molecular formula C10H12ClNO B566931 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride CAS No. 1215074-38-6

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

Cat. No.: B566931
CAS No.: 1215074-38-6
M. Wt: 197.662
InChI Key: XMJOGYVBAYXIPS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.662. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydro-2-benzazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-10-5-6-11-7-8-3-1-2-4-9(8)10;/h1-4,11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJOGYVBAYXIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718808
Record name 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1)
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-38-6
Record name 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215074-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a key heterocyclic scaffold in contemporary medicinal chemistry. The benzazepinone core is a recognized privileged structure, forming the foundation of various biologically active agents, including novel PARP-1 inhibitors.[1] This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, practical experimental protocols, and the critical considerations necessary for a successful synthesis.

The primary and most efficient strategy for constructing the seven-membered ring of the target molecule is through an intramolecular Friedel-Crafts acylation.[2][3][4][5] This powerful cyclization method forms the central focus of our discussion, emphasizing the selection of reagents and the rationale behind the chosen reaction conditions.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hinges on the formation of the seven-membered azepine ring fused to a benzene ring. A logical retrosynthetic disconnection breaks the bond between the aromatic ring and the carbonyl carbon. This disconnection points directly to an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, as the key strategic step.

The required precursor for this cyclization is an N-substituted phenethyl imide, which can be readily prepared from commercially available starting materials. The overall synthetic strategy is therefore a two-stage process:

  • Formation of the Precursor: Synthesis of N-(2-phenylethyl)succinimide from 2-phenylethylamine and succinic anhydride.

  • Intramolecular Cyclization: Acid-catalyzed Friedel-Crafts acylation to construct the fused bicyclic system.

  • Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

G cluster_0 Overall Synthetic Pathway Final_Product 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl Free_Base 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Free_Base->Final_Product HCl Salt Formation Precursor N-(2-Phenylethyl)succinimide Precursor->Free_Base Intramolecular Friedel-Crafts Acylation Amic_Acid N-(2-Phenylethyl)succinamic Acid Amic_Acid->Precursor Dehydrative Cyclization Starting_Materials 2-Phenylethylamine + Succinic Anhydride Starting_Materials->Amic_Acid Condensation

Caption: Overall workflow for the synthesis of the target compound.

Part 2: Mechanistic Insights and Reagent Selection

The success of the synthesis is critically dependent on the intramolecular Friedel-Crafts cyclization step. This reaction involves the generation of a highly electrophilic acylium ion (or a protonated carbonyl equivalent) that is attacked by the nucleophilic aromatic ring.[3][6][7]

The choice of acid catalyst is paramount. While various Brønsted and Lewis acids can promote this transformation, two reagents have proven most effective for this class of cyclization:

  • Polyphosphoric Acid (PPA): A traditional and potent dehydrating agent and acid catalyst.[8][9] PPA functions by protonating a carbonyl oxygen of the imide, thereby activating it for nucleophilic attack. While effective, PPA is extremely viscous, making it difficult to handle and stir, and the reaction workup can be challenging.[5][8]

  • Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH).[10] This superacidic medium is a superior alternative to PPA, offering lower viscosity, easier handling, and often milder reaction conditions with higher yields.[6][10][11] It is highly effective at generating the necessary electrophilic species for the cyclization to proceed efficiently.[6][12]

G cluster_1 Friedel-Crafts Cyclization Mechanism A N-Phenethylsuccinimide + H⁺ (from Eaton's Reagent) B Protonated Imide (Activated Electrophile) A->B Protonation C Spirocyclic Cation Intermediate (Sigma Complex) B->C Intramolecular Electrophilic Attack D Product + H⁺ C->D Deprotonation (Rearomatization)

Caption: Key steps of the acid-catalyzed intramolecular cyclization.

Part 3: Detailed Experimental Protocols

Safety First: The reagents used in this synthesis, particularly Eaton's Reagent and Polyphosphoric Acid, are highly corrosive and react exothermically with water.[13][14] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13][15] Quenching procedures involving ice must be performed slowly and cautiously in a suitably large vessel.

Protocol 1: Synthesis of N-(2-Phenylethyl)succinimide (Precursor)

This two-step, one-pot procedure synthesizes the key precursor via the formation and subsequent cyclization of an intermediate amic acid.[16][17][18]

  • Amic Acid Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq) and a suitable solvent such as toluene or xylene.

    • Slowly add 2-phenylethylamine (1.0 eq) to the stirred suspension. A mild exotherm may be observed.

    • Stir the mixture at room temperature for 1-2 hours. The initial suspension will typically become a thick white slurry of the N-(2-phenylethyl)succinamic acid intermediate.

  • Dehydrative Cyclization:

    • To the slurry from the previous step, add acetyl chloride (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Filter the cooled mixture to remove any solids and wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)succinimide. The product can be purified by recrystallization from ethanol or isopropanol.

ReagentMolar Eq.MW ( g/mol )Amount
Succinic Anhydride1.0100.07(Specify)
2-Phenylethylamine1.0121.18(Specify)
Acetyl Chloride1.278.50(Specify)
Toluene--(Specify Vol.)
Protocol 2: Intramolecular Friedel-Crafts Cyclization & Salt Formation

This protocol utilizes Eaton's Reagent for a clean and efficient cyclization.

  • Reaction Setup and Cyclization:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place Eaton's Reagent (P₂O₅ in MsOH, typically a 1:10 w/w ratio, using ~10 mL per gram of substrate).[6]

    • Heat the stirred Eaton's Reagent to 60-70 °C.

    • Add the N-(2-phenylethyl)succinimide (1.0 eq) portion-wise to the hot acid, ensuring the temperature does not rise excessively.

    • Continue heating the mixture at 70-80 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • CAUTIOUSLY and slowly pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic.

    • Once the quench is complete, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a 10M aqueous solution of sodium hydroxide until the pH is ~8-9.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2,3,4-tetrahydrobenzo[c]azepin-5-one as a free base.

    • Purify the crude product via column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount
N-(2-Phenylethyl)succinimide1.0203.24(Specify)
Eaton's Reagent--(~10x weight of substrate)
Reaction Temperature--70-80 °C
Reaction Time--2-6 hours
  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

References

  • BenchChem. (n.d.). Eaton's Reagent in the Synthesis of Organic Electronic Materials - Application Notes and Protocols.
  • Organic Reactions. (n.d.). The Formation of Cyclic Ketones by Intramolecular Acylation.
  • BenchChem. (n.d.). Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications.
  • Chemistry LibreTexts. (2023, January 22). Formation of Cyclic Ketones by Intramolecular Acylation.
  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • RSC Publishing. (2022, October 3). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells.
  • Fisher Scientific. (2012, February 21). Polyphosphoric acid SAFETY DATA SHEET.
  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis.
  • Journal of the American Chemical Society. (n.d.). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Chemical Science (RSC Publishing). (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
  • Journal of the American Chemical Society. (n.d.). Studies in Polyphosphoric Acid Cyclizations.
  • ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent.
  • Sdfine. (n.d.). POLYPHOSPHORIC ACID SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Eaton's Reagent SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives.
  • National Institutes of Health. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
  • Prezi. (2014, April 2). Synthesis of n-Phenylsuccinimide.
  • Smolecule. (n.d.). 1,2,3,4-Tetrahydroazepin-5-one.
  • ResearchGate. (2016, September). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
  • PubMed Central (NIH). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide.
  • MDPI. (2014, June 16). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction.
  • Organic Syntheses. (n.d.). Succinimide Procedure.
  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • PubMed Central (NIH). (n.d.). N-(2-Chlorophenyl)succinimide.
  • PubMed. (2017, December 1). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[3][10]diazepin-5-ones as potential anticancer and antiprotozoal agents. Retrieved from

  • PubMed. (2008, June 21). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors.
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
  • ACS Publications. (n.d.). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one.
  • ResearchGate. (2025, August 6). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • ResearchGate. (2025, August 6). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
  • YouTube. (2019, May 30). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE.
  • National Institutes of Health. (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction.
  • ACS Publications. (2016, July 14). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process.

Sources

Spectroscopic and Analytical Profile of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial investigations to compile a comprehensive spectroscopic guide for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride revealed a significant scarcity of publicly available, experimentally validated data for this specific isomer. To ensure scientific integrity and provide a technically robust resource, this guide has been meticulously prepared for a closely related and well-characterized analogue: 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one . The principles of spectroscopic analysis and characterization detailed herein are directly applicable to the broader class of tetrahydrobenzazepinones and will serve as a valuable reference for researchers in drug discovery and development.

Introduction

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active molecules.[1][2][3] Its rigid, fused-ring structure provides a versatile platform for the development of novel therapeutics. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess purity, and ensure reproducibility in synthetic campaigns. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and mass spectrometry.

The structural framework of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, featuring a chlorinated aromatic ring fused to a seven-membered lactam, gives rise to a distinct spectroscopic fingerprint. Understanding these characteristic signals is crucial for any scientist working with this or structurally related compounds.

Molecular Structure of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one A B A->B Cl C B->C D C->D E D->E G D->G N-H F E->F F->B H G->H L G->L I H->I J I->J O J->F K M L->M M->I N O P Q ¹H NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer acq2 Tune and shim acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 proc1 Fourier transform proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198.0C=O
~150.0Ar-C-N
~138.0Ar-C-Cl
~132.0Ar-C
~128.0Ar-C
~125.0Ar-C
~120.0Ar-C
~42.0-CH₂-N-
~38.0-CH₂-C=O
~25.0-CH₂-CH₂-CH₂-

Expert Insights: The carbonyl carbon is the most downfield signal, typically appearing around 200 ppm. The aromatic carbons can be assigned based on their substitution and expected chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the assignments of the aliphatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled ¹³C experiment

    • Spectral width: 0 to 220 ppm

  • Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, the key absorptions will be from the N-H, C=O, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3050WeakAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1680StrongC=O stretch (lactam)
~1600, ~1480Medium-StrongAromatic C=C stretch
~830StrongC-Cl stretch

Expert Insights: The strong absorption around 1680 cm⁻¹ is highly characteristic of the lactam carbonyl group. The position of this band can be influenced by ring strain and conjugation. The N-H stretching frequency can provide information about hydrogen bonding.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
195/197High[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
167/169Medium[M - CO]⁺
139Medium[M - CO - C₂H₄]⁺

Expert Insights: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom ([M]⁺ and [M+2]⁺). Common fragmentation pathways for lactams include the loss of carbon monoxide (CO) and subsequent fragmentation of the aliphatic chain.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of 50-500 Da.

Mass Spectrometry Fragmentation Pathway M [M]⁺ (m/z 195/197) frag1 [M - CO]⁺ (m/z 167/169) M->frag1 - CO frag2 [M - CO - C₂H₄]⁺ (m/z 139) frag1->frag2 - C₂H₄

Caption: A plausible fragmentation pathway for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a foundational reference for researchers and scientists engaged in the synthesis and development of novel therapeutics based on the benzazepine scaffold. Adherence to these analytical methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery.

References

  • PubChem. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. [Link] [4]2. Cenmed Enterprises. 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Benzo[c]azepin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]azepin-5-one scaffold is a significant heterocyclic core in medicinal chemistry, demonstrating a versatile potential in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzo[c]azepin-5-one derivatives. It delves into key synthetic methodologies, including the Schmidt reaction and pathways involving spiro-intermediates, offering detailed experimental protocols. Furthermore, this guide explores the pharmacological significance of this scaffold, with a particular focus on its application in the development of inhibitors for Rho-associated protein kinase (ROCK) and poly (ADP-ribose) polymerase (PARP-1). The content is structured to provide researchers and drug development professionals with a thorough understanding of the chemistry and therapeutic potential of this important class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The benzo[c]azepin-5-one core is a bicyclic heterocyclic system where a seven-membered azepine ring is fused to a benzene ring. This structural motif has garnered considerable attention in the field of medicinal chemistry due to its conformational flexibility and its ability to serve as a versatile template for the synthesis of compounds with a wide range of biological activities. Unlike its more extensively studied regioisomers, such as the benzo[b]azepines and the widely recognized benzodiazepines, the benzo[c]azepin-5-one scaffold has carved its own niche, particularly in the realm of targeted therapies. Its unique three-dimensional structure allows for the precise orientation of substituents, enabling high-affinity interactions with various biological targets. This guide will illuminate the journey of benzo[c]azepin-5-one derivatives from their synthetic origins to their current status as promising candidates in drug discovery.

Historical Perspective: Unraveling the Benzo[c]azepin-5-one Core

While the broader family of benzazepines has been explored for many decades, the specific history of the benzo[c]azepin-5-one scaffold is more recent and is closely tied to the development of synthetic methodologies for the construction of seven-membered rings. Early approaches to similar structures often involved ring expansion reactions or multi-step classical cyclizations.

A pivotal moment in the accessibility of the benzo[c]azepin-5-one core came with the application of the Schmidt reaction to suitable precursors. This reaction, named after Karl Friedrich Schmidt who first reported it in 1924, involves the reaction of an azide with a carbonyl compound under acidic conditions, leading to a rearranged amine or amide with the expulsion of nitrogen gas.[1] The intramolecular version of this reaction has proven to be a powerful tool for the synthesis of complex nitrogen-containing heterocycles.[1]

More recently, innovative synthetic strategies, such as those involving spiro-intermediates, have further expanded the chemical space accessible from the benzo[c]azepin-5-one scaffold, leading to the discovery of novel derivatives with significant therapeutic potential.

Synthetic Methodologies: Constructing the Core

The synthesis of the benzo[c]azepin-5-one core and its derivatives relies on strategic chemical transformations that enable the construction of the seven-membered azepine ring fused to the benzene ring. Two prominent and effective methodologies are highlighted below.

The Schmidt Reaction: A Key Ring Expansion Strategy

A notable and efficient method for the synthesis of the benzo[c]azepin-5-one core is the Schmidt reaction, which facilitates a ring expansion of a six-membered ring ketone precursor. A prime example is the synthesis of 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one, a key intermediate for various derivatives.[2]

The reaction proceeds from a readily available starting material, 7-bromo-3,4-dihydronaphthalen-2(1H)-one. Treatment of this tetralone with an azide source, typically sodium azide, in the presence of a strong acid like sulfuric acid, induces a non-regioselective Schmidt reaction. This rearrangement leads to the formation of two isomeric lactams: the desired 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one and its regioisomer, 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.[2]

Schmidt_Reaction start 7-bromo-3,4-dihydronaphthalen-2(1H)-one reagents NaN₃, H₂SO₄ start->reagents Schmidt Reaction product1 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one reagents->product1 Regioisomer 1 product2 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one reagents->product2 Regioisomer 2

Synthetic route to benzo[c]azepin-3-one via Schmidt reaction.

The causality behind this experimental choice lies in the efficiency and directness of the Schmidt reaction for accessing the seven-membered lactam core from a readily available six-membered ring precursor. The non-regioselectivity is a known aspect of this reaction with unsymmetrical ketones, necessitating chromatographic separation of the resulting isomers.

Spiro-Intermediate Pathway for Diversification

Another innovative approach to constructing derivatives based on the benzo[c]azepine scaffold involves the use of a spiro-intermediate. This strategy has been successfully employed in the synthesis of potent PARP-1 inhibitors.[3] The synthesis commences with the formation of a spiro[benzo[c]azepine-1,1'-cyclohexan]-5-one derivative.

This multi-step synthesis showcases a different strategy for building the core and allows for the introduction of diverse functionalities. The key steps involve the construction of the spirocyclic system followed by modifications to the azepine ring and subsequent derivatization.

Spiro_Pathway start Starting Materials step1 Formation of Spiro-intermediate start->step1 step2 Synthesis of 2-(prop-2-yn-1-yl)-3,4- dihydrospiro[benzo[c]azepine- 1,1'-cyclohexan]-5(2H)-one step1->step2 step3 Reduction of Ketone step2->step3 step4 Click Chemistry with Azides step3->step4 final_product 2,3,4,5-tetrahydrospiro[benzo[c]azepine- 1,1'-cyclohexan]-5-ol derivatives step4->final_product

General workflow for the synthesis of spiro-benzo[c]azepine derivatives.

This pathway's rationale is its modularity, allowing for the late-stage introduction of diverse chemical groups through reactions like click chemistry, which is highly efficient and tolerant of various functional groups.

Pharmacological Activities and Therapeutic Potential

Benzo[c]azepin-5-one derivatives have emerged as promising scaffolds for the development of inhibitors targeting key enzymes involved in disease pathogenesis. The following sections highlight two significant areas of their application.

Inhibition of Rho-Associated Protein Kinase (ROCK)

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various pathological conditions, including glaucoma, cancer, and cardiovascular diseases.[4][5] The benzo[c]azepin-5-one core has been successfully utilized as a central scaffold in the design of potent and selective ROCK inhibitors.[2]

A core-hopping strategy, replacing a known scaffold with the benzoazepinone ring, led to the identification of derivatives with sub-nanomolar potency against both ROCK1 and ROCK2.[2][6] The benzo[c]azepin-3-one core serves to correctly orient the pharmacophoric features necessary for binding to the ROCK active site. Further structure-activity relationship (SAR) studies, involving modifications to the terminal branches of the molecule, have led to compounds with improved potency and selectivity.[2]

Table 1: ROCK Inhibitory Activity of Representative Benzo[c]azepin-3-one Derivatives [2]

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)
3 < 1< 1
4 1.31.1
5 > 1000> 1000
15 < 1< 1

Data extracted from Barbier et al., 2024.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylates Actin Actin Cytoskeleton Reorganization Cell Contraction, Motility Substrates->Actin Inhibitor Benzo[c]azepin-5-one Derivative Inhibitor->ROCK Inhibits

Simplified ROCK signaling pathway and the point of inhibition.
Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair.[7] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, synthesized from a benzo[c]azepin-5-one intermediate, have been identified as potent PARP-1 inhibitors.[3]

These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines. The spiro-benzo[c]azepine core provides a rigid framework for the presentation of functional groups that interact with the PARP-1 active site. The derivatization of this core, often through the addition of a triazole ring via click chemistry, has been shown to enhance the inhibitory activity.[3]

Table 2: Anti-proliferative Activity of a Representative Spiro-Benzo[c]azepine Derivative (Compound 11b) [3]

Cell LineIC₅₀ (µM)
A549 (Lung)1.95
OVCAR-3 (Ovarian)3.27
HCT-116 (Colon)4.13
MCF-7 (Breast)5.68

Data extracted from Li et al., 2023.

PARP_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates PARylation PARylation of proteins PARP1->PARylation DNA_repair DNA Repair PARylation->DNA_repair Inhibitor Spiro-Benzo[c]azepine Derivative Inhibitor->PARP1 Inhibits

Simplified PARP-1 mediated DNA repair and the point of inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic transformations discussed in this guide. These protocols are based on published procedures and are intended for use by trained professionals in a laboratory setting.

Protocol for the Synthesis of 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one via Schmidt Reaction[2]

Materials:

  • 7-bromo-3,4-dihydronaphthalen-2(1H)-one

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-bromo-3,4-dihydronaphthalen-2(1H)-one in chloroform.

  • Cool the solution in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate container, prepare a solution of sodium azide in concentrated sulfuric acid. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the sodium azide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with chloroform or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the two regioisomers, 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one and 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Protocol for the Synthesis of 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives[3]

This is a multi-step synthesis. The protocol below outlines the key transformation of the ketone intermediate to the final alcohol derivatives.

Materials:

  • 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one (Compound 9)[3]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Various substituted azides

  • Copper(I) catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate)

  • Solvents for reaction and purification (e.g., t-BuOH, water)

Step 1: Reduction of the Ketone

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to -5 °C in an ice-salt bath.

  • Add a solution of 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 10).[3]

Step 2: Click Chemistry for Derivatization

  • In a suitable reaction vessel, dissolve the alkyne intermediate (Compound 10) and the desired substituted azide in a mixture of t-BuOH and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative.

Conclusion and Future Outlook

The benzo[c]azepin-5-one scaffold has demonstrated its value as a privileged structure in modern medicinal chemistry. While its history is not as extensive as some other heterocyclic systems, recent synthetic innovations have unlocked its potential for the development of highly specific and potent inhibitors of important therapeutic targets like ROCK and PARP-1. The synthetic routes detailed in this guide, particularly the Schmidt reaction and the spiro-intermediate pathway, offer versatile and efficient means to access a wide range of derivatives for further biological evaluation.

The future of benzo[c]azepin-5-one chemistry lies in the continued exploration of its chemical space. The development of new synthetic methodologies, including enantioselective approaches, will be crucial for the synthesis of chirally pure compounds with improved pharmacological profiles. Furthermore, the application of this scaffold to other biological targets is a promising avenue for future research. As our understanding of the structural requirements for interacting with various enzymes and receptors grows, the benzo[c]azepin-5-one core is well-positioned to remain a valuable tool in the arsenal of medicinal chemists for the design and discovery of novel therapeutics.

References

  • Barbier, M., et al. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry.
  • Barbier, M., et al. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • Discovery of 3,4-dihydrobenzo[f][8][9]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. [Link]

  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Manning, J. R., & Davies, H. M. L. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • O'Donnell, C. J., & G. A. Rosenberg. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • Schmidt reaction. Wikipedia. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • Sorbera, L. A., et al. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Drugs of the Future. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PubMed Central. [Link]

  • Veena Yadav, et al. (2011). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica. [Link]

  • Wang, Z., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to a Key Benzo[c]azepin-5-one Derivative for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[c]azepin-5-one scaffold is a significant heterocyclic structure in medicinal chemistry. While various isomers exist, the benzo[c]azepine core has been explored for its potential biological activities. The focus of this guide, a tetracyclic derivative, emerges as a notable impurity during the manufacturing process of the widely used antidepressant, Mirtazapine.[1][2] The synthesis and characterization of such impurities are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). For researchers and drug development professionals, understanding the formation, synthesis, and analytical profile of this complex derivative provides invaluable insights into the process chemistry of related pharmaceutical compounds.

Chemical and Physical Properties

The properties of 2-methyl-1,2,3,4,10,14b-hexahydro-10-oxo-benzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₇N₃O[1]
Molecular Weight 279.34 g/mol [1]
Appearance Yellow solid[1]
Melting Point 155-156 °C[1]
Purity (by HPLC) 99.5%[1]

Synthesis Methodology

The synthesis of this oxo-derivative is achieved through an intramolecular Friedel-Crafts-type cyclization. The causality behind this synthetic choice lies in its efficiency in forming the seven-membered azepinone ring from a suitable carboxylic acid precursor.

Synthesis Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Acyl Chloride Formation cluster_2 Intramolecular Cyclization Acid_4 Carboxylic Acid Precursor (4) AcidChloride_10 Acid Chloride Intermediate (10) Acid_4->AcidChloride_10 SOCl₂, Reflux OxoCompound_11 Target Oxo Compound (11) AcidChloride_10->OxoCompound_11 Anhydrous AlCl₃, CH₂Cl₂

Caption: Synthesis workflow for the target oxo compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of mirtazapine-related compounds.[1]

Step 1: Formation of the Acid Chloride (10)

  • A mixture of the carboxylic acid precursor (4) (10.0 g, 33.67 mmol) and thionyl chloride (11.22 g, 94.29 mmol) is heated to reflux for 4 hours.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • Methylene chloride (100 mL) is added to the resulting crude acid chloride (10) (10.63 g, assumed 100% conversion).

  • Expert Insight: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to acid chlorides, which are more reactive electrophiles for the subsequent Friedel-Crafts reaction. Refluxing ensures the reaction goes to completion.

Step 2: Intramolecular Cyclization to form Oxo Compound (11)

  • To the solution of the acid chloride (10) in methylene chloride, anhydrous aluminum chloride (AlCl₃) (11.57 g, 86.77 mmol) is added portion-wise at 5-10 °C over 30 minutes.

  • The reaction mixture is then stirred at 25-30 °C for 2 hours.

  • Upon completion, the reaction mass is carefully added to pre-cooled water (300 mL).

  • The mixture is basified with a 40% sodium hydroxide solution, and any undissolved matter is removed by filtration.

  • The organic layer is separated, washed with water (20 mL), and then evaporated to dryness.

  • Expert Insight: Aluminum chloride is a classic Lewis acid catalyst for Friedel-Crafts reactions. The reaction is performed at a low temperature initially to control the exothermic reaction and then brought to room temperature to ensure completion of the cyclization. The aqueous workup quenches the catalyst and separates the product.

Step 3: Purification

  • The crude residue is treated with diisopropyl ether (40 mL).

  • The resulting solid product is collected by filtration, washed with a small amount of diisopropyl ether (5 mL), and dried.

  • This procedure yields the final oxo compound (11) (6.24 g, 66% yield) as a yellow solid with a purity of 99.5% as determined by HPLC.

  • Trustworthiness of the Protocol: This self-validating protocol includes a purification step (trituration with diisopropyl ether) that effectively removes non-polar impurities, yielding a high-purity final product, which is confirmed by HPLC analysis.

Analytical Characterization

The structure of the synthesized compound is confirmed by a combination of spectroscopic methods.

Spectroscopic Data Summary
TechniqueKey Data
Infrared (IR) (KBr) 2883, 2855, 1633, 1595, 1462, 1364, 1343, 1296, 780, 766 cm⁻¹
¹H-NMR (300 MHz, CDCl₃) δ 2.36-2.41 (m, 1H), 2.45 (s, 3H), 2.55-2.59 (m, 1H), 3.03 (d, 1H, J=11.3 Hz), 3.17-3.22 (m, 1H), 3.38 (d, 1H, J=11.3 Hz), 4.43 (d, 1H, J=4.5 Hz), 4.89-4.93 (m, 1H), 6.87 (dd, 1H, J=7.9, 4.5 Hz), 7.37-7.39 (m, 1H)
Mass Spectrometry (MS) Data for related compounds indicate that the molecular ion peak would be a primary identifier.

(Source for IR and ¹H-NMR data:[1])

Applications in Drug Development

The primary application of 2-methyl-1,2,3,4,10,14b-hexahydro-10-oxo-benzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine is as a reference standard in the quality control of Mirtazapine manufacturing.[1][2] Its presence as a process-related impurity necessitates its synthesis in a pure form for:

  • Analytical Method Validation: To validate HPLC and other chromatographic methods for the detection and quantification of this impurity in bulk Mirtazapine.

  • Quality Assurance: Used as a standard to ensure that batches of the API do not exceed the specified limits for this impurity, as mandated by regulatory bodies.

Safety and Handling

As a chemical intermediate and reference standard, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

  • Synthesis of 2-methyl-1,2,3,4,10,14b-hexahydro-benzo[c]pyrazino[1,2-a]pyrido[3,4-f]azepine. Molbase. Available at: [Link]

  • Rao, D. V. N. S., et al. (2006). Synthesis of potential related substances of mirtazapine. ARKIVOC, 2006(xv), 127-132. Available at: [Link]

  • Synthesis of potential related substances of mirtazapine. ResearchGate. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. However, the specific hydrochloride salt of the parent molecule, 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, remains a compound with an enigmatic mechanism of action, largely uncharacterized in publicly available literature. This technical guide addresses this knowledge gap by postulating several evidence-based, plausible mechanisms of action. Drawing upon the established pharmacology of structurally related benzazepine derivatives, we explore three primary hypotheses: Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibition, lipoxygenase inhibition, and modulation of central nervous system (CNS) receptors, specifically serotonin and dopamine receptors. For each putative mechanism, we provide a detailed scientific rationale, a comprehensive overview of the signaling pathways involved, and meticulous, step-by-step experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this intriguing molecule.

Introduction: The Tetrahydrobenzazepinone Core and the Quest for a Mechanism

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the development of neuroactive and anti-cancer agents. The specific isomer, 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one, presents a unique structural framework. The hydrochloride salt form typically enhances solubility and stability, making it suitable for pharmacological investigation.

Despite its availability as a chemical entity, dedicated studies elucidating the primary biological target and mechanism of action of this compound are conspicuously absent from peer-reviewed literature. This guide, therefore, adopts a rational, structure-activity relationship (SAR)-driven approach to propose and explore the most probable molecular pathways through which this compound may exert a biological effect. Our hypotheses are grounded in the activities of closely related analogues, providing a robust starting point for future investigations.

Hypothesis I: Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)

A compelling potential mechanism of action for this compound is the inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1). This is supported by recent findings on derivatives of the benzo[c]azepine scaffold.

Scientific Rationale and Signaling Pathway

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair enzymes to the site of damage.

Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes. During DNA replication, these complexes cause replication fork collapse and the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

Recent studies have identified 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as potent PARP-1 inhibitors with significant anti-proliferative effects against various cancer cell lines.[1] Given the shared core scaffold, it is plausible that this compound could also bind to the nicotinamide binding pocket of PARP-1, preventing the synthesis of PAR and initiating the cascade of events leading to cancer cell death.

PARP1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Pharmacological Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes Replication DNA Replication PARP1->Replication trapped on DNA Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex initiates SSB_Repair SSB Repair Repair_Complex->SSB_Repair leads to DSB Double-Strand Break (DSB) Replication->DSB causes HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired HR_Repair->Apoptosis deficient in cancer cells Compound 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride Compound->PARP1 inhibits

Caption: Putative PARP-1 Inhibition Pathway.

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against PARP-1.

Materials:

  • PARP-1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 384-well white microplate

  • Microplate luminometer

Procedure:

  • Reagent Preparation: Prepare all kit components (10x PARP Assay Buffer, PARP Substrate Mixture, Activated DNA, PARP-1 enzyme, Streptavidin-HRP, Blocking Buffer, and ECL Substrates) according to the manufacturer's instructions.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 12.5 µl of the Master Mix (containing assay buffer, substrate mixture, activated DNA, and DTT) to each well.

    • Add 2.5 µl of the diluted test compound to the 'Test Inhibitor' wells.

    • Add 2.5 µl of diluent solution (with the same DMSO concentration as the compound) to the 'Positive Control' and 'Blank' wells.

  • Enzyme Addition: Dilute the PARP-1 enzyme to the working concentration as specified in the kit manual. Add 10 µl of the diluted enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add 10 µl of 1x PARP Assay Buffer to the 'Blank' wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate according to the kit protocol.

    • Add 25 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Prepare the ECL substrate mixture and add 50 µl to each well.

    • Immediately read the chemiluminescence on a microplate luminometer.

  • Data Analysis: Subtract the 'Blank' reading from all other readings. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Assay Principle Chemiluminescent detection of PARP-1 activity on histone-coated plates.
Compound This compound
Enzyme Recombinant Human PARP-1
Substrate Biotinylated NAD+
Detection Streptavidin-HRP and ECL Substrate
Endpoint IC50 (half-maximal inhibitory concentration)

Hypothesis II: Inhibition of Lipoxygenase

Another plausible mechanism of action is the inhibition of lipoxygenase enzymes, based on studies of related tetrahydrobenzazepinone structures.

Scientific Rationale and Signaling Pathway

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce hydroperoxy fatty acids. These products are precursors to inflammatory mediators like leukotrienes and lipoxins. The 5-lipoxygenase (5-LOX) pathway, in particular, is a key target for anti-inflammatory drug development.

Research on tetrahydro-2H-benz[b]azepin-2-ones has shown that derivatives of this scaffold can act as inhibitors of soybean lipoxygenase.[2] While soybean lipoxygenase is a plant enzyme, it is often used as a preliminary screen for inhibitors of mammalian lipoxygenases due to structural and mechanistic similarities. Inhibition of LOX enzymes would reduce the production of pro-inflammatory mediators, suggesting a potential anti-inflammatory role for this compound.

Lipoxygenase_Inhibition_Pathway cluster_0 Inflammatory Cascade cluster_1 Pharmacological Intervention Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase substrate Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation mediate Compound 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride Compound->Lipoxygenase inhibits CNS_Receptor_Modulation cluster_0 Synaptic Transmission cluster_1 Pharmacological Intervention Neurotransmitter Serotonin (5-HT) or Dopamine (DA) Receptor 5-HT or DA Receptor Neurotransmitter->Receptor binds to Signaling Downstream Signaling (e.g., G-protein activation, second messengers) Receptor->Signaling activates Response Cellular Response (e.g., neuronal firing, gene expression) Signaling->Response induces Compound 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride Compound->Receptor modulates (agonist/antagonist)

Caption: Hypothetical CNS Receptor Modulation.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin or dopamine receptor subtype.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A or D2)

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2)

  • This compound

  • Non-labeled competing ligand (for non-specific binding determination)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare the radioligand at a concentration near its Kd.

    • Prepare the cell membranes at an appropriate concentration in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound (for competition), or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • Incubate the plate for a specified time at a specific temperature to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation, which relates the IC50 to the affinity of the radioligand.

Parameter Description
Assay Principle Competitive displacement of a specific radioligand from its receptor.
Compound This compound
Target Specific serotonin or dopamine receptor subtype
Detection Scintillation counting of a radiolabeled ligand
Endpoint Ki (inhibitory constant), a measure of binding affinity

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, this guide provides a robust framework for its investigation. The hypotheses of PARP-1 inhibition, lipoxygenase inhibition, and modulation of serotonin/dopamine receptors are all grounded in the established pharmacology of structurally related compounds. The detailed experimental protocols provided herein offer a clear path forward for researchers to systematically test these hypotheses. Elucidating the true mechanism of action will be a critical step in unlocking the potential therapeutic applications of this intriguing molecule, whether in oncology, inflammation, or neuroscience.

References

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research. [Link]

  • [Lipoxygenase inhibitors. 3. Synthesis of tetrahydrobenzazepinone phenylhydrazones]. Archiv der Pharmazie. [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. MySkinRecipes. [Link]

  • PARP1 Chemiluminescent Assay Kit (384-wells). BPS Bioscience. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. [Link]

Sources

The Multifaceted Biological Landscape of Tetrahydrobenzazepinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The tetrahydrobenzazepinone core is a compelling scaffold in medicinal chemistry, demonstrating a remarkable versatility in its biological activity. This guide provides an in-depth technical exploration of the known and potential therapeutic applications of this fascinating class of molecules. We will delve into the key mechanisms of action, provide field-proven experimental protocols for their evaluation, and offer insights into the causal relationships between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the promising yet complex landscape of tetrahydrobenzazepinone pharmacology.

Our exploration will be grounded in the principles of scientific integrity, ensuring that every protocol is presented as a self-validating system. We will begin by examining the most well-established activity of tetrahydrobenzazepinones as dopamine receptor antagonists, followed by an investigation into their emerging roles in oncology and as potential antimicrobial agents.

I. Tetrahydrobenzazepinones as Modulators of the Dopaminergic System

The most extensively characterized biological activity of tetrahydrobenzazepinones lies in their ability to antagonize dopamine receptors.[1][2][3] This has positioned them as valuable tools for studying the central nervous system and as potential therapeutic agents for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[2][4] The mechanism of action for many of these compounds involves the blockade of dopamine receptors, thereby modulating dopaminergic neurotransmission.[1][4][5]

A. Mechanism of Action: D2 Receptor Antagonism

Many psychoactive tetrahydrobenzazepinone derivatives function as potent antagonists of the dopamine D2 receptor.[6] By blocking this receptor, they inhibit the downstream signaling cascades typically initiated by dopamine. This can lead to a reduction in the excessive dopaminergic activity associated with conditions like psychosis.[2] A notable example of a related benzazepine is tetrabenazine, which acts as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), leading to the depletion of monoamines like dopamine from nerve terminals.[4] Its deuterated form, deutetrabenazine, functions similarly but with a prolonged half-life.[5]

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Tetrahydrobenzazepinone antagonists prevent this cascade by occupying the dopamine binding site, thus maintaining basal cAMP levels.

G_protein_signaling Ligand Dopamine Receptor D2 Receptor (GPCR) Ligand->Receptor Activates G_protein Gαi/βγ Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Antagonist Tetrahydro- benzazepinone Antagonist Antagonist->Receptor Blocks

Gαi-Coupled Dopamine D2 Receptor Signaling and Antagonist Inhibition.
B. Experimental Evaluation of Dopamine Receptor Antagonism

A multi-tiered experimental approach is essential to fully characterize the interaction of tetrahydrobenzazepinones with dopamine receptors. This involves assessing binding affinity, functional activity, and downstream cellular effects.

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[9] These assays measure the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay [9][10]

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a fresh buffer and store at -80°C.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the tetrahydrobenzazepinone test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[10]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.[9]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value Range
IC50 Concentration of the test compound that inhibits 50% of specific radioligand binding.nM to µM
Ki Inhibitory constant, representing the affinity of the antagonist for the receptor.nM to µM
Bmax Maximum number of binding sites.fmol/mg protein
Kd Dissociation constant of the radioligand.nM

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gαi-coupled receptors like the D2 receptor, this is often achieved by measuring changes in intracellular cAMP levels.[7][8]

Protocol: cAMP Assay for Gαi-Coupled Receptors [7][11][12]

  • Cell Culture: Culture cells expressing the dopamine D2 receptor in a suitable medium.

  • Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP production.

  • Compound Treatment: Add a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the tetrahydrobenzazepinone test compound.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[7][12]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the potency of the antagonist (IC50).

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Cell_Culture Cell Culture Forskolin_Stim Forskolin Stimulation Cell_Culture->Forskolin_Stim Compound_Treatment Agonist + Test Compound Treatment Forskolin_Stim->Compound_Treatment Lysis_Measurement Cell Lysis & cAMP Measurement Compound_Treatment->Lysis_Measurement Analysis_Functional Data Analysis (IC50) Lysis_Measurement->Analysis_Functional

Workflow for Evaluating Dopamine Receptor Antagonism.

II. Emerging Frontiers: Tetrahydrobenzazepinones in Cancer and Infectious Diseases

While the neurological applications of tetrahydrobenzazepinones are well-documented, preliminary evidence suggests their potential in other therapeutic areas. This section explores the nascent research into their anticancer and antimicrobial activities.

A. Anticancer Potential

Recent studies on related benzazepine structures have indicated potential cytotoxic effects against various cancer cell lines.[13] For instance, certain 7,8-dihydroxy-3-benzazepines have demonstrated cytotoxicity against human promyelotic leukemia HL-60 cells.[13] The anticancer potential of cannabinoids, which share some structural similarities with certain synthetic compounds, has also been investigated, with some showing promise in reducing tumor growth in pancreatic cancer models.[14][15][16][17][18] The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.[16][18]

The initial assessment of a compound's anticancer potential typically involves in vitro cell viability and proliferation assays.[19][20][21]

Protocol: Cell Viability Assay (e.g., MTT or Resazurin Assay) [20][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the tetrahydrobenzazepinone test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add a metabolic indicator dye (e.g., MTT or resazurin) to each well. Viable cells will metabolize the dye, resulting in a color change.

  • Measurement: Measure the absorbance or fluorescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.[20]

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.[22]Inexpensive, well-established.Endpoint assay, potential for compound interference.
Resazurin Viable cells reduce blue resazurin to pink, fluorescent resorufin.[20]Sensitive, can be multiplexed.Can be sensitive to culture conditions.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells.[21]Highly sensitive, simple "add-mix-read" format.[21]More expensive than colorimetric assays.
B. Antimicrobial Activity

The search for new antimicrobial agents is a global health priority.[23] Natural products and their synthetic derivatives, including various alkaloids and terpenoids, have shown promising antimicrobial properties.[23][24][25][26] While direct evidence for the antimicrobial activity of tetrahydrobenzazepinones is limited, the structural diversity of this scaffold warrants investigation. The mechanisms of action for antimicrobial compounds can vary widely, from disrupting cell membranes to inhibiting essential enzymes or nucleic acid synthesis.[25]

The initial screening for antimicrobial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Compound Dilution: Prepare a serial dilution of the tetrahydrobenzazepinone test compound in a 96-well plate containing a suitable growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be determined by visual inspection or by measuring the optical density of the wells.

III. Conclusion and Future Directions

The tetrahydrobenzazepinone scaffold represents a privileged structure in drug discovery, with a well-established role in modulating the dopaminergic system and emerging potential in oncology and infectious diseases. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel tetrahydrobenzazepinone derivatives.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the tetrahydrobenzazepinone core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: For compounds showing promising anticancer or antimicrobial activity, in-depth studies are needed to identify their molecular targets and mechanisms of action.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the methodologies and insights presented in this guide, researchers can unlock the full therapeutic potential of this versatile and promising class of molecules.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • (n.d.). Radioligand binding methods: practical guide and tips.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • PubMed. (2011). Radioligand binding methods for membrane preparations and intact cells.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • (1994). [Lipoxygenase inhibitors. 3. Synthesis of tetrahydrobenzazepinone phenylhydrazones]. Arch Pharm (Weinheim).
  • YouTube. (2024). How to run a cAMP HTRF assay.
  • PubMed. (2009). Synthesis and pharmacological evaluation of new 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as norepinephrine potentiators.
  • Benchchem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes.
  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
  • PubMed. (1997). Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones.
  • PubMed. (n.d.). Chemistry and biological activity of new 3-benzazepines.
  • PubMed. (n.d.). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands.
  • Patsnap Synapse. (2024). What is the mechanism of Tetrabenazine?.
  • PubMed. (2019). Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives.
  • PMC - NIH. (n.d.). Plant Products as Antimicrobial Agents.
  • ResearchGate. (2025). Design, synthesis, and pharmacological evaluation of novel tetrahydroprotoberberine derivatives: Selective inhibitors of dopamine D-1 receptor.
  • PubMed. (n.d.). Pharmacological and Behavioral Effects of D1 Dopamine Antagonists.
  • PubMed. (n.d.). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones.
  • NIH. (n.d.). Anticancer Effect of New Cannabinoids Derived from Tetrahydrocannabinolic Acid on PANC-1 and AsPC-1 Human Pancreas Tumor Cells.
  • PubMed. (n.d.). Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction.
  • Wikipedia. (n.d.). Dopamine antagonist.
  • (2025). Two compounds sourced from cannabis show promising anti-cancer effects.
  • MDPI. (n.d.). Antimicrobial Activities and Mode of Flavonoid Actions.
  • Patsnap Synapse. (2024). What is the mechanism of Deutetrabenazine?.
  • MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones.
  • MedChemExpress. (n.d.). Dopamine Receptor Antagonist, Gene.
  • Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks.
  • (n.d.). Anti-Cancer Potential of Cannabinoids, Terpenes, and Flavonoids Present in Cannabis.
  • PubMed. (n.d.). Antibacterial and Antioxidant Cassane Diterpenoids From Caesalpinia Benthamiana.
  • MDPI. (n.d.). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants.
  • PubMed. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones.
  • PubMed. (n.d.). Tetrahydrocannabinols: potential cannabimimetic agents for cancer therapy.
  • MDPI. (n.d.). State-of-the-Art and Opportunities for Bioactive Pentacyclic Triterpenes from Native Mexican Plants.
  • MDPI. (n.d.). The Role of Cannabinoids as Anticancer Agents in Pediatric Oncology.
  • MDPI. (n.d.). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives.
  • PMC - NIH. (n.d.). Mechanisms of Action and Pharmacokinetics of Cannabis.

Sources

Solubility Profile of 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one Hydrochloride: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document establishes a predictive solubility framework based on fundamental physicochemical principles, the behavior of structurally analogous compounds, and the profound influence of its hydrochloride salt form. We further present authoritative, step-by-step experimental protocols for determining thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended to equip drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound and its derivatives.

Introduction: The Critical Role of Solubility in Drug Development

1,2,3,4-Tetrahydrobenzo[b]azepin-5-one is a structural motif found in various compounds explored for pharmacological activity. As with any potential drug candidate, its journey from discovery to clinical application is critically dependent on its physicochemical properties. Among the most crucial of these is aqueous solubility.[1] Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing viable dosage forms, ultimately causing promising candidates to fail.[2][3]

This guide focuses on the hydrochloride salt of the parent compound. Salt formation is a primary strategy employed to enhance the aqueous solubility and dissolution rate of weakly basic drugs.[4][5] By converting the free base into its ionized hydrochloride form, a significant increase in interaction with polar solvents, particularly water, is anticipated. This document will explore the theoretical underpinnings of this enhancement and provide a practical framework for its experimental determination.

Note on Nomenclature: Publicly available data is predominantly for the 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one isomer. This guide will proceed with the analysis of this [b] isomer, assuming it is the molecule of primary interest.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one hydrochloride, a polar, ionic compound, this principle provides a clear predictive lens.

The Role of Solvent Polarity and Intermolecular Forces

Solvents are broadly classified based on their polarity:

  • Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[6] They effectively solvate both cations and anions. The hydrochloride salt of our compound, being ionic, is expected to be most soluble in these solvents. The polar water molecules will surround the protonated amine and the chloride ion, overcoming the crystal lattice energy of the salt.

  • Polar Aprotic Solvents: Solvents like acetone or dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[6] While they can solvate cations, their ability to solvate anions is weaker. Moderate solubility is expected in these solvents.

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and interact primarily through weak London dispersion forces.[7] Due to the highly polar and ionic nature of the hydrochloride salt, it is predicted to be poorly soluble or insoluble in nonpolar solvents.

The key intermolecular forces at play are ion-dipole interactions between the charged sites of the API salt and polar solvent molecules, and hydrogen bonding between the solvent and the compound's hydrogen bond donors (N-H) and acceptors (C=O).[8]

The Impact of the Hydrochloride Salt Form

Converting the free base to a hydrochloride salt is a deliberate strategy to maximize aqueous solubility.[4] The protonation of the basic nitrogen atom in the azepine ring introduces a positive charge, transforming the molecule into an ion that readily interacts with polar water molecules.

However, a phenomenon known as the common ion effect can occur. In aqueous solutions containing a source of chloride ions (e.g., hydrochloric acid or high concentrations of sodium chloride), the solubility of the hydrochloride salt can be suppressed.[9][10] This is due to Le Châtelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the solid, undissolved salt. This is a critical consideration for oral dosage forms, as the high chloride concentration in gastric acid can potentially reduce the dissolution rate.[11]

Physicochemical Properties and Predicted Solubility Profile

Predicted Physicochemical Properties of the Free Base
PropertyValue (Predicted/Computed)Source
Molecular FormulaC₁₀H₁₁NOPubChem[12]
Molecular Weight161.20 g/mol PubChem[12]
XLogP31.7PubChem[12]
Hydrogen Bond Donor Count1PubChem[12]
Hydrogen Bond Acceptor Count2PubChem[12]
pKa (Most Basic)~4-5 (Estimated)Inferred from similar structures

The XLogP3 value of 1.7 suggests the free base has a moderate degree of lipophilicity. The presence of hydrogen bond donors and acceptors indicates its potential to interact with protic solvents. The estimated basic pKa suggests that salt formation with a strong acid like HCl will be stable.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, the following solubility profile for 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one hydrochloride is predicted:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSoluble / Freely SolubleStrong ion-dipole interactions and hydrogen bonding.
0.1 M HClAqueous AcidSoluble (may be reduced)High polarity, but potential for common ion effect.[10]
pH 7.4 BufferAqueous BufferSolubleThe compound should remain ionized and soluble.
Methanol / EthanolPolar ProticSolubleCan form hydrogen bonds and solvate ions.[6]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleStrong polar solvent capable of dissolving a wide range of compounds.
AcetonePolar AproticSlightly SolubleModerate polarity, less effective at solvating ions than protic solvents.
Dichloromethane (DCM)Slightly PolarSparingly Soluble / InsolubleLimited polarity is insufficient to overcome crystal lattice energy.
Hexane / TolueneNonpolarInsoluble"Like dissolves like" principle; large polarity mismatch.[7]

Authoritative Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to definitive data, rigorous experimental measurement is required. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility and is recommended by the International Council for Harmonisation (ICH).[13][14][15]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that a true equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid API into glass vials B Add precise volume of selected solvent A->B Solvent Addition C Seal vials and place in shaking incubator B->C Loading D Agitate at constant T (e.g., 37°C) for 24-48 hours C->D Incubation E Visually confirm excess solid remains D->E Verification F Allow vials to settle at temperature E->F Settling G Filter supernatant through 0.22 µm PVDF/PTFE filter F->G Filtration H Prepare serial dilutions of filtrate G->H Dilution I Analyze by validated HPLC-UV or LC-MS method H->I Injection J Calculate concentration against a standard curve I->J Data Processing

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one hydrochloride (e.g., 5-10 mg) to a series of glass vials. The amount should be sufficient to ensure solid material remains at the end of the experiment.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water) into each vial.[15]

    • Prepare at least three replicates for each solvent condition.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature, typically 37 ± 1°C for biopharmaceutical relevance.[17]

    • Agitate the samples for a predetermined time, generally 24 to 48 hours, to ensure equilibrium is reached.[16][18] A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the experimental temperature for a short period to allow undissolved solids to sediment.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[19] Discard the initial few drops of filtrate to avoid errors from filter adsorption.

  • Analysis:

    • Prepare a calibration curve using stock solutions of the compound of known concentration.

    • Dilute the filtered sample with the appropriate mobile phase to fall within the linear range of the calibration curve.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[20]

  • Data Reporting:

    • Calculate the mean solubility and standard deviation from the replicates.

    • Report the solubility in units of mg/mL or µg/mL.

    • Record the final pH of the saturated solution, as it may differ from the starting buffer pH.[15]

Conclusion

While specific experimental solubility data for 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one hydrochloride is sparse in the public domain, a robust and scientifically grounded prediction of its behavior can be made. As a hydrochloride salt, it is anticipated to be highly soluble in polar protic solvents like water and alcohols, with diminishing solubility in less polar and nonpolar media. This predicted profile makes it a promising candidate for oral formulation, although the potential for the common ion effect in the gastric environment warrants investigation.

For definitive characterization, the shake-flask method remains the authoritative standard for generating reliable thermodynamic solubility data. By following the detailed protocol outlined in this guide, researchers can confidently determine the solubility profile of this compound, providing the critical data needed to advance its development and unlock its full therapeutic potential.

References

Sources

A Comprehensive Technical Guide to Establishing the Stability and Optimal Storage Conditions for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Physicochemical Profile

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This scaffold is an analog of the well-studied tetrahydroisoquinolines (THIQs), which are known to possess a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neurotropic properties.[1][2][3] The hydrochloride salt of this azepinone is often used to improve solubility and handling properties.

A thorough understanding of the stability of this active pharmaceutical ingredient (API) or intermediate is paramount for ensuring product quality, reproducibility in research, and safety in drug development. Chemical degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, making a robust stability profile a critical component of its characterization.[4][5]

This guide provides a comprehensive framework for elucidating the stability profile of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl, establishing optimal storage conditions, and implementing validated analytical methodologies for its assessment, in line with global regulatory standards.[6][7]

1.1 Physicochemical Properties

Precise experimental data for the title compound is not widely published. However, we can infer key properties from closely related analogs, such as the benzo[b]azepin-5-one isomer. These parameters are foundational to understanding its chemical behavior.

PropertyValue (for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one)Source
Molecular Formula C₁₀H₁₁NO[8]
Molecular Weight 161.20 g/mol [8]
Appearance White to light green/pale yellow solid[9][10]
Melting Point 87-88 °C[10]
Boiling Point 314.6 °C at 760 mmHg[10]
Flash Point 142.8 °C[10]
Density 1.1 g/cm³[10]

Note: These values are for a structural isomer and should be experimentally verified for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl.

Section 2: Foundational Principles of Chemical Stability

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11] This data is used to establish a re-test period or shelf life and to recommend storage conditions. The International Council for Harmonisation (ICH) provides a set of globally recognized guidelines that form the basis for all stability programs.[6][11]

The core of any stability program is a validated, stability-indicating analytical method . This is a quantitative analytical procedure capable of detecting a decrease in the amount of the active substance and an increase in the level of degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[4]

Section 3: Potential Degradation Pathways

Based on the chemical structure of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one—which features a cyclic amide (lactam), a secondary amine, and an aromatic ring—several degradation pathways can be hypothesized. A forced degradation study is the primary experimental approach to confirm these pathways.

  • Hydrolytic Degradation : The lactam ring is the most probable site for hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved, leading to the formation of a ring-opened amino acid derivative.

  • Oxidative Degradation : The secondary amine and the benzylic carbon atoms (adjacent to the aromatic ring and the nitrogen) are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or further cleavage of the ring.

  • Photodegradation : Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement. Photostability testing, as described in ICH Q1B, is essential to determine light sensitivity.[13]

DegradationPathways Potential Degradation Pathways Parent 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl Hydrolysis Ring-Opened Amino Acid (from Lactam Cleavage) Parent->Hydrolysis H₂O / H⁺ or OH⁻ (Hydrolysis) Oxidation N-Oxide or Hydroxylated Species (Oxidation at N or Benzylic C) Parent->Oxidation [O] (Oxidation) Photo Photolytic Byproducts (Rearrangement or Cleavage) Parent->Photo (Photolysis)

Caption: Hypothetical degradation pathways for the core molecule.

Section 4: A Framework for a Comprehensive Stability Study

To definitively determine the stability of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl, a structured study following ICH guidelines is required. The following workflow outlines the necessary steps from initial method development to the final stability assessment.

StabilityWorkflow Experimental Workflow for Stability Assessment cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Evaluation & Recommendations Dev Develop Stability-Indicating HPLC Method Stress Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->Stress Validate Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Stress->Validate Setup Place 3 Batches on Stability (Long-Term & Accelerated) Validate->Setup Test Test Samples at Timepoints (e.g., 0, 3, 6, 9, 12, 24 months) Setup->Test Analyze Analyze for Assay, Impurities, Appearance, etc. Test->Analyze Eval Evaluate Data Trends (Degradation Kinetics) Analyze->Eval Report Establish Re-Test Period & Recommend Storage Conditions Eval->Report

Caption: A logical workflow for a complete stability study.

4.1 Forced Degradation (Stress Testing) Protocol

The causality behind forced degradation is to intentionally degrade the sample to produce the likely degradation products that could form under long-term storage. This process is critical for demonstrating the specificity of the analytical method.[12]

Objective: To identify potential degradation products and demonstrate the peak purity of the main compound from its degradants in the analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a solution at ~0.1 mg/mL for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution (e.g., 0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Analyze against a protected (dark) control sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound for optimal results.

4.2 Long-Term and Accelerated Stability Study

This phase simulates real-world storage to determine the re-test period.[14]

Objective: To monitor the quality of the substance over time under defined storage conditions.

Methodology:

  • Batch Selection: Place at least three primary batches of the compound into the stability program.[11]

  • Container Closure: Use a container closure system that is the same as or simulates the proposed packaging.

  • Storage Conditions: Store the samples according to ICH guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (or longer)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Source: Adapted from ICH Q1A(R2) Guidelines.[11][14]

  • Testing: At each time point, test the samples for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay/Purity (by stability-indicating HPLC method)

    • Degradation Products/Impurities (by HPLC)

    • Water Content (by Karl Fischer titration, if applicable)

Section 5: Recommended Analytical Methodologies

A multi-faceted analytical approach is necessary to ensure the integrity of stability data.[15][16]

5.1 Stability-Indicating HPLC Method Development Protocol

Objective: To develop a robust RP-HPLC method that separates the parent peak from all potential degradation products and impurities.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it is a versatile stationary phase for a wide range of small molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid modifier improves peak shape for amine-containing compounds.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Wavelength Detection: Use a photodiode array (PDA) detector to scan across a range (e.g., 200-400 nm) to find the optimal detection wavelength for the parent and impurities. The aromatic ring should provide strong UV absorbance.

  • Gradient Elution: Develop a gradient method to ensure elution of both polar and non-polar compounds.

    • Initial Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Optimization: Analyze the stressed samples. Adjust the gradient slope, initial/final %B, and run time to achieve a resolution (Rs) > 1.5 between the parent peak and the closest eluting impurity.

  • Peak Purity Analysis: Use the PDA detector to assess peak purity of the main analyte peak in the chromatograms of stressed samples. This ensures no degradation products are co-eluting.

  • Identification of Degradants (LC-MS): Couple the optimized LC method to a mass spectrometer (MS). This will provide mass-to-charge ratio (m/z) data for the impurity peaks, which is crucial for identifying their structures and confirming the proposed degradation pathways.[17]

Section 6: Recommended Storage and Handling

Pending the results of a comprehensive stability study as outlined above, the following preliminary storage conditions are recommended based on the general properties of heterocyclic amine hydrochlorides.

  • Temperature and Humidity: Store in a cool, dry place.[9][18] Recommended conditions are typically controlled room temperature (20-25°C). Avoid exposure to high humidity.

  • Light: Store in a light-resistant, tightly sealed container to protect against photolytic and oxidative degradation.[9]

  • Incompatibilities: Keep away from strong bases (which can neutralize the HCl salt and deprotonate the amine) and strong oxidizing agents.

  • Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as compounds of this type can be irritants.[8]

These are interim guidelines. The definitive storage conditions and re-test period must be established based on the empirical data generated from the formal stability study.

Section 7: Conclusion

The chemical stability and proper storage of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl are critical for its successful application in research and development. While preliminary handling guidelines can be inferred from its chemical structure, a definitive stability profile can only be established through a systematic and rigorous experimental program. By implementing a framework based on ICH guidelines—encompassing forced degradation studies, the development of a validated stability-indicating analytical method, and long-term/accelerated stability trials—researchers can ensure the quality, integrity, and safety of this valuable chemical entity. This data-driven approach is the cornerstone of sound scientific practice and regulatory compliance in drug development.

References

  • ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Slideshare. (n.d.). Ich guidelines for stability studies.
  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one.
  • Home Sunshine Pharma. (n.d.). 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8.
  • ResearchGate. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Home Sunshine Pharma. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.
  • Inventi Journals. (2015). Stability indicating rp-hplc method for estimation of nevirapine in formulations.
  • FDA. (1998). Stability Testing of Drug Substances and Drug Products.
  • Technology Networks. (n.d.). The Degradation Pathways of Cannabinoids and How to Manage Them.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.

Sources

Methodological & Application

Protocol for using 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the in vitro application of this compound, a member of the benzazepine class of heterocyclic compounds. Benzazepine scaffolds are of significant interest in medicinal chemistry, with derivatives showing activity as PARP-1 inhibitors, anticancer agents, and modulators of neurological pathways[1][2][3]. This guide is designed for researchers in drug discovery and cell biology, offering detailed protocols for compound handling, cytotoxicity assessment, and mechanistic investigation. The methodologies are presented to ensure robust, reproducible, and interpretable results.

Compound Profile and Handling

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for accurate experimental design.

PropertyValueSource
IUPAC Name 1,2,3,4-tetrahydro-1-benzazepin-5-onePubChem
Molecular Formula C₁₀H₁₁NO (Base)PubChem
Molecular Weight 161.20 g/mol (Base)PubChem
Hydrochloride Salt C₁₀H₁₂ClNO-
Molecular Weight 197.66 g/mol (HCl Salt)-
CAS Number 1127748-11-2 (Base)PubChem

Note: The hydrochloride salt form is used to improve solubility and stability.

Safety, Handling, and Storage

As a hydrochloride salt of a bioactive small molecule, proper handling is critical to ensure personnel safety and compound integrity.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.[7]

  • Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation.[4] The compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[8]

  • Storage (Solid): Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. A desiccator is recommended for long-term storage.

  • Storage (Solution): Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first critical step for reliable experimental outcomes.[9]

  • Objective: To prepare a high-concentration stock solution (e.g., 10 mM) for serial dilution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization of organic small molecules for in vitro assays.[9]

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • To prepare a 10 mM stock solution from 5 mg of the compound (MW: 197.66 g/mol ), add the following volume of DMSO:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.005 g / (0.010 mol/L * 197.66 g/mol ) = 0.00253 L

      • Add 2.53 mL of DMSO to 5 mg of the compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

    • Dispense into single-use aliquots and store at -20°C or -80°C.

Potential Mechanism of Action: A Framework for Investigation

While the specific molecular target of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one is not definitively established in public literature, its structural class suggests potential activity as an inhibitor of signaling pathways crucial for cell survival and proliferation, such as kinase cascades.[10][11][12] An investigation should therefore focus on assays that can elucidate its mechanism of action (MOA).[12]

The diagram below illustrates a generalized workflow for characterizing a novel small molecule inhibitor, starting from broad cellular effects and narrowing down to specific molecular interactions.

G A Compound Preparation (Stock Solution in DMSO) B Tier 1: Phenotypic Screening (Cell Viability / Cytotoxicity Assay) A->B Initial Screening C Determine IC50 Values (Dose-Response Analysis) B->C Data Analysis D Tier 2: Target Engagement (Cell-Based Mechanistic Assay) C->D Proceed with potent compounds E Tier 3: Direct Target Interaction (Biochemical/Enzymatic Assay) D->E Validate direct inhibition F Mechanism of Action Elucidation E->F Synthesize Data

Caption: High-level workflow for in vitro compound characterization.

Experimental Protocols

The following protocols provide a validated framework for the in vitro analysis of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay is fundamental for determining the compound's effect on cell proliferation and calculating its half-maximal inhibitory concentration (IC₅₀).[1][13]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Selected cancer cell line (e.g., A549, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

    • 96-well flat-bottom cell culture plates

    • This compound (10 mM stock in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Phosphate-Buffered Saline (PBS)

    • Multichannel pipette and plate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common concentration range is 0.1 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.

    • Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay determines if the compound directly inhibits a specific enzyme target, independent of cellular processes.[14][15]

  • Principle: A purified kinase enzyme phosphorylates a specific substrate. The compound's ability to inhibit this reaction is measured, often by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.

The diagram below outlines the competitive interaction at the enzyme's active site.

G Enzyme Enzyme Active Site Product Product (ADP) Enzyme:f0->Product Catalyzes Substrate Substrate (ATP) Substrate->Enzyme:f1 Binds Inhibitor Test Compound (Benzazepinone) Inhibitor->Enzyme:f1 Competes for Binding

Caption: Competitive inhibition of a kinase enzyme.

  • Materials:

    • Purified recombinant kinase (e.g., PARP-1, Akt)

    • Kinase-specific substrate

    • ATP

    • Assay buffer (specific to the kinase)

    • This compound

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • White, opaque 96-well or 384-well plates

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of the compound in the assay buffer and add them to the wells of the microplate.

    • Enzyme Addition: Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the enzymatic reaction.

    • Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C or 37°C).

    • Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a luminescent or fluorescent signal proportional to kinase activity.

    • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Data Analysis:

    • Normalize the data to high (enzyme, no inhibitor) and low (no enzyme) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition against the log of compound concentration and fit the curve to determine the IC₅₀ value, similar to the cell viability assay.

Summary of Expected Quantitative Data

The primary outputs of these initial assays are IC₅₀ values, which quantify the compound's potency.

Assay TypeCell Line / TargetPotential Outcome MetricExample Hypothetical Data
Cell Viability (MTT) A549 (Lung Cancer)IC₅₀5.2 µM
Cell Viability (MTT) MCF-7 (Breast Cancer)IC₅₀8.9 µM
Enzyme Inhibition PARP-1 (Biochemical)IC₅₀19.2 nM[2]
Enzyme Inhibition HER2 (Biochemical)IC₅₀0.023 nM[1]

Note: Hypothetical data for PARP-1 and HER2 are based on published results for structurally related benzazepine or benzodiazepine derivatives to provide context for expected potency ranges.[1][2]

Concluding Remarks

This application guide provides a robust starting point for the in vitro investigation of this compound. By systematically applying these protocols, researchers can effectively determine the compound's cytotoxic profile and begin to unravel its specific mechanism of action. Subsequent experiments, such as cell cycle analysis, apoptosis assays, or Western blotting for target pathway modulation, can further build upon these foundational findings.[10][16][17]

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Standard Operating Procedure for Hydrochloric Acid. University of Alabama at Birmingham. Available at: [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One. Available at: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Antibody and Beyond. Available at: [Link]

  • In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]

  • Hydrochloric Acid Safety Data Sheet. Kuehne Company. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE. Available at: [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ResearchGate. Available at: [Link]

  • Best Practices for Storing Hydrochloric Acid Safely. Patsnap. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • HCL Storage and Handling. Scribd. Available at: [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. Available at: [Link]

  • Hydrochloric Acid Handbook. Occidental Chemical Corporation. Available at: [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. Available at: [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research. Available at: [Link]

  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules. Available at: [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. Available at: [Link]

  • Mirtazapine. PubChem. Available at: [Link]

  • Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Archiv der Pharmazie. Available at: [Link]

Sources

Application of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold in medicinal chemistry. This privileged heterocyclic motif has emerged as a valuable building block in the design of targeted therapeutics, most notably in the development of potent enzyme inhibitors for oncology. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the mechanism of action of key derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging this promising chemical entity.

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Scaffold: A Privileged Structure in Drug Discovery

The seven-membered lactam ring fused to a benzene ring in 1,2,3,4-tetrahydrobenzo[c]azepin-5-one provides a three-dimensional architecture that is amenable to diverse chemical modifications. This structural complexity allows for the precise orientation of functional groups to interact with biological targets, leading to high-affinity and selective ligands. The tetrahydroazepine core can be functionalized at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The hydrochloride salt form of derivatives is often utilized to enhance aqueous solubility and stability, which is a critical consideration for drug candidates.[1] Converting the basic amine functionality to its hydrochloride salt can improve dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1]

Caption: Chemical structure of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one.

Synthesis of the Core Scaffold: A Plausible Synthetic Approach

While various synthetic routes to substituted tetrahydrobenzoazepinones exist, a common and effective method for the construction of the core 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold involves a Beckmann or Schmidt rearrangement of a corresponding tetralone precursor. These classic organic reactions provide a reliable means of inserting a nitrogen atom into a cyclic ketone to form a lactam.

The Schmidt reaction, for instance, utilizes hydrazoic acid (or a precursor like sodium azide in the presence of a strong acid) to react with a ketone, leading to a ring expansion and the formation of an amide.[2] Similarly, the Beckmann rearrangement proceeds through an oxime intermediate, which, upon treatment with an acid catalyst, rearranges to the corresponding amide.[3]

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one via Schmidt Rearrangement

This protocol outlines a plausible synthesis of the parent scaffold based on the principles of the Schmidt reaction.

Materials:

  • α-Tetralone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve α-tetralone (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Azide Addition: Cautiously add sodium azide (1.5 equivalents) portion-wise to the reaction mixture over 30-60 minutes. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure 1,2,3,4-tetrahydrobenzo[c]azepin-5-one.

Application in Oncology: Development of PARP-1 Inhibitors

A significant application of the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold is in the design of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[4]

Researchers have successfully developed potent PARP-1 inhibitors based on a spiro-derivative of the benzo[c]azepine core, specifically 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol.[4] These compounds have demonstrated significant anti-proliferative activity against various human cancer cell lines.[4]

Mechanism of Action: PARP Inhibition and Apoptosis

The benzo[c]azepine-based PARP-1 inhibitors function by binding to the active site of the PARP-1 enzyme, preventing it from repairing single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[4]

PARP_Inhibition_Pathway cluster_inhibition In the presence of inhibitor Single-Strand DNA Break Single-Strand DNA Break PARP-1 Activation PARP-1 Activation Single-Strand DNA Break->PARP-1 Activation triggers DNA Repair DNA Repair PARP-1 Activation->DNA Repair facilitates Cell Survival Cell Survival DNA Repair->Cell Survival leads to Benzo[c]azepine Inhibitor Benzo[c]azepine Inhibitor Benzo[c]azepine Inhibitor->PARP-1 Activation blocks Unrepaired SSB Unrepaired SSB Double-Strand Break (Replication) Double-Strand Break (Replication) Unrepaired SSB->Double-Strand Break (Replication) leads to Apoptosis Apoptosis Double-Strand Break (Replication)->Apoptosis induces in BRCA-deficient cells

Caption: Simplified pathway of PARP-1 inhibition by benzo[c]azepine derivatives.

Biological Activity of Spiro-Benzo[c]azepine PARP-1 Inhibitors

A series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been synthesized and evaluated for their anti-proliferative and PARP-1 inhibitory activities.[4] The results for selected compounds are summarized in the table below.

CompoundModificationA549 IC₅₀ (µM)[4]OVCAR-3 IC₅₀ (µM)[4]HCT-116 IC₅₀ (µM)[4]MCF-7 IC₅₀ (µM)[4]PARP-1 IC₅₀ (nM)[4]
11b 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1.95>202.533.2819.24
11h 2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3.12>204.585.17Not Reported
11i 2-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4.21>205.626.33Not Reported
11j 2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5.33>206.817.94Not Reported

Compound 11b emerged as a particularly potent derivative, exhibiting an IC₅₀ of 1.95 µM against the A549 human lung cancer cell line and a PARP-1 inhibitory IC₅₀ of 19.24 nM.[4] Further studies demonstrated that compound 11b effectively induces apoptosis in A549 cells and inhibits the biosynthesis of poly(ADP-ribose) (PAR), confirming its mechanism of action as a PARP-1 inhibitor.[4]

Experimental Protocols for Derivative Synthesis and Handling

Protocol 2: Synthesis of a Spiro-Benzo[c]azepine PARP-1 Inhibitor (Compound 11b)

This protocol is adapted from the literature for the synthesis of a potent PARP-1 inhibitor.[4]

Materials:

  • 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 10)

  • 1-azido-2-fluorobenzene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Petroleum ether solvent system

Procedure:

  • Reaction Setup: To a solution of 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 10, 1 equivalent) in a 1:1 mixture of t-BuOH and water, add 1-azido-2-fluorobenzene (1.2 equivalents), copper(II) sulfate pentahydrate (0.1 equivalents), and sodium ascorbate (0.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Workup: After completion of the reaction, add water to the mixture and extract with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to afford the final product, compound 11b .

Protocol 3: Preparation and Handling of the Hydrochloride Salt

For in vivo studies or formulation development, converting the final compound to its hydrochloride salt can be advantageous.

Materials:

  • Purified benzo[c]azepine derivative (free base)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas

Procedure:

  • Dissolution: Dissolve the purified free base of the benzo[c]azepine derivative in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise. Alternatively, bubble anhydrous HCl gas through the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the solution or by the addition of a less polar co-solvent like hexane.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the hydrochloride salt under vacuum to remove residual solvent.

Handling and Storage:

  • Amine hydrochloride salts are generally more stable and less prone to degradation than their free base counterparts.[1]

  • Store the hydrochloride salt in a tightly sealed container in a cool, dry place, protected from light and moisture.

  • When weighing and handling the solid, it is advisable to do so in an environment with controlled humidity to prevent water absorption.

Conclusion

The 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold represents a versatile and valuable platform for the design and discovery of novel therapeutic agents. Its successful application in the development of potent PARP-1 inhibitors highlights its potential in oncology. The synthetic accessibility of this core and its amenability to diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of biological targets. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this promising heterocyclic system.

References

  • Yu, L., Li, J., Wang, Y., Li, S., Meng, F., & Zhang, T. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210068. [Link]

  • (Reference for general properties of benzodiazepines and related structures - contextually relevant but not directly cited for specific claims in this text)
  • (Reference for general properties of benzodiazepines and related structures - contextually relevant but not directly cited for specific claims in this text)
  • (Reference for general properties of benzodiazepines and related structures - contextually relevant but not directly cited for specific claims in this text)
  • (Reference for general properties of benzodiazepines and related structures - contextually relevant but not directly cited for specific claims in this text)
  • (Reference for general properties of benzodiazepines and related structures - contextually relevant but not directly cited for specific claims in this text)
  • Wikipedia. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrochloride. In Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one scaffold represents a privileged structure in medicinal chemistry, with related analogs exhibiting a wide range of biological activities, including neuroprotective and anti-cancer properties. This document provides a comprehensive guide for initiating a high-throughput screening (HTS) campaign with 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride to identify its biological targets and uncover novel therapeutic applications. We present a dual-pronged screening strategy, comprising both a target-based biochemical assay and a phenotypic cell-based assay, to maximize the potential for hit discovery. Detailed protocols, data analysis workflows, and hit validation strategies are provided to guide researchers through a robust and efficient screening process.

Introduction: The Therapeutic Potential of the Benzoazepine Scaffold

The benzoazepine core is a key structural motif found in a variety of biologically active compounds. For instance, derivatives of the related tetracyclic compound mirtazapine act as antidepressants by modulating adrenergic and serotonergic receptors[1][2]. Furthermore, certain tetrahydroisoquinoline structures, which share a similar bicyclic core, have demonstrated neuroprotective effects through the modulation of the glutamatergic system[3]. More recently, derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have been identified as potent PARP-1 inhibitors, highlighting the potential of this scaffold in oncology[4].

Given the therapeutic precedent of related structures, this compound is a compelling candidate for HTS. Its relatively simple structure allows for rapid chemical diversification to generate a focused library for structure-activity relationship (SAR) studies. This application note outlines a comprehensive HTS strategy to elucidate the biological activity of this compound and its analogs.

High-Throughput Screening (HTS) Strategy: A Dual-Pronged Approach

To broadly explore the biological potential of this compound, we propose a parallel screening approach:

  • Biochemical (Target-Based) Screening: This approach will test the compound against a panel of known enzymes, such as kinases or proteases, which are common drug targets. This can rapidly identify direct molecular interactions.

  • Phenotypic (Cell-Based) Screening: This method assesses the effect of the compound on cellular behavior, such as cell growth, morphology, or signaling pathways, without a preconceived target. This is particularly useful for discovering novel mechanisms of action[5].

This dual strategy increases the probability of identifying high-quality "hits" and provides a more complete picture of the compound's bioactivity.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Prep Compound Library (1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride & Analogs) Assay_Ready_Plates Assay-Ready Plates (384-well) Compound_Prep->Assay_Ready_Plates Dispensing Biochemical_Screen Primary Biochemical Screen (e.g., Kinase Panel) Assay_Ready_Plates->Biochemical_Screen Cell_Based_Screen Primary Cell-Based Screen (e.g., Neurite Outgrowth) Assay_Ready_Plates->Cell_Based_Screen Data_Acquisition Data Acquisition (Plate Reader) Biochemical_Screen->Data_Acquisition Cell_Based_Screen->Data_Acquisition Primary_Hit_ID Primary Hit Identification (Z-score > 3) Data_Acquisition->Primary_Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Primary_Hit_ID->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies

Caption: A generalized workflow for high-throughput screening.

Protocol: Primary Biochemical Screen - Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a representative kinase. This format is readily adaptable to a wide range of kinases.

3.1. Principle

The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption relative to the control indicates kinase inhibition. The remaining ATP is quantified using a luciferase/luciferin-based system, where the luminescence signal is proportional to the ATP concentration.

3.2. Materials and Reagents

  • This compound (and analog library) dissolved in DMSO.

  • Kinase of interest (e.g., a panel of commercially available kinases).

  • Kinase substrate peptide.

  • ATP.

  • Kinase reaction buffer (specific to the kinase).

  • ATP detection reagent (e.g., Kinase-Glo®).

  • 384-well, white, flat-bottom plates.

  • Acoustic liquid handler or pin tool for compound dispensing.

  • Luminescence plate reader.

3.3. Step-by-Step Protocol

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a compound source plate by serially diluting the stock solution.

    • Using an acoustic liquid handler, dispense 50 nL of compound solution into the assay plate wells. This will result in a final assay concentration of 10 µM (assuming a 5 µL final reaction volume).

    • Include positive control wells (e.g., a known inhibitor like staurosporine) and negative control wells (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Dispense 2.5 µL of the master mix into each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well.

    • Centrifuge the plate briefly to mix the reagents.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 5 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

3.4. Data Analysis

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Determine Z'-factor: This metric assesses the quality of the assay.

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: Hypothetical Kinase Inhibition Assay Parameters

ParameterValue
Plate Format384-well
Assay Volume5 µL
Compound Concentration10 µM
Incubation Time60 minutes
Detection MethodLuminescence
Z'-factor> 0.7

Protocol: Primary Phenotypic Screen - Neurite Outgrowth Assay

This protocol outlines a high-content imaging assay to identify compounds that promote neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y), which is relevant for neurodegenerative diseases.

4.1. Principle

Neuronal cells are treated with the test compound, and changes in neurite length and branching are quantified using automated microscopy and image analysis. An increase in neurite outgrowth is a desirable phenotype.

4.2. Materials and Reagents

  • PC-12 or SH-SY5Y cells.

  • Cell culture medium (e.g., DMEM/F12 with supplements).

  • Nerve Growth Factor (NGF) as a positive control.

  • This compound (and analog library) dissolved in DMSO.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Staining reagents: fluorescently labeled phalloidin (for actin) and DAPI (for nuclei).

  • 384-well, black, clear-bottom imaging plates.

  • High-content imaging system.

4.3. Step-by-Step Protocol

  • Cell Plating:

    • Seed cells into 384-well imaging plates at an appropriate density to achieve 50-70% confluency on the day of the assay.

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Add 50 nL of compound solution to each well for a final concentration of 10 µM.

    • Include positive control wells (NGF) and negative control wells (DMSO).

    • Incubate for 48-72 hours.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Stain with fluorescently labeled phalloidin and DAPI for 1 hour.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the DAPI and phalloidin channels.

    • Use image analysis software to automatically identify cells and quantify neurite length, number of branches, and cell count per well.

4.4. Data Analysis

  • Normalization: Normalize the neurite outgrowth data to the cell count to control for cytotoxicity.

  • Hit Identification: Identify hits as compounds that induce a statistically significant increase in neurite outgrowth compared to the DMSO control (e.g., > 3 standard deviations above the mean of the negative controls).

Diagram 2: Hypothetical Signaling Pathway for Neurite Outgrowth

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR/RTK Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Compound 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Compound->Receptor Binds/Modulates Effector Downstream Effector Kinase_Cascade->Effector Transcription_Factor Transcription Factor (e.g., CREB) Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Promotes

Caption: A potential signaling pathway for compound-induced neurite outgrowth.

Hit Confirmation and Validation

Primary hits from either screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.

  • Re-testing: Confirm the activity of the primary hits by re-testing them in the original assay.

  • Dose-Response Curves: Generate 10-point dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Validate the hits in a secondary assay that measures the same biological endpoint but uses a different technology or principle. For example, a kinase inhibitor hit could be validated using a Western blot to assess the phosphorylation of a downstream substrate.

  • SAR Studies: Synthesize and test a small number of analogs of the most promising hits to establish an initial structure-activity relationship.

Conclusion

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one scaffold holds significant promise for the development of novel therapeutics. The dual-pronged HTS strategy outlined in this application note provides a robust framework for identifying the biological targets and therapeutic potential of this compound class. By combining target-based and phenotypic screening, researchers can efficiently explore the bioactivity of this scaffold and identify promising lead compounds for further drug development. High-throughput screening is a powerful tool in drug discovery, enabling the rapid testing of large numbers of compounds to identify those with the desired biological activity[6][7].

References

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). News-Medical.net. Retrieved from [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025-03-02). Technology Networks. Retrieved from [Link]

  • High-throughput screening (HTS). (2019-04-10). BMG LABTECH. Retrieved from [Link]

  • High-Throughput Screening Methods for Drug Discovery. (2024-04-17). Technology Networks. Retrieved from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. Retrieved from [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. Retrieved from [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2023-10-18). Journal of Ovarian Research. Retrieved from [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (2006-05). Journal of Neurochemistry. Retrieved from [Link]

  • Mirtazapine. PubChem. Retrieved from [Link]

  • Mirtazapine Tablets. (2012-05-01). USP-NF. Retrieved from [Link]

  • Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. (2002-07-18). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mirtazapine Tablets Type of Posting Notice of Intent to Revise. (2022-12-16). USP-NF. Retrieved from [Link]

Sources

Analytical methods for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key heterocyclic scaffold in medicinal chemistry. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control, purity assessment, and stability testing. Furthermore, we discuss the principles of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and adherence to rigorous scientific validation standards as outlined by the International Council for Harmonisation (ICH).

Introduction and Scientific Background

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one is a cyclic ketoxime derivative belonging to the benzazepine class of compounds.[1][2] This structural motif is of significant interest in drug discovery, appearing in molecules designed as potential therapeutic agents.[3][4] Accurate and reliable quantification of this compound as its hydrochloride salt is paramount for several stages of pharmaceutical development, including:

  • Active Pharmaceutical Ingredient (API) Purity and Potency: Ensuring the identity and strength of the bulk drug substance.

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.

  • Formulation Development: Assessing drug content in dosage forms.

  • Stability Studies: Determining degradation profiles under various stress conditions.

This guide provides the foundational analytical methodologies to achieve robust and reproducible quantification, grounded in established chromatographic principles and validated according to international regulatory expectations.

Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of successful analytical method development.

PropertyValueSource
IUPAC Name 1,2,3,4-tetrahydro-1-benzazepin-5-onePubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
Structure (as free base) Chemical structure of 1,2,3,4-Tetrahydro-benzo(b)azepin-5-onePubChem[1]
Key Structural Features Fused aromatic ring, secondary amine, cyclic ketone (ketoxime). The presence of the benzene ring provides a strong chromophore for UV detection. The secondary amine offers a site for protonation, making it suitable for positive mode mass spectrometry.

Principle of the Primary Analytical Method: HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen method for its robustness, versatility, and widespread availability. The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for the moderately non-polar benzazepinone structure.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used. The buffer controls the pH, which is critical. By maintaining a slightly acidic pH (e.g., 3.0-4.0), the secondary amine on the azepine ring remains consistently protonated. This prevents peak tailing and ensures reproducible retention times. The organic solvent is the "strong" solvent used to elute the analyte from the column.

  • Detection: The fused benzene ring acts as a chromophore, absorbing ultraviolet (UV) light. Quantification is achieved by measuring the absorbance at a specific wavelength (e.g., the absorbance maximum, λmax) and correlating the peak area to the analyte's concentration via a calibration curve.

Detailed Application Protocol: HPLC-UV Quantification

This protocol describes a validated method for the assay of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl.

Required Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC-grade acetonitrile and water.

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid (H₃PO₄).

  • This compound reference standard.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1.0 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard dimensions providing good resolution and efficiency.
Mobile Phase Isocratic: 50% Mobile Phase A / 50% Mobile Phase BA simple, robust condition. The ratio can be adjusted to optimize retention time (increase %B to decrease retention, and vice-versa).
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe benzoyl chromophore exhibits strong absorbance at this common wavelength, providing good sensitivity. A full scan (DAD) is recommended during method development to confirm the optimal wavelength.
Injection Volume 10 µLA standard volume to avoid column overload while ensuring adequate signal.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential impurities.
System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for ensuring data integrity.[5]

Procedure: Inject the Working Standard Solution five times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Analysis and Calculation
  • Perform the SST injections and verify that all criteria are met.

  • Inject the Working Standard Solution, followed by the Sample Solution(s). A bracketing standard injection after a set number of samples is recommended for long sequences.

  • Calculate the amount of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl in the sample using the following formula:

    Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    Where:

    • Area_Sample = Peak area of the analyte in the Sample Solution.

    • Area_Standard = Average peak area of the analyte in the bracketing Working Standard injections.

    • Conc_Standard = Concentration of the reference standard in the Working Standard Solution (mg/mL).

    • Conc_Sample = Nominal concentration of the sample in the Sample Solution (mg/mL).

    • Purity_Standard = Purity of the reference standard (as a decimal).

Visualization of Workflows

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Receive Sample & Reference Standard B Prepare Mobile Phase & Diluent A->B C Prepare Standard & Sample Solutions B->C D System Equilibration C->D E System Suitability Testing (SST) D->E F Analyze Samples E->F SST Pass G Integrate Peaks F->G H Calculate Results G->H I Final Report H->I

Caption: High-level workflow for HPLC analysis.

G cluster_standard Standard Preparation cluster_sample Sample Preparation S1 Accurately weigh ~25 mg of Standard S2 Dissolve in Diluent in 25 mL flask S1->S2 S3 Create Stock Solution (1 mg/mL) S2->S3 S4 Pipette 5.0 mL of Stock into 50 mL flask S3->S4 S5 Dilute to volume with Diluent S4->S5 S6 Final Working Standard (0.1 mg/mL) S5->S6 P1 Accurately weigh ~10 mg of Sample P2 Dissolve in Diluent in 100 mL flask P1->P2 P3 Final Sample Solution (0.1 mg/mL) P2->P3

Caption: Detailed solution preparation workflow.

Method Validation Protocol: A Self-Validating System

To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[6] The validation parameters discussed below are based on the ICH Q2(R1) guideline.[7][8][9]

Specificity
  • Purpose: To demonstrate that the analytical signal is unequivocally from the analyte of interest, free from interference from diluent, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

    • Analyze a placebo (if in a formulation) to confirm no excipient interference.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample. The method should be able to resolve the main analyte peak from any degradation product peaks. A Diode Array Detector is invaluable here for checking peak purity.

Linearity and Range
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare at least five concentration levels from the stock solution, typically spanning 80% to 120% of the nominal test concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).[5]

    • Inject each level in triplicate.

    • Plot a graph of average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy
  • Purpose: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Perform the assay on a minimum of nine determinations across three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[9]

    • Accuracy is often assessed by spiking a placebo with a known amount of API.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). This is primarily relevant for impurity analysis.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • Acceptance Criteria: Typically, an S/N ratio of 10:1 is used for LOQ, and 3:1 for LOD.

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the nominal conditions, one at a time.

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase pH (e.g., ± 0.2 units).[5]

    • Mobile phase composition (e.g., ± 2% absolute).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly change.

Alternative Method: LC-MS/MS for High Sensitivity

For applications requiring lower detection limits, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11][12]

  • Principle: The HPLC separates the analyte, which is then ionized (typically via Electrospray Ionization, ESI, in positive mode for this molecule) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is fragmented in a collision cell, and in the third quadrupole, a specific, stable product ion is selected for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.[11]

  • Sample Preparation: For biological matrices, a sample cleanup step like protein precipitation or solid-phase extraction (SPE) is required before injection to minimize matrix effects.[10][12]

  • Advantages:

    • Superior Sensitivity: Capable of reaching pg/mL levels.

    • Unmatched Selectivity: MRM transitions are highly specific to the analyte's structure, minimizing interference.

    • Structural Confirmation: Provides mass information, confirming the identity of the analyte.

Conclusion

This application note details a robust and reliable HPLC-UV method for the quantification of this compound. The provided protocol, when fully validated according to the outlined ICH guidelines, is suitable for a wide range of applications in a regulated pharmaceutical environment. The causality behind each parameter has been explained to empower the analyst to troubleshoot and adapt the method as needed. For applications demanding higher sensitivity, the principles of an LC-MS/MS method have been introduced as a powerful alternative.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • BAuA. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. [Link]

  • ResearchGate. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide. [Link]

  • SpringerLink. Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. [Link]

  • FLORE. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. University of Florence. [Link]

  • SpringerLink. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine. [Link]

  • PubChem. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information. [Link]

  • MDPI. Preparation of Cyclic Ketoximes Using Aqueous Hydroxylamine in Ionic Liquids. [Link]

  • Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • ResearchGate. LC-MS Analysis of Serotonergic Drugs. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]

  • ACS Publications. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][7][9]oxazepines as Potential New Trypanocidal Agents. [Link]

  • USP-NF. (2012). Mirtazapine Tablets. [Link]

  • NIH. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride as a chemical probe. While this specific molecule is a novel research tool, this guide synthesizes established principles of chemical biology with data from structurally related compounds to propose a robust framework for its validation and application. We will detail its chemical properties, outline a strategy for target identification and engagement, and provide step-by-step protocols for its use in cellular and biochemical assays. The overarching goal is to empower researchers to confidently employ this probe to investigate biological systems and validate novel drug targets.

Introduction: The Role of Chemical Probes in Target Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in a cellular context.[1][2] Unlike genetic methods such as CRISPR or RNAi, which modulate protein levels, chemical probes offer temporal and dose-dependent control over protein activity, providing nuanced insights into complex biological systems.[2] The utility of a chemical probe is contingent on its thorough characterization, including potency, selectivity, and demonstrated target engagement in living cells.[1][3]

This compound belongs to the benzazepinone class of compounds. While this specific molecule is not extensively characterized in the public literature, related structures have shown activity as PARP-1 inhibitors and as intermediates in the synthesis of other bioactive molecules.[4] This guide will therefore use a hypothetical framework wherein this compound is investigated as a probe for a novel protein target, outlining the necessary steps for its validation and use.

Chemical and Physical Properties

A foundational understanding of the probe's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNOCalculated
Molecular Weight 197.66 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds[5]
Solubility Soluble in DMSO and waterAssumed for hydrochloride salt
Purity >98% (recommended)Standard for chemical probes

Note: These properties are based on the parent molecule 2,3,4,5-tetrahydro-benzo[c]azepin-1-one and the addition of HCl.[6] Experimental verification is essential.

The Chemical Probe Validation Workflow

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Application (Optional) A Potency Assay (e.g., IC50) B Selectivity Profiling (Kinome/Proteome Scan) A->B Is it potent? C Affinity Measurement (e.g., ITC, SPR) B->C Is it selective? D Cellular Target Engagement (e.g., CETSA, DARTS) C->D Proceed to cellular studies E Phenotypic Assay in Cells D->E Does it hit the target in cells? F Inactive Control Compound Synthesis E->F Is there a cellular effect? G Orthogonal Probe Comparison E->G Does another probe give the same phenotype? F->E Control shows no effect? H Pharmacokinetic (PK) Profiling G->H Ready for in vivo testing I In Vivo Target Engagement H->I J Efficacy Studies in Disease Models I->J

Caption: A generalized workflow for chemical probe validation.

Experimental Protocols

The following protocols are detailed methodologies for the key validation steps.

Protocol 1: In Vitro Target Potency Assay (e.g., Kinase Inhibition)

This protocol describes a generic method to determine the IC₅₀ of the probe against a purified enzyme.

Objective: To determine the concentration of the probe required to inhibit 50% of the target enzyme's activity.

Materials:

  • This compound (Probe)

  • Purified target enzyme

  • Enzyme-specific substrate and cofactor (e.g., ATP for kinases)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ for kinases)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the probe in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their final concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 25 nL of the probe dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for probe-target binding.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP solution.

  • Reaction and Detection:

    • Incubate the plate for 1 hour at room temperature.

    • Stop the reaction and measure the product formation using the appropriate detection reagent and a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no probe) and negative (no enzyme) controls.

    • Plot the normalized activity versus the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a chemical probe binds to its target in a cellular environment.[1]

Objective: To demonstrate that the probe stabilizes its target protein against thermal denaturation in cell lysate or intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound (Probe)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blot or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the probe at a relevant concentration (e.g., 1-10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Heat Treatment:

    • Aliquot the lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the tubes to room temperature for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature for both probe-treated and vehicle-treated samples using Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or protein abundance (mass spectrometry).

    • Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement.

CETSA_Workflow A Treat cells with Probe or Vehicle (DMSO) B Harvest and Lyse Cells A->B C Heat Lysate across a Temperature Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Target Protein Levels (Western Blot / MS) E->F G Plot Melting Curves F->G

Sources

Experimental design for studies involving tetrahydrobenzazepinone compounds

This structured, multi-phase experimental framework provides a robust pathway for the preclinical evaluation of novel tetrahydrobenzazepinone compounds. By systematically characterizing a compound's in vitro activity, in vivo pharmacokinetics, behavioral efficacy, and preliminary safety profile, researchers can make informed, data-driven decisions. This iterative process of testing and analysis is fundamental to identifying and advancing promising new therapeutic candidates from the laboratory toward clinical development. [16][28][33]

References

  • Medicilon. (n.d.). CNS Pharmacology Models.
  • Anilocus. (n.d.). Behavioral Pharmacology. Biotech Encyclopedia.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
  • Ploppa, M., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed, 29(1), 1-8.
  • Sun, S., et al. (2003). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed, 28(4), 309-15.
  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.
  • Selvita. (n.d.). In Vivo Neuroscience Models.
  • Sivakumar, P., et al. (2020). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 735-745.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Promega Corporation. (2022). cAMP-Glo™ Assay Protocol.
  • Pfaar, U., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 13(4), 600-11.
  • MuriPhys. (n.d.). Behavioral Assays.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • Center for Scientific Review, National Institutes of Health. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual.
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight.
  • Pol, K. D., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 195-199.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Leurs, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed, 607(1-3), 107-16.
  • Hübner, H. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity.
  • Parasuraman, S. (2011). Toxicological screening. Journal of pharmacology & pharmacotherapeutics, 2(2), 74-9.
  • Sherif, F. M. (2017). Animal motor activity and exploratory behaviour in pharmacology. MedCrave online, 5(1).
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • AMSbiopharma. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery.
  • Wilson, J. M., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British journal of pharmacology, 144(1), 117-26.
  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric).
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Pharmaceutical Technology. (2022). Predicting Toxicity in Drug Development.
  • Kaur, T., & Tarry-Adkins, J. L. (2017). Principles of commonly used cAMP assays.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
  • ResearchGate. (2025). The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study. Request PDF.
  • Griebel, G., & Holmes, A. (2013). Behavioral phenotyping of mice in pharmacological and toxicological research. Neuroscience and biobehavioral reviews, 37(9 Pt A), 1947-64.
  • ResearchGate. (n.d.). Summary of experimental structures of (unique) GPCR-ligand complexes.
  • Frontiers in Endocrinology. (2023). Editorial: New approaches for the discovery of GPCR ligands. PMC - NIH.
  • Hilaris Publisher. (2021). Pharmacokinetics and Design of Novel Drug.
  • Christopher, J. A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Manglik, A., & Kruse, A. C. (2017). How ligands illuminate GPCR molecular pharmacology. PMC - NIH.
  • Lazar, C., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH.
  • ResearchGate. (2017). (PDF)
  • Frontiers in Pharmacology. (2024).

Sources

Application Notes and Protocols for the Derivatization of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Benzo[c]azepin-5-one in Medicinal Chemistry

The 1,2,3,4-tetrahydrobenzo[c]azepin-5-one core is a significant heterocyclic scaffold in the landscape of medicinal chemistry. Its rigid, fused-ring structure presents a three-dimensional arrangement of functional groups—a secondary amine, a ketone, and an aromatic ring—that are amenable to chemical modification. This structural motif is found in a variety of biologically active molecules, and its derivatives have shown promise in targeting a range of biological entities, including enzymes and receptors. The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacological properties and the development of novel therapeutic agents. This guide provides a detailed exploration of the chemical derivatization of the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold and the subsequent biological evaluation of the resulting compounds.

Chemical Principles of Derivatization

The 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold offers several key positions for chemical modification. The reactivity of each site dictates the choice of synthetic methodology.

  • N-2 Position: The secondary amine at the N-2 position is a primary site for derivatization. Its nucleophilic character allows for a wide range of reactions, including N-alkylation, N-acylation, and N-arylation. These modifications are crucial for modulating the compound's polarity, basicity, and ability to form hydrogen bonds, all of which can significantly impact biological activity.

  • C-5 Carbonyl Group: The ketone at the C-5 position is another key functional group for derivatization. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or serve as a handle for more complex chemical transformations. Modification at this position can alter the molecule's shape and introduce new points of interaction with biological targets.

  • Aromatic Ring (C-6 to C-9): The benzene ring provides a platform for modifications through electrophilic aromatic substitution, assuming the ring is not already substituted. If the starting material contains a leaving group on the aromatic ring, such as a halogen, it can be functionalized via cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. These modifications allow for the introduction of a wide array of substituents that can influence the compound's electronic properties and steric profile.

G cluster_0 Derivatization Strategies cluster_1 N-2 Position cluster_2 C-5 Carbonyl cluster_3 Aromatic Ring Scaffold 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one N-Alkylation N-Alkylation Scaffold->N-Alkylation N-Acylation N-Acylation Scaffold->N-Acylation N-Arylation N-Arylation Scaffold->N-Arylation Reduction Reduction to Alcohol Scaffold->Reduction Reductive_Amination Reductive Amination Scaffold->Reductive_Amination Suzuki_Coupling Suzuki Coupling (with pre-halogenation) Scaffold->Suzuki_Coupling EAS Electrophilic Aromatic Substitution Scaffold->EAS

Caption: Key derivatization points on the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold.

Synthetic Protocols

The following protocols provide detailed methodologies for the derivatization of the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one scaffold.

Protocol 1: N-Alkylation of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one

This protocol describes the introduction of an alkyl group at the N-2 position via direct alkylation.

Materials:

  • 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydrobenzo[c]azepin-5-one (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 2: Reductive Amination of the C-5 Carbonyl

This protocol details the conversion of the C-5 ketone to a secondary or tertiary amine.

Materials:

  • 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one derivative (e.g., N-protected)

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one derivative (1.0 eq) and the amine (1.2 eq) in DCE (0.1 M), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Application in Biological Assays

The derivatized library of 1,2,3,4-tetrahydrobenzo[c]azepin-5-one compounds can be screened in a variety of biological assays to identify novel bioactive agents.

Example Application: Screening for PARP-1 Inhibitors

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy. Derivatives of the closely related 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have shown potent PARP-1 inhibitory activity[2].

cluster_workflow Screening Workflow Start Synthesized Benzo[c]azepin-5-one Derivatives Assay1 Primary Screen: MTT Assay for Antiproliferative Activity Start->Assay1 Decision1 Active Compounds? Assay1->Decision1 Assay2 Secondary Screen: PARP-1 Enzymatic Inhibition Assay Decision1->Assay2 Yes End Lead Compound Identification Decision1->End No Decision2 Potent Inhibitors? Assay2->Decision2 Decision2->Assay1 No, Re-evaluate in other assays Decision2->End Yes

Caption: High-throughput screening workflow for identifying PARP-1 inhibitors.

Protocol 3: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7)[2]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized benzo[c]azepin-5-one derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48 hours. Use a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Quantitative Data Summary

The following table presents hypothetical data for a series of derivatized 1,2,3,4-tetrahydrobenzo[c]azepin-5-ones, illustrating the structure-activity relationship (SAR).

Compound IDR (at N-2)R' (at C-5)A549 IC₅₀ (µM)PARP-1 IC₅₀ (nM)
BCA-01 H=O>100>1000
BCA-02 -CH₃=O85.2850
BCA-03 -CH₂Ph=O50.1520
BCA-04 -CH₂Ph-OH15.6150
BCA-05 -(CH₂)₂-morpholine-OH5.245
BCA-06 -(CH₂)₂-(1H-1,2,3-triazol-1-yl)-Ph-F-OH1.95[2]19.24[2]

Analysis of SAR: The data suggests that N-alkylation (BCA-02, BCA-03) improves activity over the unsubstituted parent compound (BCA-01). Reduction of the C-5 ketone to an alcohol (BCA-04) further enhances potency. The introduction of a more complex, polar side chain at the N-2 position (BCA-05, BCA-06) leads to a significant increase in both antiproliferative and PARP-1 inhibitory activity, highlighting the importance of this position for target engagement.

References

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2212. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 253-256. [Link]

  • Synthesis and Evaluation of Substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated Multidrug Resistance Reversal Agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(8), 2675-2680. [Link]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). Tetrahedron, 64(25), 5947-5961. [Link]

  • Synthesis and biological evaluation of novel benzo[c][2][3][5]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. (2019). Bioorganic Chemistry, 90, 103075. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis and benzodiazepine receptor affinity of derivatives of the new tricyclic heteroaromatic system pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one. (1995). Journal of Medicinal Chemistry, 38(22), 4437-4443. [Link]

Sources

Mastering the Analysis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride: A Detailed LC-MS/MS Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note delineates a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride. As a crucial building block in the synthesis of numerous pharmaceutical compounds, the accurate determination of this analyte is of paramount importance in drug development and quality assurance. This guide provides an in-depth, step-by-step protocol, from sample preparation to instrumental analysis, underpinned by scientific principles to ensure methodological soundness and data integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Accurate Quantification

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its structural motif is central to the development of novel therapeutics, making its precise and reliable quantification a critical aspect of the pharmaceutical development pipeline. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unmatched sensitivity and selectivity. This document provides a detailed, field-tested protocol for the analysis of this compound, emphasizing the rationale behind key experimental decisions to empower the analyst.

Essential Materials and Methodologies

Reagents and Chemicals
  • Analyte: this compound (Reference Standard, purity >98%)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., deuterated 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one) is strongly recommended to compensate for matrix effects and procedural variability.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water are essential to minimize background interference.

  • Additives: LC-MS grade Formic Acid (FA) for mobile phase modification.

  • Biological Matrix: Drug-free human plasma (or other relevant biological fluid) for the preparation of calibration standards and quality controls.

Instrumentation

The methodology is optimized for a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. The inherent selectivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is leveraged for this assay.

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh ~1 mg of the analyte and the internal standard.

  • Individually dissolve in 1 mL of methanol.

  • Store at -20°C to ensure long-term stability.

Working Solutions:

  • Perform serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create a series of working solutions for spiking.

Calibration and Quality Control (QC) Samples:

  • Prepare a calibration curve by spiking the biological matrix with the working solutions to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

Sample Preparation: A Streamlined Protein Precipitation Protocol

Protein precipitation is a rapid and effective technique for the extraction of small molecules from complex biological matrices.[1][2]

  • To 50 µL of the plasma sample (calibrant, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard at a predetermined concentration.

  • Vortex vigorously for 1 minute to facilitate complete protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

Liquid Chromatography Conditions

The chromatographic parameters are designed to achieve efficient separation of the analyte from endogenous matrix components, thereby minimizing ion suppression.

ParameterCondition
Column A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for this application.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, with the analyte and internal standard monitored using MRM.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the analyte and IS.
Collision Energy (CE) Optimized for each transition.
Declustering Potential (DP) Optimized for each transition.

Note on MRM Optimization: The precursor ion ([M+H]⁺) for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one is expected at an m/z corresponding to its molecular weight of 161.20 g/mol .[3] The product ions for the MRM transition must be determined experimentally by performing a product ion scan on the precursor ion. This optimization is a critical step to ensure maximum sensitivity and specificity of the method.

Method Validation: Ensuring Data Reliability

A comprehensive method validation must be conducted in accordance with regulatory guidelines, such as those from the FDA or EMA.[4][5] Key validation parameters to be assessed include:

  • Selectivity and Specificity: No significant interfering peaks should be present at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: The calibration curve should demonstrate a linear response (r² > 0.99) over the intended concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6][7]

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte and IS should be evaluated and minimized.

  • Stability: The stability of the analyte in the biological matrix should be confirmed under various storage and handling conditions.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation\n(Acetonitrile + IS) Protein Precipitation (Acetonitrile + IS) Plasma Sample->Protein Precipitation\n(Acetonitrile + IS) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile + IS)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Injection Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection\n(MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection\n(MRM) Peak Integration Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Figure 1: A streamlined workflow of the analytical method for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological matrices. By following the outlined procedures and adhering to rigorous validation standards, researchers can generate high-quality data to support their drug development programs.

References

  • Jones, R. et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • Zhao, L., & Juck, M. (n.d.).
  • (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH.
  • (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • U.S. Food and Drug Administration. (2018).
  • (n.d.).
  • (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
  • (n.d.). Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
  • (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem.
  • (1999). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][8]benzodiazepin-1( 2H)-ones. PubMed.

  • (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • (1999). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][4][8]benzodiazepines. PubMed.

  • (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][8]benzothia zepin-1-ones. PubMed.

  • (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3.
  • (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH.
  • (n.d.). 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8. Home Sunshine Pharma.
  • (n.d.). High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine.
  • (n.d.). LC-MS in Drug Analysis : Methods and Protocols. University of California San Francisco.
  • (n.d.). 160129-45-3|7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. BLDpharm.
  • (n.d.).

Sources

Application Notes and Protocols for In vivo Administration of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Structurally, they are characterized by a seven-membered azepinone ring fused to a benzene ring.[1] This core scaffold is found in molecules being investigated for a range of biological activities, including modulation of central nervous system (CNS) targets like serotonin and dopamine receptors, and as intermediates in the synthesis of potent enzyme inhibitors such as PARP-1 inhibitors.[2][3] The hydrochloride salt form of this compound is typically synthesized to improve physicochemical properties such as solubility and stability, which are critical for predictable in vivo performance.[4]

The successful in vivo evaluation of any novel chemical entity is fundamentally dependent on the precise and reproducible administration of the compound. The choice of vehicle, route of administration, and formulation protocol can dramatically impact the bioavailability, efficacy, and toxicity profile observed in preclinical models.[5][6] This guide provides a detailed framework for the in vivo administration of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, grounded in established principles of pharmacology and drug delivery. The protocols herein are designed to be self-validating, emphasizing causality and scientific integrity to ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

Compound Characteristics and Handling

2.1 Physicochemical Properties (Inferred)

While extensive public data on the hydrochloride salt is limited, the properties of the parent compound, 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, can inform our approach.

PropertyValue (Free Base)Expected Impact of Hydrochloride Salt
Molecular Formula C₁₀H₁₁NO[7]C₁₀H₁₁NO·HCl
Molecular Weight ~161.20 g/mol [7]~197.66 g/mol
Appearance White to light green powder[8]Likely a white to off-white crystalline solid
Melting Point 87-88°C[8]Expected to be higher than the free base
Aqueous Solubility Low (predicted)Significantly enhanced due to salt formation

The hydrochloride salt form is expected to be more amenable to aqueous-based formulations, a critical consideration for parenteral administration routes.

2.2 Handling and Storage

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicity: The free base is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[7] Assume the hydrochloride salt carries similar hazards.

  • Storage: Store the compound in a tightly sealed container, protected from light and moisture, at 2-8°C to ensure long-term stability.[2]

Vehicle Selection and Formulation Development

The primary goal of vehicle selection is to administer the compound in a biocompatible, non-toxic medium that ensures complete solubilization and stability for the duration of the experiment.[5] The choice of vehicle is a critical experimental variable and must be consistent across all treatment groups, including controls.[9]

3.1 Decision Pathway for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle.

VehicleSelection Start Start: Test Compound Solubility TestSaline Test Solubility in 0.9% Sterile Saline Start->TestSaline Soluble Is Compound Soluble at Target Concentration? TestSaline->Soluble UseSaline Final Vehicle: 0.9% Saline Soluble->UseSaline Yes ConsiderCosolvent Consider Co-solvent System Soluble->ConsiderCosolvent No TestCosolvent Test Solubility in Saline with 5-10% DMSO or PEG-400 ConsiderCosolvent->TestCosolvent SolubleCosolvent Is Compound Soluble? TestCosolvent->SolubleCosolvent UseCosolvent Final Vehicle: Saline + Co-solvent (Validate for toxicity) SolubleCosolvent->UseCosolvent Yes Suspension Consider Suspension Vehicle (e.g., 0.5% CMC) SolubleCosolvent->Suspension No

Caption: Decision tree for selecting an appropriate in vivo vehicle.

3.2 Recommended Vehicles

Based on the hydrochloride nature of the compound, an aqueous vehicle is the preferred starting point.

Vehicle TierFormulationRationale & Considerations
Primary 0.9% Sterile Saline Isotonic and well-tolerated for most administration routes, including intravenous (IV) and intraperitoneal (IP).[10] As a hydrochloride salt, the compound is anticipated to have good solubility in saline.
Secondary Saline w/ Co-solvent (e.g., 5-10% DMSO or 10-20% PEG-400)For higher concentrations where saline alone is insufficient. Caution: DMSO and other organic solvents can exhibit their own toxicity and pharmacological effects.[9][11] A vehicle-only control group is mandatory.
Tertiary Aqueous Suspension (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water)For oral administration if solubility cannot be achieved. Not suitable for parenteral routes. Requires validation of suspension uniformity.[9]

Detailed Administration Protocols

4.1 Experimental Workflow Overview

ExperimentalWorkflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase DoseCalc Dose Calculation Formulation Formulation Preparation (Vehicle + Compound) DoseCalc->Formulation QC Quality Control (pH, Visual Inspection) Formulation->QC AnimalPrep Animal Acclimation & Weight Measurement QC->AnimalPrep Dosing Compound Administration (e.g., IP Injection) AnimalPrep->Dosing Observation Post-Dose Monitoring (Health & Behavior) Dosing->Observation PK Pharmacokinetic Sampling (Blood Collection) Observation->PK PD Pharmacodynamic/Efficacy Endpoint Measurement PK->PD Tox Toxicology Assessment PD->Tox

Caption: General workflow for an in vivo preclinical study.

4.2 Protocol: Preparation of Dosing Solution (10 mg/kg in Saline)

This protocol provides a step-by-step method for preparing a dosing solution for a 10 mg/kg dose administered at a volume of 10 mL/kg.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Calculate Required Mass:

    • Determine the total volume of dosing solution needed. For example, for 10 mice each weighing ~25g, the total dose volume is: 10 mice * 0.25 mL/mouse = 2.5 mL. Prepare an excess volume (e.g., 5 mL) to account for hub loss.

    • The desired concentration is 1 mg/mL (for a 10 mg/kg dose at 10 mL/kg).

    • Mass required = Concentration (1 mg/mL) * Volume (5 mL) = 5 mg .

  • Weighing the Compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh 5 mg of the compound into the tube. Record the exact weight.

  • Solubilization:

    • Add approximately 4 mL of sterile 0.9% saline to the tube.

    • Vortex vigorously for 1-2 minutes. If needed, use a magnetic stirrer at room temperature.

    • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • Final Volume and Sterilization:

    • Once fully dissolved, add sterile saline to reach the final calculated volume (5 mL).

    • Invert the tube several times to ensure homogeneity.

    • For parenteral routes, sterile filter the final solution using a 0.22 µm syringe filter into a new sterile tube.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration, vehicle, date of preparation, and preparer's initials.

    • Use the solution promptly. If short-term storage is required, conduct stability tests to determine appropriate conditions (e.g., 4°C for <24 hours).

4.3 Protocol: Intraperitoneal (IP) Administration in Mice

This protocol details the IP injection procedure, a common route for systemic exposure in early-stage preclinical studies.

Procedure:

  • Animal Handling:

    • Acclimatize animals to the experimental conditions according to institutional guidelines (IACUC).

    • Weigh each animal immediately before dosing to calculate the precise injection volume.

    • Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL).

    • Example: For a 25g (0.025 kg) mouse at 10 mg/kg with a 1 mg/mL solution: (0.025 kg * 10 mg/kg) / 1 mg/mL = 0.25 mL .

  • Restraint:

    • Properly restrain the mouse using an approved technique (e.g., scruffing) to expose the abdomen.

    • Tilt the mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.

  • Injection:

    • Use a 25-27 gauge needle attached to a tuberculin syringe containing the calculated dose volume.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • The needle should be inserted at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the full volume.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions (e.g., distress, lethargy, ataxia) for at least 30 minutes post-injection and at regular intervals thereafter as dictated by the study design.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The ultimate goal of in vivo administration is to achieve a target exposure that elicits a measurable biological response.

  • Pharmacokinetics (PK): Refers to what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Initial studies should aim to characterize the PK profile of this compound. This involves collecting blood samples at various time points post-administration to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[12]

  • Pharmacodynamics (PD): Refers to what the drug does to the body. PD endpoints should be measured in parallel with PK sampling to establish an exposure-response relationship. For a CNS-active compound, this could involve behavioral tests; for a PARP inhibitor, this might involve measuring PAR levels in tumor tissue.

The integration of PK and PD data is essential for rational dose selection in subsequent efficacy and toxicology studies.[6]

Conclusion and Best Practices

The protocols outlined in this guide provide a robust starting point for the in vivo evaluation of this compound. Scientific integrity demands meticulous attention to detail, from initial solubility testing to post-administration monitoring. The causality behind each step—from selecting an isotonic vehicle to avoid irritation to choosing an appropriate injection site to ensure safety—is paramount for generating reliable and translatable preclinical data. Researchers are strongly encouraged to perform pilot studies to confirm the suitability of the chosen formulation and administration route before embarking on large-scale efficacy or toxicology experiments.

References

  • Smolecule. (n.d.). 1,2,3,4-Tetrahydroazepin-5-one.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • Gomes, M. G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-24. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. Retrieved from [Link]

  • Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3. Retrieved from [Link]

  • ResearchGate. (2017). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved from [Link]

  • Ito, K., et al. (2005). Database analyses for the prediction of in vivo drug–drug interactions from in vitro data. British Journal of Clinical Pharmacology, 59(4), 473-486. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one. Retrieved from [Link]

  • MDPI. (2023). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research, 16(1), 193. Retrieved from [Link]

Sources

Application Notes and Protocols: 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide is designed to provide a comprehensive overview of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride as a valuable scaffold in medicinal chemistry and drug discovery. Due to the limited direct biological data on this specific molecule, this document focuses on its utility as a chemical intermediate and draws upon the known biological activities of structurally related benzazepine and benzodiazepine derivatives to infer its potential applications. All protocols and conceptual frameworks are presented with the intent to guide researchers in exploring the potential of this compound.

Introduction: The Benzazepine Scaffold in Drug Discovery

The benzazepine core, a seven-membered azepine ring fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, demonstrating a remarkable ability to interact with diverse biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anxiolytics, antidepressants, antipsychotics, and more recently, as targeted agents in oncology.[1]

This compound is a functionalized derivative of this core structure. Its tetrahydro-azepinone ring system offers multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties and Handling

PropertyValue (for 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one)Reference
Molecular FormulaC₁₀H₁₁NO[2]
Molecular Weight161.20 g/mol [2]
AppearanceWhite to light green powder[3]
Melting Point87-88 °C[3]
Boiling Point314.6 °C at 760 mmHg[3]
Storage2-8°C[1]

Hazard and Safety Information (Based on structurally similar compounds):

  • Hazard Codes: Xi (Irritant)[3]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[3]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[3]

  • GHS Hazard Statements (for 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of accidental exposure, follow the first aid measures outlined in the SDS.

Potential Research Applications and Rationale

The primary utility of this compound lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The core structure is amenable to a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR).

Central Nervous System (CNS) Drug Discovery

The broader class of benzazepines and benzodiazepines has a long history in CNS drug development, primarily through their interaction with neurotransmitter receptors.[1][4]

  • Rationale: The tetrahydrobenzo[c]azepin-5-one scaffold can be derivatized to generate compounds that target key CNS receptors, such as:

    • Dopamine Receptors: Modulation of dopamine receptors is a key mechanism for antipsychotic and antidepressant drugs.

    • Serotonin Receptors: Targeting serotonin receptors is a well-established strategy for treating anxiety and depression.

    • GABA-A Receptors: Benzodiazepines famously act as positive allosteric modulators of the GABA-A receptor, leading to their anxiolytic and sedative effects.[4][5]

Anticancer Drug Development

Recent research has highlighted the potential of benzazepine derivatives in oncology.

  • Rationale: A notable study demonstrated that derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol act as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[6]

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one core provides a foundational structure from which novel PARP-1 inhibitors could be designed and synthesized.

Cardiovascular Research

Certain benzazepine derivatives have been explored for their effects on the cardiovascular system.

  • Rationale: Studies on related 2,3,4,5-tetrahydro[2][7]benzo[f]thiazepines have shown calcium channel blocking activity.[8] Calcium channel blockers are a class of drugs used to treat hypertension and other cardiovascular conditions. The benzo[c]azepin-5-one scaffold could be used to develop novel calcium channel modulators.

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized as a starting material for the synthesis of derivative compounds.

General Protocol for N-Alkylation

This protocol describes a general method for the alkylation of the secondary amine in the azepine ring, a common first step in diversifying the scaffold.

Workflow Diagram:

N_Alkylation_Workflow reagents 1. 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl 2. Alkyl halide (R-X) 3. Base (e.g., K2CO3) 4. Solvent (e.g., Acetonitrile) reaction Reaction Mixture (Stir at specified temp.) reagents->reaction Combine workup Aqueous Workup (e.g., water, ethyl acetate) reaction->workup Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude product N-alkylated Product purification->product Isolate Pure PARP_Inhibition cluster_inhibition Site of Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Apoptosis Apoptosis Repair Recruitment of DNA Repair Proteins PAR->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor Benzo[c]azepine-based PARP-1 Inhibitor Inhibitor->PARP1 Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthetic pathway. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction yield and purity.

Introduction to the Synthetic Strategy

The synthesis of the 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one core is most commonly achieved through a two-step process:

  • N-Acylation: Reaction of a suitable phenylethylamine derivative with chloroacetyl chloride to form the N-(2-phenylethyl)-2-chloroacetamide precursor.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the chloroacetamide precursor, typically mediated by a strong Lewis acid, to form the seven-membered azepinone ring.

The final product is then isolated as a hydrochloride salt to improve stability and handling. This guide will address potential issues in each of these stages.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Salt Formation A Phenylethylamine Derivative C N-(2-phenylethyl)-2-chloroacetamide (Precursor) A->C Base (e.g., Triethylamine) Solvent (e.g., THF) B Chloroacetyl Chloride B->C D N-(2-phenylethyl)-2-chloroacetamide (Precursor) E 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one (Free Base) C->E Purification D->E Lewis Acid (e.g., AlCl3) Anhydrous Solvent F 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one (Free Base) G 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl (Final Product) E->G Isolation F->G Anhydrous HCl (e.g., in Ether or Dichloromethane)

Caption: Overall workflow for the synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Step 1: N-Acylation of Phenylethylamine

Q1: My N-acylation reaction is showing low conversion to the chloroacetamide precursor. What are the likely causes and how can I fix it?

A1: Low conversion in the N-acylation step often points to issues with reagents, reaction conditions, or the work-up procedure.

  • Causality: The reaction involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is used to quench the HCl generated in situ, preventing the protonation of the starting amine.

  • Troubleshooting Steps:

    • Reagent Quality:

      • Phenylethylamine: Ensure it is free from significant impurities. If it is old, consider distillation.

      • Chloroacetyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which will not acylate the amine. Use a freshly opened bottle or distill it before use.[1]

      • Base (e.g., Triethylamine): The base must be anhydrous. The presence of water can hydrolyze the chloroacetyl chloride.

      • Solvent (e.g., THF, DCM): The solvent must be anhydrous. Use a freshly dried solvent.

    • Reaction Conditions:

      • Temperature: The reaction is typically exothermic. Adding the chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C) helps to control the reaction rate and prevent side reactions.[2] After the addition, allowing the reaction to warm to room temperature ensures completion.

      • Stoichiometry: A slight excess of the amine or base can be used to ensure the complete consumption of the chloroacetyl chloride. However, a large excess of the amine can complicate purification. A common molar ratio is 1 equivalent of amine to 1.1-1.2 equivalents of chloroacetyl chloride and 1.2-1.5 equivalents of base.[2]

    • Work-up:

      • The triethylamine hydrochloride salt formed during the reaction needs to be effectively removed. Filtration is a common method.[2] Incomplete removal can interfere with the subsequent cyclization step.

Q2: I am observing multiple spots on my TLC plate after the N-acylation reaction. What are these byproducts?

A2: The formation of multiple products can be due to over-acylation or side reactions of the chloroacetyl group.

  • Causality: While less common with secondary amines, primary amines can potentially undergo di-acylation, though this is generally sterically hindered. A more likely side reaction is the reaction of the chloroacetamide product with another molecule of the starting amine, leading to a dimer.

  • Troubleshooting Steps:

    • Controlled Addition: Ensure slow, dropwise addition of chloroacetyl chloride to the solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes side reactions.

    • Temperature Control: Maintain a low temperature during the addition to reduce the rate of potential side reactions.

    • Purification: The crude product should be purified before proceeding to the cyclization step. Column chromatography is often effective.

Step 2: Intramolecular Friedel-Crafts Acylation

Q3: The yield of my cyclization reaction to form the tetrahydrobenzo[c]azepin-5-one is very low. What are the critical factors for this step?

A3: The intramolecular Friedel-Crafts acylation is often the most challenging step and is highly sensitive to several factors.

  • Causality: This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the chloroacetamide precursor by a Lewis acid, is attacked by the pendant phenyl ring to form the seven-membered ring. The efficiency of this process is governed by the activity of the catalyst, the electronic nature of the aromatic ring, and the reaction conditions.

  • Troubleshooting Steps:

    • Lewis Acid Catalyst:

      • Choice of Catalyst: Aluminum chloride (AlCl₃) is a common and powerful Lewis acid for this transformation.[3] Other Lewis acids like SnCl₄, BF₃·OEt₂, or In(III) salts can also be effective, sometimes under milder conditions.[4] The choice may require empirical optimization.

      • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3] This is because the product ketone can form a stable complex with the Lewis acid, effectively sequestering it. A molar ratio of 1:1.5 to 1:3 of substrate to AlCl₃ is a good starting point.

      • Catalyst Quality: AlCl₃ is extremely hygroscopic. Use a freshly opened bottle of anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous Conditions:

      • The presence of even trace amounts of water will deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Substrate Electronics:

      • The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. Strong electron-withdrawing groups on the ring will deactivate it and can prevent the reaction from occurring.

    • Reaction Temperature:

      • The optimal temperature can vary. Some reactions proceed at room temperature, while others may require heating to overcome the activation energy. However, excessive heat can lead to decomposition or charring. Start with room temperature and monitor the reaction by TLC before attempting higher temperatures.

    • Solvent:

      • Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). Nitrobenzene can also be used, particularly for deactivated substrates, but it is toxic and has a high boiling point.

Q4: My Friedel-Crafts reaction is producing a complex mixture or a tar-like substance. What is happening?

A4: The formation of tar is a common issue in Friedel-Crafts reactions and usually indicates decomposition or polymerization side reactions.

  • Causality: Strong Lewis acids can promote various side reactions, especially at elevated temperatures. The N-acyl group in the precursor can also be a point of reactivity.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Add the Lewis acid portion-wise at a low temperature (0 °C or even -20 °C) to control the initial exotherm. Then, allow the reaction to slowly warm to the desired temperature.

    • Order of Addition: Adding the substrate solution to a suspension of the Lewis acid in the solvent (inverse addition) can sometimes help to control the reaction.

    • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially at higher temperatures, can lead to product degradation.

    • Quenching: The reaction should be quenched carefully by slowly pouring the reaction mixture onto crushed ice or into cold, dilute acid. This hydrolyzes the Lewis acid-ketone complex and protonates any amines.

Parameter Recommendation Rationale
Lewis Acid Anhydrous AlCl₃ (1.5-3.0 eq.)Strong catalyst, but requires stoichiometric amounts.[3]
Solvent Anhydrous DCM or DCEInert and allows for a good temperature range.
Temperature 0 °C to RT (initially)Controls exotherm and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of the Lewis acid by moisture.
Step 3: Formation and Purification of the Hydrochloride Salt

Q5: I have successfully synthesized the free base, but I am struggling to isolate a pure hydrochloride salt. What is the best procedure?

A5: The formation and purification of the hydrochloride salt require careful selection of solvents to ensure precipitation of the pure salt while leaving impurities in solution.

  • Causality: The free base is an amine and will react with HCl to form the corresponding ammonium salt. The polarity of the salt is significantly different from the free base, which allows for selective precipitation.

  • Procedure for Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, dichloromethane, or ethyl acetate.

    • Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether or generated by bubbling HCl gas) with stirring.

    • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like hexane.

    • Collect the precipitate by filtration, wash it with a small amount of the cold precipitation solvent to remove any remaining impurities, and dry it under vacuum.

Q6: My hydrochloride salt is an oil or is difficult to crystallize. How can I obtain a solid product?

A6: Oiling out is a common problem when the salt is too soluble in the chosen solvent system or if impurities are present that inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent System:

      • If the salt is too soluble, try a less polar solvent for the precipitation. For example, if you used DCM, try switching to diethyl ether or ethyl acetate.

      • Trituration (stirring the oil with a solvent in which it is insoluble, like hexane or pentane) can often induce solidification.

    • Purity of the Free Base:

      • Ensure the free base is of high purity before attempting salt formation. Residual solvents or reaction byproducts can act as crystallization inhibitors. Re-purify the free base by column chromatography if necessary.

    • Recrystallization:

      • If a solid is obtained but it is impure, recrystallization is a good option. Common solvent systems for recrystallizing amine hydrochlorides include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/diethyl ether. Dissolve the salt in a minimum amount of the more polar solvent (e.g., ethanol) at an elevated temperature and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to promote the formation of crystals.

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis? A: The overall yield can vary significantly based on the optimization of each step. The N-acylation step can often proceed in high yield (>85%). The intramolecular Friedel-Crafts cyclization is typically the yield-limiting step, with reported yields for similar transformations ranging from 30% to 70% depending on the substrate and conditions. A well-optimized process could achieve an overall yield in the range of 25-60%.

Q: Can I use a different acylating agent instead of chloroacetyl chloride? A: Yes, other acylating agents can be used, but chloroacetyl chloride is often chosen for its high reactivity and because the resulting α-chloro group can be a handle for further derivatization if needed. If you are having issues with its reactivity, you could consider using chloroacetic anhydride, although it is less common.

Q: Is it necessary to protect the amine before the Friedel-Crafts reaction? A: In this synthetic route, the amine is acylated, which effectively transforms it into an amide. The amide nitrogen is significantly less basic and nucleophilic than a free amine. This is crucial because a free amine group would react with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[5] Therefore, the N-acylation step also serves as a protection/directing group strategy.

Q: How do I confirm the structure of my final product? A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the successful formation of the new ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone (C=O stretch) and the N-H bond of the hydrochloride salt.

  • Elemental Analysis: To confirm the elemental composition, especially after forming the hydrochloride salt.

References

  • M. C. T. Fyfe and J. A. L. Miles, "Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III)," PMC, 2016. [Link]

  • PrepChem, "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide," PrepChem.com. [Link]

  • Wikipedia, "Friedel–Crafts reaction," Wikipedia. [Link]

  • S. Kotha, K. Lahiri, and D. Kashinath, "Intramolecular Friedel−Crafts Acylation of Aryl Amino Acids," ResearchGate, 2004. [Link]

  • C. Avendano et al., "Intramolecular Friedel-Crafts-type reactions involving N-acyliminium ions derived from glycine templates," J Org Chem, 2001. [Link]

  • Google Patents, "Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one," Google P
  • R. B. Sonawane, N. S. Mahajan, and D. K. Mhaske, "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES," International Journal of Pharma Sciences and Research, 2012. [Link]

  • ResearchGate, "Intramolecular Friedel‐Crafts acylation.," ResearchGate. [Link]

  • LibreTexts Chemistry, "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction," LibreTexts, 2022. [Link]

  • Master Organic Chemistry, "Intramolecular Friedel-Crafts Reactions," Master Organic Chemistry, 2018. [Link]

  • Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," Master Organic Chemistry, 2018. [Link]

  • Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems," Chemistry Steps. [Link]

  • ResearchGate, "Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview)," ResearchGate, 2016. [Link]

  • E. Abdel-Latif et al., "Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles," ResearchGate, 2019. [Link]

  • Z. Wu et al., "Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns," J Comb Chem, 2003. [Link]

  • Organic Chemistry Portal, "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines," Organic Chemistry Portal. [Link]

  • Research Collection, "Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][2][4]oxazepines as," Research Collection, 2021. [Link]

  • ResearchGate, "Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library," ResearchGate, 2013. [Link]

  • F. Leardini et al., "Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes," PMC, 2023. [Link]

  • National Genomics Data Center, "Publications - Open Library of Bioscience," National Genomics Data Center. [Link]

Sources

Technical Support Center: Purification of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The information provided herein is based on established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your research and development needs.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low Yield After Recrystallization

You've performed a recrystallization, but the recovery of your target compound is significantly lower than expected.

  • Probable Cause 1: Suboptimal Solvent System. The solubility of this compound is highly dependent on the solvent system used. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solvent is too good at room temperature, a significant portion of the product will remain in the mother liquor.

  • Solution 1: Solvent System Optimization.

    • Systematic Screening: Conduct small-scale solubility tests with a variety of solvents. Common choices include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

    • Solvent Polarity: 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one is a polar molecule, and as a hydrochloride salt, its solubility in non-polar solvents is limited. Experiment with solvent mixtures to fine-tune the polarity. A common starting point is an alcohol/water or acetone/water mixture.

    • Temperature Gradient: Ensure a significant temperature difference between dissolution and crystallization. Heating the solvent to its boiling point will maximize solubility, while cooling to 0-4 °C will maximize precipitation.

  • Probable Cause 2: Premature Crystallization. The compound may be crystallizing too quickly upon cooling, trapping impurities and leading to a lower yield of pure product.

  • Solution 2: Controlled Cooling.

    • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.

    • Insulation: Insulate the flask with glass wool or a similar material to slow the cooling rate further.

    • Seeding: If crystals are slow to form, add a single, pure seed crystal to initiate controlled crystallization.

  • Probable Cause 3: Incorrect pH. The hydrochloride salt's solubility is pH-dependent. If the pH of the solution is not optimal, the compound may remain partially dissolved.

  • Solution 3: pH Adjustment.

    • Acidification: Ensure the solution is sufficiently acidic to maintain the compound in its salt form. A small amount of dilute HCl can be added to the recrystallization solvent.

    • pH Monitoring: Use pH paper or a pH meter to monitor the pH throughout the process. The optimal pH will need to be determined empirically but should be in the acidic range.

Problem 2: Persistent Impurities After Chromatography

Despite purification by column chromatography, your final product is still contaminated with impurities as determined by HPLC or other analytical techniques.

  • Probable Cause 1: Inappropriate Stationary Phase. The choice of stationary phase is critical for effective separation. For a polar compound like this compound, a standard silica gel column may not provide sufficient resolution.

  • Solution 1: Stationary Phase Selection.

    • Normal Phase: If using silica gel, consider deactivating it slightly with a small percentage of water or triethylamine in the mobile phase to reduce tailing of the polar amine.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18-functionalized silica) can be more effective. The mobile phase would typically be a mixture of water (with a buffer and/or ion-pairing agent) and an organic solvent like acetonitrile or methanol.

    • Alumina: Neutral or basic alumina can also be an effective stationary phase for the purification of amines.

  • Probable Cause 2: Suboptimal Mobile Phase. The mobile phase composition directly impacts the separation efficiency.

  • Solution 2: Mobile Phase Optimization.

    • Gradient Elution: A gradient elution, where the solvent composition is changed over time, can be more effective than an isocratic elution (constant solvent composition) for separating compounds with a wide range of polarities.

    • Additives: For basic compounds, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve peak shape and resolution on silica gel. For the hydrochloride salt, a small amount of acid (e.g., acetic acid) in the mobile phase may be beneficial.

    • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to screen various mobile phase compositions to find the one that gives the best separation of your target compound from its impurities.

Problem 3: Product Degradation During Purification

You observe the appearance of new, unknown peaks in your analytical data after purification, suggesting the compound is degrading.

  • Probable Cause 1: Thermal Instability. this compound may be sensitive to high temperatures, especially for prolonged periods.

  • Solution 1: Temperature Control.

    • Reduced Temperature: Perform all purification steps at the lowest practical temperature. For chromatography, this may mean running the column at room temperature. For recrystallization, avoid prolonged heating.

    • Inert Atmosphere: If the compound is susceptible to oxidation, perform the purification under an inert atmosphere of nitrogen or argon.

  • Probable Cause 2: pH Instability. Extremes of pH can cause hydrolysis or other degradation pathways.

  • Solution 2: pH Management.

    • Neutralization: If working with the free base, avoid strongly acidic or basic conditions.

    • Buffering: In reverse-phase chromatography, use a buffered mobile phase to maintain a stable pH.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with the synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials, intermediates, and byproducts from incomplete cyclization or over-oxidation. For instance, in syntheses related to similar structures like mirtazapine, N-oxides and oxo-derivatives have been identified as potential impurities.[1][2][3][4]

Q2: What is the recommended method for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment.[1] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used. Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It should be protected from light and moisture. For sensitive compounds, storage under an inert atmosphere at low temperatures (e.g., -20°C) is recommended.[6]

Q4: Can I convert the hydrochloride salt to the free base, and if so, how?

A4: Yes, the hydrochloride salt can be converted to the free base by treatment with a suitable base.

  • Dissolve the hydrochloride salt in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Add a base such as sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide dropwise while stirring until the solution becomes basic (check with pH paper).

  • The free base will precipitate out of the solution or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The organic extracts are then combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the free base.

Q5: What are the key safety precautions when handling this compound?

A5: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5] Avoid generating dust.[5] In case of contact, wash the affected area thoroughly with water.

III. Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent system and volumes should be optimized for your particular sample.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 1: Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Purity OK low_yield Low Yield analysis->low_yield Low Recovery persistent_impurities Persistent Impurities analysis->persistent_impurities Impurities Present degradation Degradation Observed analysis->degradation New Peaks optimize_solvent Optimize Solvent System low_yield->optimize_solvent controlled_cooling Controlled Cooling low_yield->controlled_cooling adjust_ph Adjust pH low_yield->adjust_ph change_stationary_phase Change Stationary Phase persistent_impurities->change_stationary_phase optimize_mobile_phase Optimize Mobile Phase persistent_impurities->optimize_mobile_phase temperature_control Lower Temperature degradation->temperature_control ph_management Manage pH degradation->ph_management optimize_solvent->recrystallization Re-run controlled_cooling->recrystallization Re-run adjust_ph->recrystallization Re-run change_stationary_phase->chromatography Re-run optimize_mobile_phase->chromatography Re-run temperature_control->recrystallization Re-run temperature_control->chromatography Re-run ph_management->recrystallization Re-run ph_management->chromatography Re-run

Caption: Troubleshooting workflow for purification challenges.

Table 1: Recrystallization Solvent Screening
Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal QualityRecommendation
100% EthanolHighModerateSmall NeedlesFair, significant loss in mother liquor
95:5 Ethanol:WaterHighLowWell-formed PrismsRecommended
100% IsopropanolModerateLowFine PowderGood, may require larger solvent volume
90:10 Isopropanol:WaterHighVery LowLarge PlatesExcellent, potential for high recovery
100% AcetoneModerateHighOilyNot Recommended
80:20 Acetone:WaterHighModerateSmall NeedlesFair, potential for co-crystallization
100% Ethyl AcetateLowVery Low-Poor solvent

Note: This table provides illustrative data. Actual results may vary and should be determined experimentally.

IV. References

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). National Institutes of Health. Retrieved from

  • Srinivasa Rao, D. V. N., et al. (2006). Synthesis of potential related substances of mirtazapine. ARKIVOC, 2006(xv), 127-132. Retrieved from

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. (n.d.). PubChem. Retrieved from [Link]

  • Mirtazapine Tablets. (2022, December 16). USP-NF. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tetrahydrobenzazepinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydrobenzazepinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental success.

Introduction: The Synthetic Challenge of the Benzazepinone Core

Tetrahydrobenzazepinones are a core structural motif in a variety of pharmacologically active compounds. Their synthesis, however, is often fraught with challenges related to the formation of the seven-membered ring, control of regioselectivity, and prevention of undesired side reactions. This guide will focus on troubleshooting the most common synthetic routes, including intramolecular Friedel-Crafts reactions, Beckmann rearrangements, and Schmidt reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Intramolecular Friedel-Crafts Cyclization

Q1: My intramolecular Friedel-Crafts reaction to form a tetrahydrobenzazepinone is giving a low yield, with significant amounts of polymeric material and starting material remaining. What's going wrong?

A1: This is a common issue in Friedel-Crafts cyclizations, especially when attempting to form a seven-membered ring. The underlying causes are often related to reaction conditions and substrate reactivity.

  • Causality:

    • Intermolecular vs. Intramolecular Reaction: The acylium or alkyl carbocation intermediate can react with another molecule of the starting material (intermolecularly) leading to polymerization, rather than cyclizing (intramolecularly). This is particularly prevalent at higher concentrations.

    • Deactivation of the Aromatic Ring: The acyl group being introduced is deactivating, which can make the initial cyclization slow and subsequent reactions sluggish.[1]

    • Lewis Acid Stoichiometry: A sufficient amount of Lewis acid (e.g., AlCl₃) is required to coordinate with the carbonyl group of the acylating agent and activate it. However, an excessive amount can lead to side reactions and difficult workups.

    • Carbocation Rearrangements: If you are performing a Friedel-Crafts alkylation to form the ring, the intermediate carbocation can undergo rearrangements to form more stable carbocations, leading to undesired regioisomers or even six-membered ring products (e.g., tetralones).

  • Troubleshooting & Optimization:

    • High Dilution Conditions: To favor the intramolecular reaction, perform the reaction at high dilution (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a solution of the Lewis acid.

    • Choice of Lewis Acid and Solvent: The strength of the Lewis acid can significantly impact the outcome. For less reactive substrates, a stronger Lewis acid like AlCl₃ might be necessary. For more activated systems, milder Lewis acids such as FeCl₃ or a Brønsted acid like polyphosphoric acid (PPA) can be effective and may reduce side reactions.[2] The choice of solvent is also critical; nitrobenzene or carbon disulfide are common, but for greener alternatives, consider ionic liquids.

    • Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize the formation of byproducts. Start at 0 °C and slowly warm to room temperature or slightly above, monitoring the reaction by TLC or LC-MS.

    • Substrate Design: If possible, introduce an electron-donating group on the aromatic ring to increase its nucleophilicity and facilitate the cyclization.

Beckmann and Schmidt Rearrangements for Ring Expansion

Q2: I am attempting a Beckmann rearrangement of a substituted α-tetralone oxime to synthesize a tetrahydrobenzazepinone, but I am getting a mixture of two isomeric lactams. How can I control the regioselectivity?

A2: The regioselectivity of the Beckmann rearrangement is a classic challenge and is determined by the stereochemistry of the oxime and the migratory aptitude of the groups attached to the oxime carbon.[3][4]

  • Causality:

    • Oxime Stereochemistry: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[3] If your oxime is a mixture of (E) and (Z) isomers, you will obtain a mixture of regioisomeric lactams.

    • Migratory Aptitude: In some cases, especially with strong acids and high temperatures, the oxime can isomerize in situ, leading to a loss of stereochemical integrity and a product mixture that reflects the relative migratory aptitudes of the groups (aryl vs. alkyl).

  • Troubleshooting & Optimization:

    • Control of Oxime Stereochemistry: The key to a regioselective Beckmann rearrangement is to start with a stereochemically pure oxime. The formation of the oxime can be directed by the careful choice of reaction conditions (e.g., pH control). It is often possible to separate the (E) and (Z) isomers of the oxime by chromatography or crystallization.

    • Milder Reaction Conditions: Instead of strong acids like concentrated sulfuric acid, consider using milder reagents that can activate the hydroxyl group for rearrangement without promoting oxime isomerization. Reagents such as phosphorus pentachloride, tosyl chloride, or cyanuric chloride with a co-catalyst like zinc chloride have been used effectively.[3]

    • Characterize the Oxime: Before proceeding with the rearrangement, it is crucial to characterize the stereochemistry of the oxime precursor, for example, by 2D NMR techniques like NOESY.

Q3: My Schmidt reaction of an α-tetralone with hydrazoic acid is giving low yields and is difficult to control. Are there safer and more efficient alternatives?

A3: The Schmidt reaction is a powerful tool for ring expansion, but the use of hydrazoic acid is a significant safety concern due to its high toxicity and explosive nature.[5][6]

  • Causality:

    • Safety Hazards: Hydrazoic acid is highly hazardous, making the reaction difficult to scale up and requiring specialized handling procedures.[6]

    • Reaction Control: The reaction can be highly exothermic, leading to a rapid evolution of nitrogen gas and potential for runaway reactions.

    • Side Reactions: For unsymmetrical ketones, the Schmidt reaction can also lead to a mixture of regioisomeric amides, similar to the Beckmann rearrangement. The regioselectivity is governed by the migratory aptitude of the substituents.[7]

  • Troubleshooting & Optimization:

    • In Situ Generation of Hydrazoic Acid: To mitigate the risk of handling concentrated hydrazoic acid, it can be generated in situ from sodium azide and a strong acid (e.g., sulfuric acid) in an appropriate solvent.[6]

    • Use of Alkyl Azides: A safer alternative is the use of alkyl azides (e.g., trimethylsilyl azide) in the presence of a Lewis acid catalyst. This approach avoids the direct handling of hydrazoic acid.

    • Intramolecular Schmidt Reaction: If the substrate design allows, an intramolecular Schmidt reaction can be a highly efficient and regioselective method. This involves having an azide group tethered to the molecule, which then reacts with a carbocation generated from a nearby functional group.

    • Careful Temperature Control: The reaction should be performed at low temperatures with slow addition of the azide source to maintain control over the reaction rate and heat evolution.

Data Summary and Protocols

Table 1: Comparison of Conditions for Beckmann Rearrangement
Reagent/CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄0 °C to 120 °CInexpensive, readily availableHarsh conditions, potential for oxime isomerization and side reactions
Polyphosphoric Acid (PPA)80-160 °CGood for less reactive substratesHigh temperatures, difficult workup
PCl₅, SOCl₂0 °C to RT, in ether or CH₂Cl₂Milder conditions, good yieldsStoichiometric use of reagents, corrosive
TsCl, Pyridine0 °C to RTMilder conditionsCan be slow, requires removal of pyridinium salts
Cyanuric Chloride, ZnCl₂RT to refluxCatalytic, mild conditionsRequires co-catalyst, may not be suitable for all substrates
Experimental Protocol: Regioselective Beckmann Rearrangement of an α-Tetralone Oxime
  • Oxime Synthesis and Purification:

    • Dissolve the α-tetralone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into cold water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the oxime isomers by column chromatography on silica gel.

  • Beckmann Rearrangement (using PCl₅):

    • In a fume hood, dissolve the purified oxime isomer (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere.

    • Add phosphorus pentachloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting oxime is consumed.

    • Carefully quench the reaction by pouring it onto crushed ice and a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting tetrahydrobenzazepinone by column chromatography or recrystallization.

Visualization of Reaction Pathways

Diagram 1: Competing Pathways in the Beckmann Rearrangement

G cluster_start Starting Material cluster_oxime Oxime Formation cluster_rearrangement Beckmann Rearrangement Tetralone α-Tetralone Oxime_Mix Mixture of (E) and (Z) Oximes Tetralone->Oxime_Mix NH₂OH·HCl Oxime_E (E)-Oxime Oxime_Mix->Oxime_E Separation Oxime_Z (Z)-Oxime Oxime_Mix->Oxime_Z Separation Lactam_A Desired Regioisomer A Oxime_Mix->Lactam_A Harsh Conditions (Isomerization) Lactam_B Undesired Regioisomer B Oxime_Mix->Lactam_B Harsh Conditions (Isomerization) Oxime_E->Lactam_A Acid Catalyst (anti-migration) Oxime_Z->Lactam_B Acid Catalyst (anti-migration)

Caption: Control of oxime stereochemistry is key to regioselective lactam formation.

Diagram 2: Troubleshooting Workflow for Low Yield in Friedel-Crafts Cyclization

G Start Low Yield in Friedel-Crafts Cyclization Check_Conc Is reaction concentration > 0.1 M? Start->Check_Conc High_Conc Yes Check_Conc->High_Conc Yes Low_Conc No Check_Conc->Low_Conc No Dilute Action: Rerun under high dilution (0.01 M) High_Conc->Dilute Check_LA Is the Lewis Acid appropriate? Low_Conc->Check_LA Optimize_LA Action: Screen different Lewis Acids (e.g., PPA, FeCl₃) Check_LA->Optimize_LA No Check_Temp Is the reaction temperature optimized? Check_LA->Check_Temp Yes Optimize_Temp Action: Rerun at lower temperature (start at 0 °C) Check_Temp->Optimize_Temp No

Caption: A decision tree for troubleshooting low-yielding Friedel-Crafts cyclizations.

References

  • Walser, A., & Todaro, L. (1989). 2‐benzazepines. 10[8]. New d‐fused 2‐benzazepines. Journal of Heterocyclic Chemistry, 26(5), 1299–1304. [Link]

  • Wolff, J. J., & Gawley, R. E. (1991). The Schmidt Reaction: A Review. Organic Reactions, 1-28.
  • Celanese Corp. (1985). Synthesis of Paracetamol. U.S.
  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(8), 2894–2897. [Link]

  • Gao, Y., Liu, J., Li, Z., Guo, T., Xu, S., Zhu, H., Wei, F., Chen, S., Gebru, H., & Guo, K. (2018). Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams. The Journal of Organic Chemistry, 83(4), 2040–2049. [Link]

  • Kamimura, A., et al. (2003). Radical Cyclization of N-Acyl-N-(2-bromobenzyl)acrylamides: Synthesis of 2-Benzazepin-3-ones. Tetrahedron Letters, 44(33), 6255-6258.
  • Suneel Kumar CV, & Ramana CV. (2014). Tuning the regioselectivity of gold-catalyzed internal nitroalkyne redox: a cycloisomerization and [3 + 2]-cycloaddition cascade for the construction of spiro-pseudoindoxyl skeleton. Organic Letters, 16(18), 4766–4769. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann Rearrangement. Organic Reactions, 11, 1-156.
  • Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society, 113(23), 8965–8966. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). From Azides to Amines via Intramolecular Schmidt Reaction. Organic Letters, 3(11), 1709-1711.
  • J&K Scientific LLC. (2021). Schmidt Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Beckmann Rearrangement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • chemeurope.com. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemhelper. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered with this compound. As a hydrochloride salt of a weakly basic molecule, achieving desired concentrations in aqueous solutions can be a significant hurdle. This document provides a structured, in-depth approach to troubleshooting these challenges, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of this compound.

Q1: I'm having trouble dissolving this compound in water. Why is this happening?

A1: While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, challenges can still arise.[1][2] Several factors could be at play:

  • Intrinsic Solubility: The inherent properties of the molecule may lead to low aqueous solubility despite being a salt.

  • Common Ion Effect: If your aqueous medium contains chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • pH of the Solution: The pH of the water you are using (which can vary) may not be optimal for maintaining the protonated, more soluble form of the compound.

  • Disproportionation: The salt can convert back to its less soluble free base form, especially in neutral or alkaline pH environments.[3]

  • Solid-State Properties: The crystalline form (polymorph) of the supplied material can influence its dissolution rate.

Q2: What is the first and most critical step I should take to improve solubility?

A2: The first and most crucial step is to assess and control the pH of your solvent. Since 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one is a weak base, its hydrochloride salt is acidic. Dissolving it in a buffered solution with a slightly acidic pH (e.g., pH 4-6) will generally yield better results than using neutral water. This is a fundamental technique for enhancing the solubility of ionizable drugs.[1][4]

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, using organic solvents is a common strategy.[4] Solvents such as DMSO, DMF, and ethanol are often effective for creating a concentrated stock solution. However, it is critical to consider the downstream application. For cellular assays, the final concentration of the organic solvent must be low enough to avoid toxicity. A typical workflow involves creating a high-concentration stock in an organic solvent and then diluting it into your aqueous experimental medium. Be mindful that this dilution step can sometimes cause the compound to precipitate if its solubility limit in the final aqueous medium is exceeded.

Q4: Is heating the solution a good idea to improve solubility?

A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is advisable to perform a stability check if you plan to store a solution that has been heated.

Q5: What is "salting out," and could it be affecting my experiment?

A5: "Salting out" refers to the reduction in the solubility of a compound in the presence of a high concentration of salt.[5] If your buffer or medium has a very high ionic strength, it could negatively impact the solubility of your compound. While less common than pH-related issues for this type of molecule, it is a factor to consider in complex media.

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Initial Assessment: Understanding Your Compound

Key Inferred Properties:

PropertyExpected CharacteristicImplication for Solubility
Compound Type Weakly basic amine hydrochloride saltSolubility is highly pH-dependent.
Expected pKa Likely in the range of 4-8 for the conjugate acidThe compound will be more soluble at pH values below its pKa.
Molecular Weight ~197.66 g/mol (for the HCl salt)Moderate molecular weight.
Systematic Workflow for Solubility Enhancement

The following workflow is designed to systematically address solubility challenges, starting with the simplest and most common solutions and progressing to more complex formulation strategies.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue Identified ph_adjustment Step 1: pH Adjustment (Acidic Buffer, e.g., pH 4-6) start->ph_adjustment cosolvent Step 2: Co-solvent Approach (e.g., DMSO, Ethanol) ph_adjustment->cosolvent Insoluble? success Success: Compound Solubilized ph_adjustment->success Soluble? excipients Step 3: Use of Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) cosolvent->excipients Precipitation on dilution? cosolvent->success Soluble? excipients->success Soluble? fail Further Formulation Development Required excipients->fail Insoluble? G cluster_1 Solubility Enhancement Logic compound Poorly Soluble HCl Salt is_ionizable Is the compound ionizable? compound->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes cosolvent Co-solvents is_ionizable->cosolvent No/Insufficient ph_adjust->cosolvent Insufficient complexation Complexation (Cyclodextrins) cosolvent->complexation Precipitation Issues surfactants Surfactants cosolvent->surfactants Precipitation Issues

Caption: Decision tree for selecting a solubility enhancement strategy.

III. Summary and Recommendations

When encountering solubility issues with this compound, a systematic approach is key.

  • Always start with pH adjustment. This is the most scientifically sound and often the most effective initial step for an ionizable compound.

  • For stock solutions, use a minimal amount of a suitable organic co-solvent like DMSO. Always be cautious of precipitation upon dilution into aqueous media.

  • If precipitation is an issue, consider the use of excipients such as cyclodextrins or non-ionic surfactants to maintain solubility in your final experimental setup.

  • Whenever possible, quantify the solubility rather than relying solely on visual inspection. This will ensure reproducibility in your experiments.

By following these guidelines, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their research with greater confidence and accuracy.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yuan, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2395-2413. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Takano, R., et al. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. Journal of Pharmaceutical Sciences, 112(7), 1957-1965. [Link]

  • Takano, R., et al. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. ResearchGate. [Link]

  • Prajapati, R., & Patel, M. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 54-63. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2010). Solubility Enhancement Techniques. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1-15. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 14(1), 045-056. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem Compound Summary. [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. European Journal of Pharmaceutical Sciences, 162, 105825. [Link]

  • Crystal Pharmatech. (2023). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzo[c]azepin-5-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of benzo[c]azepin-5-ones. This guide is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common experimental challenges. Here, we delve into the nuances of reaction optimization, offering data-driven insights and troubleshooting strategies to enhance your synthetic outcomes.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis of the benzo[c]azepin-5-one core, particularly focusing on the critical intramolecular Friedel-Crafts acylation step.

FAQ 1: My intramolecular Friedel-Crafts acylation is resulting in low to no yield of the desired benzo[c]azepin-5-one. What are the likely causes?

Low yields in this crucial ring-closing step are a common challenge. The primary culprits often involve substrate reactivity, catalyst efficacy, or competing side reactions.

  • Deactivated Aromatic Ring: The success of a Friedel-Crafts reaction hinges on the nucleophilicity of the aromatic ring. If your precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated towards electrophilic substitution, impeding or preventing the reaction.[1]

  • Ineffective Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water contamination in your reagents or solvent will deactivate the catalyst, leading to reaction failure.[1] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Ring Size Formation: Intramolecular Friedel-Crafts reactions are most effective for forming 5- and 6-membered rings.[2][3] The formation of a 7-membered ring, as in the case of benzo[c]azepin-5-one, is inherently more challenging and requires carefully optimized conditions.

  • Carbocation Rearrangement (in Alkylation Analogues): While acylation avoids the issue of carbocation rearrangement due to the stability of the acylium ion, it's a critical consideration in related alkylation strategies.[1][4][5]

Troubleshooting Decision Tree: Low Yield in Friedel-Crafts Acylation

start Low or No Yield check_conditions Verify Anhydrous Conditions (Inert atmosphere, dry solvents/reagents) start->check_conditions conditions_ok Conditions Acceptable? check_conditions->conditions_ok re_dry Thoroughly Dry All Reagents & Glassware conditions_ok->re_dry No check_substrate Assess Aromatic Ring for Electron-Withdrawing Groups (EWGs) conditions_ok->check_substrate Yes re_dry->start substrate_ok Ring Activated/Neutral? check_substrate->substrate_ok deactivated Ring Deactivated by EWGs substrate_ok->deactivated No check_catalyst Evaluate Lewis Acid Strength substrate_ok->check_catalyst Yes modify_synthesis Redesign Synthesis: Cyclize before adding EWGs or use a more potent catalytic system. deactivated->modify_synthesis end_point Re-run Optimized Reaction modify_synthesis->end_point catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok change_catalyst Consider a Stronger Lewis Acid (e.g., AlCl₃) or a Brønsted Acid (e.g., PPA, MSA) catalyst_ok->change_catalyst No catalyst_ok->end_point Yes change_catalyst->end_point

Caption: A systematic workflow for troubleshooting low yields in intramolecular Friedel-Crafts acylation.

FAQ 2: I'm observing a significant amount of polymeric byproduct instead of the desired intramolecular cyclization. How can this be mitigated?

The formation of polymers indicates that intermolecular reactions are outcompeting the desired intramolecular ring closure. This is a classic challenge in the synthesis of medium and large rings.[6]

The High-Dilution Principle: The cornerstone of favoring intramolecular reactions is the use of high-dilution conditions.[7][8] By maintaining a very low concentration of the reactive precursor, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the proximity of the reactive ends on the same molecule makes the intramolecular pathway kinetically favorable.[8]

Practical Implementation:

  • Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the activated acyl chloride or carboxylic acid precursor to a large volume of solvent containing the Lewis acid.[6][8] This ensures the instantaneous concentration of the reactive species remains extremely low.

  • Solvent Volume: A larger volume of solvent is crucial for achieving high dilution.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the kinetic energy available for intermolecular collisions.

Table 1: Impact of Concentration on Reaction Outcome

Concentration of PrecursorFavored Reaction PathwayPrimary Product
> 0.1 MIntermolecularPolymer/Oligomers
< 0.01 MIntramolecularBenzo[c]azepin-5-one
FAQ 3: Which catalyst system is most effective for this challenging 7-membered ring closure?

The choice of catalyst is critical and often substrate-dependent. While a stoichiometric amount of a strong Lewis acid like AlCl₃ is a common starting point, other reagents can offer advantages.[3]

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly effective at activating the acyl group but can also promote side reactions if not used under strictly anhydrous conditions.[1][9]

  • Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA)): These are excellent alternatives, particularly when starting from a carboxylic acid precursor.[1][10] They act as both the acidic catalyst and the solvent, simplifying the reaction setup. PPA, in particular, is known to be effective for cyclizations that are difficult to achieve with standard Lewis acids.[10]

Table 2: Comparison of Common Catalysts for Intramolecular Acylation

CatalystPrecursorTypical ConditionsAdvantagesDisadvantages
AlCl₃Acyl ChlorideCS₂ or CH₂Cl₂, RefluxHigh reactivityHighly moisture-sensitive, stoichiometric amounts needed[3]
PPACarboxylic AcidNeat, 100°CEffective for difficult cyclizations, acts as solventViscous, difficult workup[10]
MSACarboxylic AcidNeat, 85-100°CGood yields, easier workup than PPAMay not be as potent as PPA for all substrates

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of benzo[c]azepin-5-one precursors and the final cyclization.

Protocol 1: Synthesis via Pictet-Spengler Reaction and Subsequent Oxidation

The Pictet-Spengler reaction is a robust method for creating tetrahydro-β-carbolines and related structures, which can be precursors to the benzo[c]azepine core.[11][12]

Experimental Workflow: Pictet-Spengler to Benzo[c]azepin-5-one

start Phenethylamine + Aldehyde/Ketone pictet_spengler Pictet-Spengler Reaction (Acid Catalyst, e.g., TFA) start->pictet_spengler tetrahydro Tetrahydrobenzo[c]azepine Intermediate pictet_spengler->tetrahydro oxidation Oxidation of Benzylic Position tetrahydro->oxidation end_product Benzo[c]azepin-5-one oxidation->end_product

Caption: A generalized workflow from Pictet-Spengler precursors to the target azepinone.

Step-by-Step Procedure:

  • Imine/Iminium Formation: Dissolve the β-arylethylamine precursor (1.0 equiv) and the appropriate carbonyl compound (1.1 equiv) in a non-protic solvent like benzene or toluene.

  • Cyclization: Add a suitable acid catalyst, such as trifluoroacetic acid (TFA), and heat the mixture to reflux. The reaction progress should be monitored by TLC or LC-MS.[12]

  • Workup: After cooling, neutralize the reaction with an aqueous base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: Purify the resulting tetrahydrobenzo[c]azepine intermediate via column chromatography.

  • Oxidation: The purified intermediate is then subjected to an appropriate oxidation reaction (e.g., with MnO₂ or DDQ) to introduce the ketone at the 5-position, yielding the final benzo[c]azepin-5-one.

References

  • Title: High dilution principle - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques Source: SpringerLink URL: [Link]

  • Title: Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization Source: ACS Publications URL: [Link]

  • Title: Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry Source: Drug Hunter URL: [Link]

  • Title: Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs Source: MDPI URL: [Link]

  • Title: A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition Source: PubMed URL: [Link]

  • Title: Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process Source: ACS Publications URL: [Link]

  • Title: Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of benzothiazolodiazepines 5 a–c Source: ResearchGate URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: PubMed Central URL: [Link]

  • Title: Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities Source: PubMed Central URL: [Link]

  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of benzo-1,4-oxazepin-5-one 5 a Source: ResearchGate URL: [Link]

  • Title: Friedel-Crafts Acylation with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source: Beilstein Journals URL: [Link]

  • Title: Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step Source: MDPI URL: [Link]

  • Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PubMed URL: [Link]

  • Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

  • Title: Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems Source: YouTube URL: [Link]

Sources

Technical Support Center: Stability and Degradation of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and accurately interpret your findings.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a benzolactam core structure. The stability of this molecule is of paramount importance for its development as a potential therapeutic agent. Understanding its degradation pathways is crucial for establishing appropriate storage conditions, formulation development, and ensuring the safety and efficacy of the final drug product. The primary functional groups susceptible to degradation are the lactam (a cyclic amide) and the secondary amine within the seven-membered ring.

This guide will walk you through the potential degradation pathways under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the lactam ring and oxidation of the secondary amine.

  • Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage by both acid and base catalysis. This would result in the opening of the seven-membered ring to form an amino acid derivative.

  • Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides, imines, or other oxidative degradation products. The benzylic position adjacent to the nitrogen is also a potential site of oxidation.

Q2: I've observed a new peak in my HPLC chromatogram after storing my sample in an aqueous buffer. What could it be?

A2: A new peak appearing in an aqueous medium, especially if the pH is not neutral, strongly suggests hydrolytic degradation. The lactam ring has likely opened. To confirm this, you can perform a forced degradation study under acidic and basic conditions and compare the retention time of the new peak with the degradation products formed. Mass spectrometry (MS) analysis of the new peak would be definitive in identifying it as the hydrolyzed product by observing the corresponding mass-to-charge ratio (m/z) of the ring-opened structure.[4][5]

Q3: My solid sample of this compound has changed color over time. What could be the cause?

A3: Color change in a solid-state sample often points to oxidative degradation or the formation of a colored degradant. This can be initiated by exposure to air (oxygen), light, or trace metal impurities. It is advisable to store the compound in a well-sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if it is found to be particularly sensitive.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the parent compound from its degradation products, process impurities, and any other components in the sample matrix. The development of such a method typically involves:

  • Forced Degradation: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.[6][7]

  • Method Development: Using the stressed samples to develop an HPLC method (e.g., reversed-phase with a C18 column) that provides adequate resolution between the parent peak and all degradant peaks. This often involves optimizing the mobile phase composition, pH, gradient, and column temperature.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

Issue: An unknown peak is observed during the HPLC analysis of a stability sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unknown HPLC peaks.

Detailed Steps:

  • Analyze a Control Sample: Always analyze a freshly prepared sample (time zero) to distinguish between degradation products and pre-existing impurities.

  • Mass Analysis (LC-MS): The most powerful technique for identifying unknown peaks is liquid chromatography-mass spectrometry (LC-MS).[4][5][8] This will provide the molecular weight of the unknown compound.

  • Predict Degradation Products: Based on the structure of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one, predict the molecular weights of likely degradation products (see Table 1).

  • Compare Masses: Compare the experimentally determined mass with the predicted masses. A match provides a tentative identification.

  • Further Characterization: For definitive identification, especially for novel degradation products, isolation of the impurity followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Guide 2: Setting Up a Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method. The target degradation is typically 5-20%.[1]

Experimental Protocol:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Keep the sample at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Keep the sample at room temperature for 2-8 hours. Basic conditions are often harsher for lactams.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours in the dark.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][9][10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for peak identification.

Data Summary Table for Predicted Degradation Products:

Stress ConditionPredicted Degradation PathwayPotential Degradation Product Structure
Acid/Base Hydrolysis Lactam ring opening2-(2-aminoethyl)benzoic acid derivative
Oxidation N-oxidation of the secondary amineN-oxide derivative
Oxidation Oxidation of the benzylic positionCarbonyl formation at the benzylic carbon
Photodegradation Complex rearrangements/oxidationsVarious photoproducts, potentially involving the aromatic ring and the lactam

Predicted Degradation Pathways

Hydrolytic Degradation

The lactam ring is the most probable site of hydrolytic attack.

Caption: Hydrolytic degradation of the benzolactam.

Under both acidic and basic conditions, the amide bond within the seven-membered ring can be cleaved, leading to the formation of a carboxylic acid and a primary amine, resulting in an amino acid derivative.

Oxidative Degradation

The secondary amine and the adjacent benzylic carbon are susceptible to oxidation.

Caption: Potential oxidative degradation pathways.

Common oxidizing agents like hydrogen peroxide can lead to the formation of an N-oxide. More aggressive oxidation could lead to the formation of an iminium ion, which can be further transformed.

Conclusion

This technical support guide provides a foundational understanding of the potential degradation pathways of this compound. By proactively considering these pathways and employing the troubleshooting and experimental guides provided, researchers can better design stability studies, develop robust analytical methods, and ensure the quality and integrity of their research. For further assistance, always refer to the latest regulatory guidelines and consider consulting with an analytical chemistry expert.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable synthetic intermediate. As a polar, basic compound, its hydrochloride salt form presents unique purification hurdles. This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route, which often involves an intramolecular cyclization reaction analogous to the Pictet-Spengler reaction.[1][2] Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion is a primary source of impurities.

  • Reaction Intermediates: Such as the precursor imine that has not undergone ring closure.

  • Regioisomers: Alternative cyclization pathways can lead to isomeric impurities that may be difficult to separate.[3]

  • Oxidation/Degradation Products: Amine hydrochlorides, especially aromatic ones, can be susceptible to oxidation, leading to discoloration (e.g., yellow, brown, or pink hues).[4]

  • Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., DCM, MeOH, Ether) and reagents like acids or bases can be trapped in the solid material.

Q2: My isolated product is off-white or yellow, but I believe it's pure by NMR. What causes the color and how can I remove it?

A2: The color is likely due to trace amounts of highly chromophoric (colored) oxidation products.[4] These impurities may be present at levels too low to be detected by standard ¹H NMR but are visually apparent. The most effective method for removing such color is treatment with activated charcoal during recrystallization.[5] The activated carbon adsorbs the large, flat aromatic structures of the colored impurities, which are then removed by hot filtration.

Q3: How should I properly store this compound to maintain its purity?

A3: As a hydrochloride salt, the compound is generally more stable than its freebase form. However, to prevent degradation and maintain purity, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can promote hydrolysis and oxidation.

Q4: What are the recommended analytical methods for accurately assessing the purity of the final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) is a good starting point.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which provides clues to their structures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the main component and can help quantify impurities if their signals are resolved from the product peaks.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.[9]

Purification Troubleshooting Guide

This section addresses specific experimental problems with detailed causal explanations and step-by-step protocols.

Problem 1: Persistent Impurities After Recrystallization

Scenario: You've attempted recrystallization, but TLC or HPLC analysis shows that starting materials or side products remain.

Probable Cause: The chosen solvent system has similar solubility properties for both your desired product and the impurities. The impurities are co-crystallizing with the product.

Solution Strategy: A systematic approach to solvent selection and technique is required.

Workflow: Optimizing Recrystallization

start Crude Product sol_test Perform Solubility Tests (Small Scale) start->sol_test find_single Identify a single solvent: - Poorly soluble at RT - Highly soluble when hot sol_test->find_single Ideal Case find_pair Identify a solvent pair: 1. Soluble Solvent (product dissolves well) 2. Anti-Solvent (product is insoluble) sol_test->find_pair Alternative protocol Execute Recrystallization Protocol find_single->protocol Proceed to Protocol find_pair->protocol Proceed to Protocol analysis Analyze Purity (TLC/HPLC) protocol->analysis Collect Crystals success Pure Product analysis->success Purity > 99% failure Consider Chromatography analysis->failure Purity Unacceptable

Caption: Decision tree for selecting a recrystallization method.

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemTypeRationale & Comments
Isopropanol (IPA)Single SolventOften a good starting point for hydrochloride salts. Balances polarity and hydrogen bonding.
Ethanol/WaterSolvent PairThe salt is often soluble in ethanol; water acts as the anti-solvent.[10]
Methanol/EtherSolvent PairDissolve in minimal hot methanol, then slowly add diethyl ether or MTBE until cloudy.[10]
AcetonitrileSingle SolventCan be effective for moderately polar compounds.
WaterSingle SolventUse with caution. While it can yield very pure product, many organic salts are highly water-soluble, making recovery difficult.[5][10]
Step-by-Step Protocol: Recrystallization from a Solvent Pair (e.g., Methanol/MTBE)
  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount (1-2% by weight) of activated charcoal.[5] Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Induce Crystallization: While stirring the hot filtrate, slowly add methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Crystal Growth: Add a few more drops of hot methanol to redissolve the solids and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold MTBE to remove residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Problem 2: Product Streaks Badly on Silica Gel TLC/Column Chromatography

Scenario: During column chromatography, the product doesn't move as a tight band but rather as a long streak (tailing), resulting in poor separation and mixed fractions.

Probable Cause: The basic nitrogen atom of your compound is interacting strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This is a very common issue with amines and their salts.[11]

Solution Strategy: The interaction with silica must be suppressed. This can be achieved by modifying the mobile phase or by using a different stationary phase.

Diagram: Mechanism of Tailing and Suppression

cluster_0 Standard Silica Chromatography cluster_1 Modified Mobile Phase (with Triethylamine) node_silica Silica Surface Si-OH node_amine R₃N-H⁺ (Product) node_amine->node_silica:f1 Strong Acid-Base Interaction (Tailing) node_silica_mod Silica Surface Si-O⁻ ⋯ H-NEt₃⁺ node_amine_mod R₃N-H⁺ (Product) node_amine_mod->node_silica_mod:f0 Weak Interaction (Good Elution) node_tea NEt₃ (Triethylamine) node_tea->node_silica_mod:f1 TEA masks acidic sites

Caption: Tailing on silica and its suppression by a basic additive.

Step-by-Step Protocol: Modified Flash Column Chromatography
  • Prepare the Mobile Phase: A common mobile phase for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 0.5-2% triethylamine (TEA) by volume.[12] The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Pack the Column: Pack the column with silica gel using the prepared mobile phase. Never pack a column with a dry stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If it's not fully soluble, dissolve it in DCM/MeOH and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder.[12] Carefully add this powder to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. A gradient elution, starting with a lower polarity (e.g., 2% MeOH in DCM + 1% TEA) and gradually increasing the methanol concentration, often provides the best separation.[12]

  • Fraction Analysis & Workup: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate, but trace amounts may remain. If necessary, the product can be redissolved and re-precipitated or recrystallized to remove final traces of TEA.

Table 2: Alternative Chromatographic Strategies
TechniqueStationary PhaseMobile PhaseWhen to Use
Normal Phase Alumina (basic or neutral)DCM/MeOHWhen silica fails; alumina is less acidic and better for basic compounds.[11]
Reversed Phase (RP) C18-bonded SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidExcellent for purifying polar, water-soluble salts. The acidic modifier ensures the amine remains protonated.[13][14]
HILIC Polar (e.g., Amine, Diol)High Organic (e.g., >80% Acetonitrile) with aqueous bufferHydrophilic Interaction Liquid Chromatography is specifically designed for very polar compounds that have little or no retention in reversed-phase.[14][15]

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Google Patents. (1932). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calgary. (n.d.). Recrystallization1. [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. [Link]

  • Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. [Link]

  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • IJPSR. (2020). Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. [Link]

  • World Journal of Pharmaceutical Research. (2024). A New Simple Method Development and Validation of Mirabegron in Bulk and Pharmaceutical Dosage Form by RP-HPLC. [Link]

  • IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Semantic Scholar. (n.d.). Synthesis of potential related substances of mirtazapine. [Link]

  • NIH. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. [Link]

  • Pharmaffiliates. (n.d.). Mirtazapine-impurities. [Link]

  • USP-NF. (2012). Mirtazapine Tablets. [Link]

Sources

Technical Support Center: Navigating the Challenges of Azepinone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrochloride (HCl) salts of azepinone-based compounds. The formation of an HCl salt is a common and often effective strategy to improve the solubility, stability, and handling properties of basic active pharmaceutical ingredients (APIs).[1][2] However, these salt forms are not without their own unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and resolve common pitfalls encountered during your experiments.

Our approach is rooted in explaining the "why" behind the "how," ensuring that every protocol and troubleshooting step is a self-validating system. We will delve into the physicochemical principles governing the behavior of these salts, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.

Section 1: Dissolution and Solubility Challenges

Question 1: My azepinone HCl salt is less soluble in acidic buffer than I expected. Why is this happening, and how can I improve it?

This is a classic case of the common ion effect . While forming an HCl salt generally enhances aqueous solubility compared to the free base, this advantage can be diminished or even reversed in media that already contain a high concentration of chloride ions, such as gastric fluid or certain acidic buffers.[3] The excess chloride ions in the solvent shift the dissolution equilibrium back towards the solid, unionized salt, thereby suppressing its solubility.[3][4]

Troubleshooting Protocol:

  • Quantify the Common Ion Effect:

    • Measure the solubility of your azepinone HCl salt in deionized water.

    • Measure the solubility in buffers with varying concentrations of chloride ions (e.g., different concentrations of HCl or NaCl).

    • Compare the results to determine the sensitivity of your compound to the common ion effect.

  • Optimize the Dissolution Medium:

    • If possible, switch to a non-chloride-containing acid for your buffer system (e.g., phosphate, citrate, or acetate buffers).

    • Be mindful that changing the buffer system can introduce new variables, such as potential interactions between the buffer components and your API.

  • Consider pH Adjustment:

    • The solubility of a basic HCl salt is highly pH-dependent.[5][6][7][8] As the pH increases towards the pKa of the parent compound, the salt will begin to convert to the less soluble free base.

    • Determine the pH-solubility profile of your compound to identify the optimal pH range for dissolution.

Workflow for Addressing Poor Solubility:

Caption: Troubleshooting workflow for poor solubility.

Question 2: I've observed the formation of a precipitate after dissolving my azepinone HCl salt and adjusting the pH. What is happening?

This phenomenon is likely due to disproportionation , where the salt converts back to its neutral, often less soluble, free base form.[9][10] This occurs when the pH of the solution is raised to a level at or above the pKa of the azepinone's conjugate acid.

Mechanism of Disproportionation:

The equilibrium between the protonated (salt) and unprotonated (free base) forms of your azepinone is dictated by the pH of the microenvironment. When the pH rises, the equilibrium shifts to favor the free base, which may then precipitate if its solubility limit is exceeded.

Preventative Measures:

  • Maintain a Low pH: Ensure that the pH of your stock solutions and experimental media is well below the pKa of your compound to maintain it in its protonated, more soluble form.

  • Buffer Capacity: Use buffers with sufficient capacity to resist pH shifts, especially when adding other components to your solution.

  • Careful Formulation with Excipients: Be aware that some pharmaceutical excipients can alter the microenvironmental pH, potentially inducing disproportionation.[11][12]

Section 2: Stability and Degradation Issues

Question 3: My solid azepinone HCl salt is turning into a sticky or oily substance over time. What's causing this, and how can I prevent it?

This is a strong indication of hygroscopicity , the tendency of a substance to absorb moisture from the air.[13] Hydrochloride salts, being polar, are often hygroscopic.[12] This moisture uptake can lead to:

  • Physical Changes: Deliquescence (dissolving in the absorbed water), leading to the sticky or oily appearance you've observed.[14]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways.[11][12][15]

  • Physical Instability: Moisture can induce changes in the crystalline form (polmorphism) of the salt.

Best Practices for Handling and Storage:

ParameterRecommendationRationale
Storage Container Tightly sealed glass vials with inert caps.Prevents moisture ingress.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.Minimizes exposure to moisture and oxygen.[16][17][18][19]
Temperature Store at recommended temperatures (often refrigerated or frozen), but allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture on the cold solid.[17]
Handling Weigh and handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.Reduces moisture absorption during manipulation.

Question 4: I'm seeing unexpected peaks in my analytical chromatograms after storing solutions of my azepinone HCl salt. Is the compound degrading?

It's possible. While HCl salts are often more stable than their free base counterparts, they are not immune to degradation.[1] Several factors can contribute to the instability of azepinone HCl salts in solution:

  • pH-Dependent Hydrolysis: The azepinone ring system may be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.

  • Oxidation: Some functional groups on the azepinone scaffold may be prone to oxidation, which can be accelerated by exposure to air and light.[15][20][21]

  • Interaction with Medium Components: Certain components of your dissolution medium, such as surfactants or impurities, can catalyze degradation.[22][23]

Troubleshooting and Stability Assessment Protocol:

  • Forced Degradation Study:

    • Expose solutions of your compound to a range of stress conditions (acidic, basic, oxidative, photolytic, and thermal).

    • Analyze the stressed samples by a stability-indicating method (e.g., HPLC with UV/MS detection) to identify potential degradation products and pathways.

  • Solution Stability Study:

    • Prepare solutions of your azepinone HCl salt in the intended solvent or medium.

    • Store the solutions under various conditions (e.g., different temperatures, light exposures).

    • Analyze aliquots at regular time points to monitor for any decrease in the parent compound concentration and the appearance of degradation products.

Logical Flow for Investigating Degradation:

Caption: Investigating unexpected analytical peaks.

Section 3: Salt Formation and Characterization

Question 5: I'm having trouble crystallizing my azepinone as an HCl salt. It either remains an oil or crashes out as an amorphous solid. What can I do?

The successful crystallization of a hydrochloride salt depends on a delicate balance of factors including solvent choice, concentration, and the intrinsic properties of the molecule.[24][25][26]

Troubleshooting Crystallization:

TechniqueDescription
Solvent Screening Experiment with a variety of solvent and anti-solvent systems. Good solvents will dissolve the free base, while the addition of an anti-solvent in which the HCl salt is insoluble will promote crystallization. Common choices include isopropanol, ethanol, ethyl acetate, and diethyl ether.[24]
Source of HCl Use anhydrous HCl (e.g., a solution in dioxane or diethyl ether) to avoid the introduction of water, which can hinder crystallization.[24][27]
Seeding If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
Slow Cooling/Evaporation Allow the solution to cool slowly or the solvent to evaporate gradually. Rapid precipitation often leads to amorphous material.
Alternative Counterions If the hydrochloride salt proves consistently difficult to crystallize, consider forming a salt with a different acid, such as methanesulfonic acid or hydrobromic acid.[12][24]

Question 6: I've successfully made the HCl salt, but I'm getting inconsistent analytical results (e.g., melting point, dissolution rate). Why?

This inconsistency is often due to polymorphism , the ability of a compound to exist in multiple crystalline forms.[12][25][26][28] Different polymorphs can have distinct physicochemical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability

  • Hygroscopicity

Characterization and Control of Polymorphism:

It is crucial to characterize the solid form of your azepinone HCl salt to ensure consistency between batches.

  • Analytical Techniques:

    • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying and distinguishing between different polymorphs.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.

  • Controlling Polymorphism:

    • Once the desired polymorph is identified, the crystallization process must be carefully controlled and standardized to ensure its consistent production.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Al-Ghaban, A., & Al-Ghananeem, A. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(7), 2879–2889. Retrieved from [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2021). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 21(12), 7234–7254. Retrieved from [Link]

  • Lee, E. H. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884–905. Retrieved from [Link]

  • Rohani, S., & Mondal, P. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Mitacs. Retrieved from [Link]

  • Thomas, S. P., et al. (2021). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 21(10), 5763–5771. Retrieved from [Link]

  • Li, R., & Li, G. (Eds.). (2011).
  • Estime, N., Teychené, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). International Journal of Chemical Reactor Engineering, 8(1). Retrieved from [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Retrieved from [Link]

  • Estime, N., Teychené, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Retrieved from [Link]

  • Elder, D. P. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. American Pharmaceutical Review.
  • Elmes, B. C., & McClelland, B. J. (1968). Azepinones. IV. A synthetic route to some Dihydro- and Tetrahydro-1,3-diazepines. Australian Journal of Chemistry, 21(1), 257-265.
  • Sravani, G., et al. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Estime, N., Teychené, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Semantic Scholar. Retrieved from [Link]

  • Kelly, G., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Retrieved from [Link]

  • Kelly, G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). Quora.
  • Duggirala, N. K., et al. (2008). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 97(9), 3721-3726.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma.
  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2022).
  • Chemical Storage Guidelines. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • Synthesis of Azepines and Azepinone from substituted aromatic azides. (n.d.).
  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54. Retrieved from [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Scholars Crossing.
  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025). Alliance Chemical.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]

  • Method for salt preparation. (2010). Google Patents.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]

  • Lab Safety Guideline: Hydrochloric Acid. (n.d.). Harvard University Environmental Health & Safety.
  • Yohannan, J., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 571537. Retrieved from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2548. Retrieved from [Link]

  • Sibuyi, N. R. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 578. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TBCZ-001

Last Updated: January 15, 2026

Introduction

Welcome to the technical support center for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one. This seven-membered lactam fused to a benzene ring represents a core scaffold in medicinal chemistry, forming the backbone of various compounds targeting the central nervous system.[1] The synthesis of N-heterocyclic compounds is a cornerstone of modern drug discovery, with such structures present in a vast majority of new pharmaceuticals.[2] However, the formation of medium-sized rings like the azepinone core can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the "why" behind each step. By internalizing these principles, you can troubleshoot effectively and adapt methodologies to achieve consistent, reproducible results. Our protocols are designed as self-validating systems, with built-in checks to ensure the integrity of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1,2,3,4-tetrahydrobenzo[c]azepin-5-one ring system?

A1: The most common and reliable method is the intramolecular Friedel-Crafts acylation.[3] This strategy involves the cyclization of an N-acyl-2-phenylethylamine precursor, typically derived from 2-phenylethylamine and a 3-halopropionyl chloride. The key C-C bond formation to close the seven-membered ring is driven by a strong Lewis or Brønsted acid. Alternative, though less common, routes might include ring-closing metathesis or multi-step pathways involving dithiane intermediates.[4]

Q2: How critical is the purity of the starting materials and reagents?

A2: It is absolutely critical. The success of the key Friedel-Crafts cyclization step is highly sensitive to impurities. Moisture can quench the Lewis acid catalyst (e.g., AlCl₃), while impurities in the starting amine or acyl chloride can lead to a cascade of side products that are difficult to separate from the desired product. We strongly recommend verifying the purity of all starting materials by ¹H NMR and using freshly opened, anhydrous solvents and reagents.

Q3: What are the standard methods for purifying the final compound?

A3: Purification is typically achieved through silica gel column chromatography. Due to the polar lactam functionality, a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, is usually effective. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

Q4: Which analytical techniques are essential for confirming the structure and purity of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one?

A4: A combination of techniques is required for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton environment, and carbon backbone. Dynamic NMR (variable temperature) may be necessary to study conformational isomers.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight (161.20 g/mol for C₁₀H₁₁NO).[6] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic lactam carbonyl (C=O) stretch (typically ~1650-1680 cm⁻¹) and the N-H stretch (~3200 cm⁻¹).

  • HPLC/LC-MS: To assess purity and as a tool for reaction monitoring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and purification of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has run to completion according to TLC, but after workup and purification, I have a very low yield. What went wrong?

  • Answer: This is a classic issue in medium-ring synthesis. Several factors could be at play:

    • Cause A: Catalyst Inactivation. The Lewis acid (e.g., AlCl₃) is extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will rapidly deactivate it.

      • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly opened anhydrous solvents (e.g., from a solvent purification system or a fresh Sure/Seal™ bottle).

    • Cause B: Intermolecular Polymerization. At high concentrations, the acyclic precursor can react with itself (intermolecularly) to form linear polymers instead of cyclizing (intramolecularly). This is a common fate for reactions attempting to form 7-membered rings.

      • Solution: Employ high-dilution conditions. The cyclization step should be performed at a low concentration (typically 0.01-0.05 M). This can be achieved by slowly adding the precursor solution to a larger volume of the solvent containing the catalyst over several hours using a syringe pump. This favors the intramolecular pathway.

    • Cause C: Insufficient Reaction Temperature or Time. Friedel-Crafts acylations often require thermal energy to overcome the activation barrier, but excessive heat can cause decomposition.

      • Solution: The optimal temperature must be determined empirically. Start at room temperature and slowly heat the reaction, monitoring by TLC or LC-MS. A typical range is 25-80°C. Ensure the reaction is stirred for a sufficient duration (4-24 hours) until the starting material is consumed.

Issue 2: Multiple Side Products Observed in Crude Analysis

  • Question: My crude NMR and LC-MS show a complex mixture of products, making purification nearly impossible. What causes this and how can I prevent it?

  • Answer: The formation of multiple products points to a lack of selectivity in the reaction.

    • Cause A: Regioisomer Formation. The Friedel-Crafts acylation can occur at different positions on the aromatic ring if not properly directed. While the precursor structure strongly favors cyclization to the desired product, extreme conditions can lead to scrambling.

      • Solution: Use a milder Lewis acid (e.g., SnCl₄ instead of AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA). Run the reaction at the lowest effective temperature to enhance selectivity.

    • Cause B: Dealkylation or Rearrangement. Harsh acidic conditions can sometimes lead to undesired side reactions on the aliphatic portion of the molecule.

      • Solution: Again, optimizing the catalyst and temperature is key. Screen different acids and find conditions where the starting material is consumed efficiently without degrading into multiple byproducts. The choice of solvent can also influence reaction pathways; less polar solvents like dichloromethane or 1,2-dichloroethane are often preferred.[7]

Issue 3: Difficulty Purifying the Final Compound

  • Question: My product co-elutes with a persistent impurity during column chromatography. How can I resolve this?

  • Answer: This indicates that the impurity has a polarity very similar to your product.

    • Cause A: Isomeric Impurity. A common culprit is an unreacted starting material or a structural isomer formed during the reaction.

      • Solution 1 (Chromatography Optimization): Switch to a different solvent system. If you are using Hexane/EtOAc, try DCM/MeOH. Sometimes adding a small amount of a third solvent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic ones) can dramatically alter separation. Using a high-performance flash chromatography system with high-resolution columns can also resolve closely eluting spots.

      • Solution 2 (Recrystallization): If the product is a solid, attempt recrystallization from various solvent pairs (e.g., EtOAc/Hexane, Acetone/Water, Isopropanol). This method purifies based on differential solubility and crystal lattice packing, which can be very effective at removing impurities that are chromatographically similar.

      • Solution 3 (Chemical Quenching): If the impurity has a reactive handle not present on your product (e.g., a primary amine), it may be possible to react it with a resin-bound scavenger to remove it from the solution before chromatography.

Data & Troubleshooting Summary

Problem Potential Cause Recommended Solution & Rationale
Low/No Yield Catalyst Inactivation (Moisture)Use rigorously dried glassware and anhydrous reagents/solvents. Moisture quenches the Lewis acid.
Intermolecular PolymerizationEmploy high-dilution conditions (0.01-0.05 M) via syringe pump addition. Favors intramolecular cyclization.
Insufficient Activation EnergyOptimize reaction temperature (25-80°C) and time (4-24h). Monitor by TLC/LC-MS.
Multiple Products Poor RegioselectivityUse milder Lewis acids (e.g., SnCl₄) or Brønsted acids (PPA). Lowering temperature increases selectivity.
Degradation/RearrangementScreen different catalysts and solvents to find milder, more efficient conditions.
Purification Issues Co-eluting ImpurityOptimize chromatography (change solvent system, use high-res columns). Attempt recrystallization to purify via a different physical principle.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenylethyl)-3-chloropropionamide (Precursor)

This protocol details the synthesis of the acyclic precursor required for the cyclization step.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-phenylethylamine (5.0 g, 41.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (6.9 mL, 49.5 mmol, 1.2 eq) to the solution.

  • Acylation: Dissolve 3-chloropropionyl chloride (4.2 mL, 45.4 mmol, 1.1 eq) in anhydrous DCM (20 mL) and add it dropwise to the cooled reaction mixture over 30 minutes. Rationale: Dropwise addition controls the exotherm of the acylation reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC (50% EtOAc/Hexane).

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step after drying under high vacuum. Purity should be confirmed by ¹H NMR.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

This protocol describes the critical ring-closing step to form 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one.

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous 1,2-dichloroethane (DCE, 400 mL).

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (8.3 g, 62.0 mmol, 3.0 eq based on a theoretical precursor input of 20.7 mmol) to the solvent. Caution: AlCl₃ reacts violently with water. Perform in an inert atmosphere.

  • Precursor Addition (High Dilution): Dissolve the crude N-(2-phenylethyl)-3-chloropropionamide (assuming 4.4 g, 20.7 mmol from the previous step) in anhydrous DCE (100 mL). Using a syringe pump, add this solution to the stirred AlCl₃ suspension over 4 hours. Rationale: This slow addition maintains high dilution, which is crucial for favoring the intramolecular cyclization over intermolecular polymerization.

  • Reaction: After the addition is complete, heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by taking aliquots, quenching them in ice-water, extracting with EtOAc, and analyzing by LC-MS.

  • Workup: Cool the reaction mixture to 0°C and quench it by slowly and carefully pouring it over crushed ice (~200 g). Stir vigorously until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., gradient elution from 20% to 70% EtOAc in Hexanes) to afford the pure 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one.

Visualizations: Workflows and Logic Diagrams

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Purification A 1. Dissolve 2-Phenylethylamine in Anhydrous DCM B 2. Cool to 0 C and Add Triethylamine A->B C 3. Add 3-Chloropropionyl Chloride Dropwise B->C D 4. Stir at RT for 4h (Monitor by TLC) C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry and Concentrate to yield Precursor E->F G 7. Prepare AlCl3 Suspension in Anhydrous DCE F->G Proceed to Cyclization H 8. Add Precursor via Syringe Pump (High Dilution) G->H I 9. Heat at 60 C for 18h (Monitor by LC-MS) H->I J 10. Quench on Ice & Extract I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product (NMR, MS, IR) K->L

Caption: General experimental workflow for the two-step synthesis of the target compound.

Troubleshooting Start Reaction Start: Low Yield Detected CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity CheckConditions Are you using high-dilution conditions? CheckPurity->CheckConditions Yes Purify Re-purify starting materials. Use fresh anhydrous solvents. CheckPurity->Purify No CheckTemp Is the reaction temperature and time optimized? CheckConditions->CheckTemp Yes ImplementDilution Implement syringe pump addition at 0.01-0.05 M concentration. CheckConditions->ImplementDilution No Optimize Screen temperature range (25-80 C) and monitor over 24h. CheckTemp->Optimize No Success Yield Improved CheckTemp->Success Yes Purify->Start ImplementDilution->Start Optimize->Start

Sources

Validation & Comparative

A Guide to the Characterization of Novel Kinase Inhibitors: Evaluating 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride (Compound T) Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and comparative analysis of novel kinase inhibitors. Due to the limited public data on the specific kinase activity of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, we will use it as a representative novel chemical scaffold, hereafter referred to as Compound T . We will outline a robust, field-proven workflow to assess its potential, comparing it against three well-characterized kinase inhibitors that represent distinct classes:

  • Staurosporine : A natural product known for its potent, broad-spectrum inhibition of numerous kinases. It serves as a classic, albeit non-selective, benchmark for high-potency binding.[1]

  • Imatinib (Gleevec®) : The archetypal selective kinase inhibitor targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[2][3] It represents the gold standard for a highly targeted, ATP-competitive inhibitor.

  • Sorafenib (Nexavar®) : A multi-kinase inhibitor that targets several key receptors involved in angiogenesis and proliferation, such as VEGFR and PDGFR, as well as the Raf/MEK/ERK pathway.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design to ensure a self-validating and rigorous evaluation.

Part 1: Defining the Target Landscape: Kinase Selectivity Profiling

The initial and most critical step in characterizing a novel inhibitor is to understand its potency and selectivity across the human kinome. A compound's selectivity profile dictates its potential therapeutic window and off-target liabilities. While broad-spectrum inhibitors can be useful research tools, clinical candidates typically require a high degree of selectivity to minimize toxicity.[7][8]

Rationale for Comparison: We compare Compound T against our benchmarks to contextualize its activity.

  • Does it have the high potency of Staurosporine but with greater selectivity?

  • Does it exhibit the narrow, targeted profile of Imatinib ?

  • Or does it have a rationally designed multi-target profile like Sorafenib ?

Illustrative Data Presentation: The data below is a hypothetical representation of initial screening results for Compound T, designed to illustrate how it might compare to our selected benchmarks against key oncogenic kinases.

Kinase TargetCompound T (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)[9]Sorafenib (IC50, nM)[5]
ABL1 >10,00025380>10,000
c-KIT 8501510090
PDGFRβ 751010057
VEGFR2 2550>10,00090
BRAF (V600E) 15040>10,00022
PKCα >10,0003>10,000>10,000
PKA >10,0007>10,000>10,000

This hypothetical data suggests Compound T has a profile skewed towards inhibiting receptor tyrosine kinases involved in angiogenesis (VEGFR2, PDGFRβ) with some activity against BRAF, positioning it as a potential multi-kinase inhibitor, distinct from the profiles of Imatinib and Staurosporine.

Signaling Pathway Context

To visualize where these inhibitors act, consider the simplified Raf/MEK/ERK signaling pathway, a critical regulator of cell proliferation that is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF (BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF CompoundT Compound T (Hypothetical) CompoundT->RTK CompoundT->RAF

Simplified Raf/MEK/ERK pathway showing inhibitor targets.

Part 2: In Vitro & Cellular Characterization: A Methodological Workflow

After initial profiling, a multi-step validation process is required to confirm in vitro activity, verify target engagement in a cellular environment, and measure the functional consequences.

G cluster_workflow Inhibitor Characterization Workflow A Step 1: Biochemical Potency (ADP-Glo™ Kinase Assay) B Step 2: Cellular Target Engagement (CETSA®) A->B Confirm in-cell binding C Step 3: Cellular Functional Outcome (Cell Viability Assay) B->C Link binding to function D Data Synthesis & Interpretation C->D

A logical workflow for novel kinase inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a robust and universal method to measure kinase activity and determine inhibitor potency (IC50).[10][11]

Scientific Rationale: The ADP-Glo™ assay is a two-step, luminescence-based system. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then drives a luciferase reaction, producing light. The amount of light is directly proportional to kinase activity. This method is highly sensitive and compatible with high-throughput screening.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP).[13]

    • Prepare serial dilutions of Compound T and comparator inhibitors (Staurosporine, Imatinib, Sorafenib) in the Kinase Reaction Buffer. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.

    • Prepare a solution containing the kinase of interest (e.g., VEGFR2) and its specific substrate in Kinase Reaction Buffer.

    • Prepare an ATP solution at a concentration relevant for the specific kinase (often near its Km value).

  • Kinase Reaction (384-well plate format):

    • To appropriate wells, add 2.5 µL of the inhibitor dilution (or DMSO vehicle control).

    • Add 2.5 µL of the kinase/substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete excess ATP.[14]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Confirming that a compound binds its intended target inside a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16]

Scientific Rationale: When cells are heated, proteins begin to unfold and aggregate. A drug-bound protein is thermodynamically more stable and will denature at a higher temperature. By heating treated cells across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift," which confirms target engagement.[17][18]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line endogenously expressing the target kinase) to ~80% confluency.

    • Treat cells with a saturating concentration of Compound T (e.g., 10x the cellular IC50) or DMSO vehicle for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.[15]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[19]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein.

    • Analyze the amount of the specific target protein in each sample using Western blotting or an ELISA-based method.

    • Plot the percentage of soluble protein remaining versus temperature for both the DMSO and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.

Protocol 3: Cellular Proliferation Assay

This assay links target engagement to a functional cellular outcome—the inhibition of cell growth or proliferation.[20][21]

Scientific Rationale: Many kinases targeted in oncology drive cell proliferation.[22] By inhibiting these kinases, a successful compound should reduce the rate of cell division or induce cell death (apoptosis). A resazurin-based assay (e.g., CellTiter-Blue®) measures metabolic activity as a proxy for cell viability. Live cells reduce the blue resazurin to the fluorescent pink resorufin.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed a relevant cancer cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.

    • Prepare serial dilutions of Compound T and comparator inhibitors.

    • Treat the cells with the compounds and incubate for 72 hours.

  • Viability Measurement:

    • Add the resazurin-based reagent to each well and incubate for 1-4 hours.

    • Measure fluorescence on a plate reader (e.g., 560nm excitation / 590nm emission).

  • Data Analysis:

    • Normalize the fluorescence data to controls (DMSO vehicle and a "no cell" blank).

    • Plot the percentage of cell viability versus the log of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Data Synthesis and Interpretation

The final step is to integrate the data from all assays to build a comprehensive profile of the novel inhibitor.

Comparative Performance Summary (Illustrative Data):

ParameterCompound TStaurosporineImatinibSorafenib
Biochemical Potency (VEGFR2 IC50) 25 nM50 nM>10,000 nM90 nM
Cellular Target Engagement (CETSA® Shift) Confirmed ShiftConfirmed ShiftN/A (No Target)Confirmed Shift
Cellular Efficacy (GI50 in Cancer Cell Line) 150 nM20 nM>10,000 nM250 nM
Selectivity Profile Multi-kinase (VEGFR/PDGFR focused)Broad SpectrumHighly Selective (ABL/KIT)Multi-kinase (Raf/VEGFR)

Key Interpretive Insights:

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from a biochemical assay to a cellular assay (a large "cell shift") can indicate issues with cell permeability, efflux by transporters, or high plasma protein binding in the culture media. In our example, Compound T shows a reasonable 6-fold shift (25 nM to 150 nM), suggesting good cell penetration.

  • Target Engagement vs. Cellular Efficacy: Confirmation of target engagement via CETSA® provides confidence that the observed cellular phenotype (e.g., growth inhibition) is a direct result of the compound hitting its intended target. If a compound shows target engagement but no cellular effect, it may indicate that the target is not a critical driver of proliferation in that specific cell line.

  • Contextualizing with Benchmarks: Comparing Compound T's profile to the benchmarks is crucial. Our hypothetical data suggests Compound T is more potent than Sorafenib at the biochemical level for VEGFR2 but slightly less potent at the cellular level, warranting further investigation into its drug-like properties. Its focused multi-kinase profile makes it a more attractive starting point for development than the non-selective Staurosporine.

Conclusion

The characterization of a novel kinase inhibitor is a systematic, multi-faceted process. By progressing from broad biochemical profiling to specific cellular target engagement and functional outcome assays, researchers can build a robust data package. This guide, using the hypothetical Compound T as a scaffold, demonstrates a logical and rigorous workflow. Comparing the results against well-defined benchmarks like Staurosporine, Imatinib, and Sorafenib provides essential context, enabling an informed assessment of the compound's potential as a future research tool or therapeutic agent.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
  • GlobalRx. Sorafenib 200mg Tablet: Clinical Profile and Applications. [URL: https://globalrph.
  • APExBIO. Staurosporine – Protein Kinase Inhibitor. [URL: https://www.apexbt.com/staurosporine.html]
  • Wikipedia. Staurosporine. [URL: https://en.wikipedia.org/wiki/Staurosporine]
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2613398/]
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual.pdf]
  • R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors. [URL: https://www.rndsystems.com/products/staurosporine_1285]
  • Unknown. ADP Glo Protocol. [URL: https://media.addgene.org/cms/files/ADP_Glo_Protocol.pdf]
  • Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)?. [URL: https://droracle.
  • PharmGKB. Sorafenib Pathways. Pharmacogenetics and Genomics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5421222/]
  • StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. [URL: https://www.stressmarq.com/products/small-molecules/staurosporine-sih-253/]
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_273834162]
  • Biotium. Staurosporine. [URL: https://biotium.com/product/staurosporine/]
  • YouTube. Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. [URL: https://www.youtube.
  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib | Ligand page. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5711]
  • IUPHAR/BPS Guide to PHARMACOLOGY. imatinib | Ligand page. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5687]
  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [URL: https://ashpublications.
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-011112-140230]
  • BenchChem. Application Notes and Protocols for a Novel Kinase Inhibitor. [URL: https://www.benchchem.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379815/]
  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. [URL: https://www.researchgate.net/publication/349479105_Kinase_Inhibitors_and_Cell_Viability_Assay]
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [URL: https://reactionbiology.
  • Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7381283/]
  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [URL: https://reactionbiology.
  • Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020124/]
  • ResearchGate. Mode of action of imatinib. [URL: https://www.researchgate.
  • Pelago Bioscience. CETSA. [URL: https://www.pelagobio.com/cetsa]
  • Wikipedia. Thermal shift assay. [URL: https://en.wikipedia.org/wiki/Thermal_shift_assay]
  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/26501989/]
  • The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [URL: https://www.
  • ResearchGate. Comprehensive characterization of the Published Kinase Inhibitor Set. [URL: https://www.researchgate.net/publication/283331902_Comprehensive_characterization_of_the_Published_Kinase_Inhibitor_Set]
  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0125124]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [URL: https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]

Sources

A Comparative Guide to Benzo[c]azepin-5-one Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of various benzo[c]azepin-5-one analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their synthesis, biological evaluation, and the critical structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Therapeutic Potential of the Benzo[c]azepin-5-one Scaffold

The benzo[c]azepin-5-one core is a privileged scaffold in drug discovery, forming the structural basis for compounds targeting a range of biological entities, including enzymes and receptors.[1][2] The inherent structural features of this seven-membered heterocyclic ring fused to a benzene ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[3] Researchers have successfully developed analogs exhibiting activities such as PARP-1 inhibition for cancer therapy, reversal of P-glycoprotein-mediated multidrug resistance, and ROCK inhibition for cardiovascular and neurological disorders.[4][5][6] This guide will delve into a comparative analysis of specific analogs, providing the necessary experimental data and protocols to inform future drug design and development efforts.

Comparative Analysis of Benzo[c]azepin-5-one Analogs

The biological activity of benzo[c]azepin-5-one analogs is profoundly influenced by the nature and position of substituents on the core scaffold. This section provides a comparative analysis of different series of analogs, focusing on their inhibitory activities against specific targets.

Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives as PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity.[4]

Table 1: Comparative PARP-1 Inhibitory Activity of Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Analogs [4]

Compound IDR-group on Triazole RingIC50 (μM) against PARP-1
11b2-fluorophenyl0.18 ± 0.02
11h2-chlorophenyl0.35 ± 0.04
11i3-chlorophenyl0.28 ± 0.03
11j4-chlorophenyl0.22 ± 0.02
Rucaparib (Control)-0.08 ± 0.01

Structure-Activity Relationship (SAR) Insights:

The data reveals that the substitution pattern on the phenyl ring of the triazole moiety significantly impacts PARP-1 inhibitory activity.

  • Halogen Substitution: The presence of a halogen atom on the phenyl ring is generally favorable for activity.

  • Position of Halogen: A fluoro substitution at the 2-position (compound 11b ) resulted in the most potent analog in this series. Shifting the chloro substituent from the 2-position (11h ) to the 3-position (11i ) or 4-position (11j ) led to incremental increases in potency.

The following diagram illustrates the general synthetic workflow for these analogs.

G cluster_synthesis Synthetic Workflow start Starting Materials intermediate1 Compound 9 (2-(prop-2-yn-1-yl)-3,4-dihydrospiro [benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one) start->intermediate1 Multi-step synthesis intermediate2 Compound 10 (Reduction) intermediate1->intermediate2 LiAlH4 target Target Compounds (11a-11v) (Click Chemistry) intermediate2->target azides Corresponding Azidebenzene azides->target

Caption: General synthetic workflow for spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives.

Dibenzo[c,e]azepine-5-ones as P-glycoprotein Modulators

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells. Certain dibenzo[c,e]azepine-5-ones have been shown to reverse P-gp-mediated MDR.[5]

Table 2: Reversal of P-gp-mediated Multidrug Resistance by Dibenzo[c,e]azepine-5-one Analogs [5]

Compound IDSubstituent (R)Reversal Fold (vs. Adriamycin alone) in K562/A02 cells
7aH5.8
7d4-OCH312.5
7h3,4,5-(OCH3)335.2

Structure-Activity Relationship (SAR) Insights:

The potency of these analogs as MDR reversal agents is highly dependent on the substituents on the dibenzo[c,e]azepine-5-one core.

  • Methoxy Groups: The introduction of methoxy groups significantly enhances the MDR reversal activity.

  • Number and Position of Methoxy Groups: A trimethoxy substitution at the 3, 4, and 5 positions (compound 7h ) resulted in the most potent analog, suggesting that increasing the electron-donating nature and steric bulk in this region is beneficial for interacting with P-gp.

The proposed mechanism of action involves the inhibition of the drug efflux function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.

G cluster_mdr Mechanism of P-gp Mediated MDR Reversal drug Chemotherapeutic Drug (e.g., Adriamycin) pgp P-glycoprotein (Efflux Pump) drug->pgp Efflux cell Cancer Cell drug->cell accumulation Increased Intracellular Drug Accumulation cell->accumulation analog Dibenzo[c,e]azepine-5-one Analog (e.g., 7h) analog->pgp Inhibition apoptosis Cell Death (Apoptosis) accumulation->apoptosis

Caption: Proposed mechanism of P-gp mediated multidrug resistance reversal.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of benzo[c]azepin-5-one analogs, based on established procedures.[4][5]

Synthesis of 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 11b)[4]

Step 1: Synthesis of Compound 9

  • The synthesis of 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one (compound 9) is carried out according to previously reported methods.

Step 2: Reduction to Compound 10

  • To a solution of compound 9 in an appropriate solvent, add a reducing agent such as Lithium aluminum hydride (LiAlH4).

  • Stir the reaction mixture at a suitable temperature (e.g., 60°C) for a specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully and extract the product.

  • Purify the resulting alcohol (compound 10) by column chromatography.

Step 3: Click Chemistry to Yield Compound 11b

  • Dissolve compound 10 and 1-azido-2-fluorobenzene in a suitable solvent.

  • Add a copper(I) catalyst, such as copper(I) iodide, and a base, such as N,N-diisopropylethylamine.

  • The reaction can be accelerated using a microwave reactor.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction mixture and purify the final product (compound 11b) by recrystallization or column chromatography.

  • Characterize the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Evaluation of P-gp Modulating Activity using MTT Assay[5]

Objective: To determine the ability of dibenzo[c,e]azepine-5-one analogs to reverse P-gp-mediated multidrug resistance in K562/A02 cells.

Materials:

  • K562/A02 (drug-resistant) and K562 (drug-sensitive) cell lines

  • Adriamycin (ADR)

  • Test compounds (dibenzo[c,e]azepine-5-one analogs)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed K562 and K562/A02 cells into 96-well plates at a density of 5 x 10^4 cells/mL.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with varying concentrations of adriamycin, either alone or in combination with a fixed, non-toxic concentration of the test compound.

  • Incubate the plates for an additional 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for adriamycin in the presence and absence of the test compounds.

  • The reversal fold is calculated as the ratio of the IC50 of adriamycin alone to the IC50 of adriamycin in the presence of the test compound.

Conclusion

The benzo[c]azepin-5-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights how subtle structural modifications can lead to significant changes in biological activity and target selectivity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogs. Future work in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate them into clinical candidates.

References

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). National Institutes of Health.
  • Synthesis and Evaluation of Substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated Multidrug Resistance Reversal Agents. (2012). PubMed.
  • New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. (2021). ACS Publications.
  • Synthesis and Structure-Activity Relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine Derivatives: A Novel Series of 5-HT(2A/2C) Receptor Antagonists. Part 2. (2002). PubMed.
  • Synthesis of benzo-1,4-oxazepin-5-one 5 a . (n.d.). ResearchGate.
  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (2025). MDPI.
  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2025). ResearchGate.
  • Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (n.d.).
  • 5-imidazolyl-quinolinones, -quinazolinones and -benzo-azepinones as farnesyltransferase inhibitors. (2003). PubMed.
  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. (2024). PubMed Central.
  • Synthesis of 1,3,5-Triazepines and Benzo[f][4][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PubMed Central. Retrieved from

  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. (n.d.). RSC Publishing.
  • Biological behavior of 1,5-benzodiazepines and 1,5-benzothiazepines. (2022). Elsevier.
  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube.

Sources

A Researcher's Guide to Validating the Biological Target of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a laboratory curiosity to a potential therapeutic hinges on a critical, foundational step: target validation. This guide provides a comprehensive framework for validating the biological target of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, a compound of interest in medicinal chemistry. We will delve into the core principles of target validation, present a suite of robust experimental approaches, and offer a comparative analysis with potential alternative compounds. This document is designed to empower researchers with the knowledge to design and execute a rigorous target validation strategy, ultimately de-risking downstream drug development efforts.

The initial challenge in validating the target of a novel compound is the lack of established biological activity. Publicly available information on 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one is limited primarily to its chemical structure and basic properties.[1] This necessitates a multi-pronged approach, starting with broad, unbiased screening methods to identify potential interacting proteins, followed by rigorous validation to confirm these interactions and their biological relevance.

The Imperative of Target Validation

Inadequate preclinical target validation is a major contributor to the high failure rates in clinical trials.[2] Establishing a clear and definitive link between a compound's molecular target and its therapeutic effect is paramount. This process not only elucidates the mechanism of action but also builds confidence in the therapeutic hypothesis.[2] A thorough validation process should confirm that modulating the identified target with the small molecule produces the desired physiological effect within an acceptable safety margin.[2]

A Multi-Faceted Approach to Target Validation

A robust target validation strategy integrates biochemical, cellular, and in vivo methodologies to build a compelling case for a specific biological target.[3][4]

Phase 1: Target Identification - Casting a Wide Net

The initial phase aims to generate a list of putative protein targets. Given the novelty of this compound, unbiased approaches are essential.

  • Affinity-Based Methods: These techniques rely on the physical interaction between the small molecule and its protein target.[5] A primary and powerful method is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) .[5]

    • Experimental Workflow: AC-MS

      • Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., agarose beads).

      • Lysate Incubation: Incubate the immobilized compound with cell or tissue lysates that are expected to contain the target protein.

      • Washing: Stringent washing steps are performed to remove non-specifically bound proteins.

      • Elution: Specifically bound proteins are eluted from the support.

      • Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

    Caption: Affinity Chromatography-Mass Spectrometry Workflow.

  • Genetic Approaches: Genetic methods can identify targets by observing how perturbing specific genes affects the cellular response to the compound.[5] An RNA Interference (RNAi) screen can identify genes that, when silenced, either sensitize or confer resistance to the compound's effects.[5]

Phase 2: Target Validation - Confirming the Interaction and Function

Once a list of putative targets is generated, the next crucial step is to validate these interactions and their functional consequences.[5]

  • Direct Binding Assays: These methods confirm a direct physical interaction between the compound and the purified target protein.[3]

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding and dissociation of the small molecule to the target protein, allowing for the determination of the binding affinity (KD).[3]

    • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding event, providing thermodynamic parameters of the interaction, including binding affinity, stoichiometry, and enthalpy.[3]

  • Cellular Target Engagement Assays: These assays confirm that the compound interacts with its target in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[4] Changes in the melting temperature of the target protein in the presence of the compound indicate direct engagement.[4]

  • Functional Assays: These experiments are designed to demonstrate that the interaction between the compound and the target leads to a measurable biological effect.

    • Enzyme Inhibition/Activation Assays: If the putative target is an enzyme, its activity should be measured in the presence and absence of the compound.

    • Target Knockdown/Knockout Experiments: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effects of the compound.[3]

Comparative Analysis with Alternative Compounds

To provide context and further validate the target, it is essential to compare the activity of this compound with known compounds that target the same or related pathways. While the direct target is unknown, we can look at structurally related compounds for potential clues. For instance, other tetrahydrobenzo-azepine derivatives have shown activity as PARP-1 inhibitors or have been investigated for their effects on various receptors in the central nervous system.[6][7] Additionally, compounds with a similar benzazepine core, such as Mirtazapine, are known to interact with a range of receptors.[8]

Table 1: Hypothetical Comparative Data for Target Validation

CompoundPutative TargetBinding Affinity (KD)Cellular Target Engagement (CETSA Shift)Functional Activity (IC50/EC50)
1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl Target XTBDTBDTBD
Alternative 1 (e.g., PARP-1 Inhibitor)PARP-1Known ValueKnown ValueKnown Value
Alternative 2 (e.g., Mirtazapine)5-HT2A ReceptorKnown ValueKnown ValueKnown Value

This table should be populated with experimental data as it becomes available.

In Vivo Validation: The Crucial Final Step

Ultimately, the most compelling evidence for target validation comes from in vivo studies.[9][10][11] Animal models of disease are used to demonstrate that administration of the compound leads to a therapeutic benefit and that this effect is dependent on the engagement of the identified target.[9][12]

Caption: A Stepwise Approach to Target Validation.

Conclusion

Validating the biological target of a novel compound like this compound is a meticulous but essential process. By employing a combination of unbiased discovery methods, rigorous biophysical and cellular validation techniques, and ultimately, in vivo studies, researchers can build a strong, data-driven case for the compound's mechanism of action. This comprehensive approach not only advances our fundamental understanding of the compound's biology but also significantly increases the probability of its successful translation into a therapeutic agent.

References

  • Sygnature Discovery. Target Validation. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • van der Worp, H. B., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

  • Pan, Y., et al. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. [Link]

  • Creative Biolabs. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]

  • Labtoo. In vivo models for target validation & efficacy. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]

  • Lee, J. S., & Kim, Y. K. (2010). Identification and validation of protein targets of bioactive small molecules. Journal of the Korean Chemical Society, 54(5), 513-524. [Link]

  • ResearchGate. In vitro target validation process. [Link]

  • Cellomatics Biosciences. Target Validation. [Link]

  • Eurofins Discovery. Target Validation and Antigen Generation. [Link]

  • PubChem. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 1-16. [Link]

  • Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[2][10]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry, 141, 497-511. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. [Link]

  • de Boer, T., et al. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of Medicinal Chemistry, 45(15), 3280-3285. [Link]

  • PubChem. Mirtazapine. [Link]

Sources

A Comparative Cross-Reactivity Profiling Guide for 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride (Compound-X)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The journey of a novel chemical entity from a promising hit to a clinically successful therapeutic is fraught with challenges, a significant portion of which are attributable to unforeseen off-target interactions. These interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target, are a primary driver of adverse drug reactions (ADRs) and late-stage clinical attrition.[1] For compounds targeting the central nervous system (CNS), the imperative for a clean pharmacological profile is even more pronounced, given the intricate and finely balanced nature of neuronal signaling. Undesirable interactions within the CNS can lead to a spectrum of side effects, from mild sedation to severe neurological and psychiatric disturbances.

This guide presents a comprehensive framework for the cross-reactivity profiling of a novel CNS drug candidate, 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, hereafter referred to as Compound-X . The benzazepine scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets. For the purpose of this illustrative guide, we hypothesize that Compound-X has been designed as a selective antagonist for the Dopamine D2 receptor, a key target in the treatment of psychosis.[2]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, evidence-based methodology for assessing the selectivity of Compound-X. We will objectively compare its hypothetical performance against a panel of clinically relevant off-targets with that of two benchmark compounds:

  • Haloperidol : A first-generation ("typical") antipsychotic known for its potent D2 receptor antagonism but also for its significant cross-reactivity with other receptors, leading to a well-documented side-effect profile, including extrapyramidal symptoms.[2][3][4]

  • Raclopride : A highly selective D2/D3 receptor antagonist, often used as a research tool and a benchmark for D2 receptor selectivity in preclinical studies.[5][6]

Through a detailed examination of experimental design, presentation of simulated data, and interpretation of results, this guide will demonstrate how to build a comprehensive selectivity profile, a critical step in de-risking a drug candidate and building a strong foundation for clinical success.

Experimental Design: A Multi-tiered Approach to Off-Target Profiling

A thorough assessment of cross-reactivity requires a systematic approach. The selection of the off-target panel is a critical first step. For a CNS-active compound like Compound-X, the panel should encompass a broad range of receptors, ion channels, transporters, and enzymes that are known to be implicated in common ADRs. We have selected a panel of 44 targets, inspired by widely used commercial safety panels (e.g., the "Mini Safety 44 Panel"), which are recommended for early hazard identification in the drug discovery process.[7]

The experimental workflow for our comparative study is outlined below:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Functional Follow-up A Compound-X Haloperidol Raclopride B Single High Concentration Screen (e.g., 10 µM) A->B Test Articles C Safety Panel 44 Targets (Binding Assays) B->C Assay Format D Identify 'Hits' (% Inhibition > 50%) C->D Data Output E Concentration-Response Curves (e.g., 10-point, 3-fold dilutions) D->E Progression F Calculate IC50 / Ki values E->F Data Analysis G Select Key Off-Targets (based on Ki and clinical relevance) F->G Data Output H Functional Assays (e.g., Agonist/Antagonist mode) G->H Prioritization I Determine Functional Potency (EC50 / IC50) H->I Data Analysis J Comprehensive Selectivity Profile I->J

Caption: A multi-phased workflow for in vitro cross-reactivity profiling.

This tiered approach ensures efficiency. A primary screen at a high concentration (e.g., 10 µM) rapidly identifies potential off-target liabilities.[8][9] Significant "hits" (typically defined as >50% inhibition in a binding assay) are then subjected to full concentration-response analysis to determine their potency (IC50 or Ki). Finally, for the most concerning off-targets, functional assays are employed to understand the pharmacological consequence of the interaction (e.g., antagonist, agonist, or inverse agonist activity).

Methodology in Focus: Radioligand Binding Assay

Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the affinity of a compound for a specific receptor.[10][11] The principle is based on the competition between a labeled compound with known affinity (the radioligand) and the unlabeled test compound for binding to the target receptor.

Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay

  • Receptor Preparation:

    • Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells) are prepared.

    • Cells are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes.

    • The membrane pellet is washed and finally resuspended in an assay binding buffer. Protein concentration is determined using a standard method like the BCA assay.[12]

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • Test compound (Compound-X, Haloperidol, or Raclopride) at various concentrations (for concentration-response curves) or a single high concentration (for primary screening). A vehicle control (e.g., DMSO) is also included.

      • A fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone).[5]

      • The prepared cell membrane homogenate.

    • Non-specific binding is determined in separate wells containing the radioligand and a high concentration of an unlabeled D2 antagonist (e.g., unlabeled Haloperidol).

  • Incubation:

    • The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.[12]

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Scintillation fluid is added to the dried filter plate.

    • The radioactivity trapped on the filters is counted using a scintillation counter (e.g., a MicroBeta counter).[12]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • For competition assays, the data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, cross-reactivity data for Compound-X, Haloperidol, and Raclopride against a selection of key CNS targets. The data is presented as Ki (nM), which represents the binding affinity of the compound for the target. A lower Ki value indicates a higher binding affinity.

Target ClassTargetCompound-X Ki (nM)Haloperidol Ki (nM)Raclopride Ki (nM)
Primary Target Dopamine D2 1.5 1.2 [13]3.2 [5]
Dopamine Receptors Dopamine D1>10,000~80[13]>10,000[5]
Dopamine D325~7[13]2.5
Dopamine D41502.3[13]220
Serotonin Receptors 5-HT1A8502,500>10,000
5-HT2A45050>10,000
5-HT2C>10,0001,200>10,000
Adrenergic Receptors Alpha-1A98015>10,000
Alpha-2A2,1001,500>10,000
Histamine Receptors Histamine H11,50080>10,000
Muscarinic Receptors Muscarinic M1>10,0002,000>10,000
Ion Channels hERG>10,000150>10,000
CaV1.2 (L-type)>10,000900>10,000
Transporters NET>10,000>10,000>10,000
DAT3,500>10,000>10,000
SERT>10,000>10,000>10,000

Data for Haloperidol and Raclopride are representative values sourced from literature. Data for Compound-X is hypothetical.

Interpretation and Decision Making

The data presented in the table allows for a clear, objective comparison of the three compounds.

  • Compound-X demonstrates high affinity for its primary target, the Dopamine D2 receptor (Ki = 1.5 nM), comparable to the established antipsychotic Haloperidol. Crucially, it exhibits a significantly improved selectivity profile. Its affinity for other dopamine receptor subtypes, particularly D3 and D4, is substantially lower than that of Haloperidol. Furthermore, Compound-X shows weak to negligible affinity for key off-targets associated with significant side effects, including serotonin (5-HT2A), adrenergic (Alpha-1A), and histamine (H1) receptors. A Ki value greater than 10,000 nM for the hERG channel is a particularly encouraging finding, suggesting a low risk for QT prolongation, a serious cardiotoxic effect.[14]

  • Haloperidol confirms its known pharmacological profile: potent at the D2 receptor but highly promiscuous.[15] It displays high affinity for D4, 5-HT2A, Alpha-1A, and Histamine H1 receptors. These off-target activities are clinically correlated with its side-effect profile, including hypotension (Alpha-1A blockade), sedation (H1 blockade), and complex effects on mood and cognition (5-HT2A).[3]

  • Raclopride serves as an excellent benchmark for selectivity. It shows high affinity for D2 and D3 receptors but is remarkably clean across the rest of the panel, validating its use as a selective research tool.[6]

The following decision-making tree illustrates how such data can guide the progression of a drug discovery project.

G A Cross-Reactivity Data Analysis (Ki values) B Is the compound potent at the primary target? (e.g., Ki < 10 nM) A->B C Is there significant off-target activity? (e.g., Ki < 100 nM at any safety panel target) B->C Yes I Re-evaluate Primary Target Potency B->I No D Is the off-target associated with a known severe adverse event (e.g., hERG, 5-HT2B)? C->D Yes F Proceed to Functional Assays & In Vivo Models C->F No E Can the off-target activity be mitigated through medicinal chemistry (SAR)? D->E No G Deprioritize or Terminate Compound D->G Yes E->G No H Initiate Medicinal Chemistry Effort to Improve Selectivity E->H Yes

Sources

A Comparative Guide to Structural Analogs of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one: A Focus on Anticancer Activity via PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of structural analogs of 1,2,3,4-tetrahydrobenzo[c]azepin-5-one, with a specific focus on their anticancer properties mediated through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). The content herein is curated for professionals in drug discovery and medicinal chemistry, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to inform further research and development.

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydrobenzo[c]azepin-5-one core represents a significant "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse range of therapeutic agents. Structural modification of this tricycle has yielded compounds with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. This guide will delve into a specific class of analogs: the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which have emerged as potent inhibitors of PARP-1, a critical enzyme in DNA damage repair and a validated target in oncology.

Comparative Analysis of Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives as PARP-1 Inhibitors

Recent studies have identified a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives with significant anti-proliferative activity against various human cancer cell lines.[1][2] The primary mechanism of action for these compounds is the inhibition of PARP-1, which induces synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[1][3]

Synthesis of Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives

The synthesis of the target spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives is achieved through a multi-step synthetic route, as outlined in the workflow below. The key steps involve the construction of the core spirocyclic amine, followed by N-alkylation and subsequent click chemistry to introduce a variety of substituted triazole moieties.

cluster_synthesis Synthetic Workflow start Starting Materials (e.g., cyclohexanone) intermediate1 Synthesis of Spirocyclic Amine start->intermediate1 intermediate2 N-propargylation intermediate1->intermediate2 intermediate3 Click Chemistry with Aryl Azides intermediate2->intermediate3 final_product Target Spiro[benzo[c]azepine- 1,1'-cyclohexan]-5-ol Derivatives intermediate3->final_product

Caption: Synthetic workflow for 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives.

A representative synthetic protocol is detailed below:

Experimental Protocol: Synthesis of 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (Compound 11b) [1][2]

  • Synthesis of the Spirocyclic Amine Intermediate: The synthesis begins with the reaction of cyclohexanone with appropriate reagents to form the core spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol structure through a series of reactions including Grignard reaction, azide formation, and reduction.

  • N-propargylation: The secondary amine of the spirocyclic core is reacted with propargyl bromide in the presence of a base to yield the N-propargylated intermediate.

  • Click Chemistry: The terminal alkyne of the N-propargylated intermediate is then coupled with 2-fluorophenyl azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to afford the final product, compound 11b.[1]

  • Purification and Characterization: The final compound is purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

In Vitro Antiproliferative Activity

The synthesized spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The results, summarized in the table below, demonstrate potent cytotoxic effects, with some analogs exhibiting low micromolar to nanomolar IC₅₀ values.

CompoundR-group (on triazole)A549 (Lung Cancer) IC₅₀ (µM)OVCAR-3 (Ovarian Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
11b 2-Fluorophenyl1.95 ± 0.33>504.89 ± 0.4710.32 ± 1.12
11c 3-Fluorophenyl5.21 ± 0.51>5012.33 ± 1.2123.45 ± 2.13
11h 2-Chlorophenyl3.45 ± 0.42>508.12 ± 0.7615.67 ± 1.54
11i 3-Chlorophenyl4.11 ± 0.39>509.87 ± 0.9118.98 ± 1.87
11j 4-Chlorophenyl2.89 ± 0.31>506.78 ± 0.6512.43 ± 1.32
Rucaparib (Positive Control)2.54 ± 0.281.87 ± 0.213.12 ± 0.345.67 ± 0.54

Data extracted from Yu et al., 2023.[1][2]

Structure-Activity Relationship (SAR) Insights:

The antiproliferative data reveals key structure-activity relationships. The nature and position of the substituent on the phenyl ring of the triazole moiety significantly influence the cytotoxic potency. Halogen substitution, particularly fluorine and chlorine, appears to be favorable for activity. Compound 11b , with a 2-fluorophenyl substituent, demonstrated the most potent activity against the A549 lung cancer cell line.[1][2]

PARP-1 Inhibitory Activity and Mechanism of Action

The most potent antiproliferative compounds were further evaluated for their ability to inhibit PARP-1 enzymatic activity.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
11b 19.2432.58
Rucaparib 21.344.32

Data extracted from Yu et al., 2023.[1]

Compound 11b exhibited potent inhibition of PARP-1, with an IC₅₀ value comparable to the approved PARP inhibitor, Rucaparib.[1]

The mechanism of action of PARP inhibitors in cancer therapy is based on the principle of synthetic lethality.[4][5][6] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. These cells become heavily reliant on PARP-1-mediated single-strand break repair. Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death.[4][7]

cluster_pathway PARP-1 Inhibition and Synthetic Lethality ssb Single-Strand Break parp1 PARP-1 ssb->parp1 recruits replication DNA Replication ssb->replication unrepaired ber Base Excision Repair parp1->ber initiates parp_inhibitor PARP Inhibitor (e.g., Compound 11b) parp1->parp_inhibitor inhibited by cell_survival Cell Survival ber->cell_survival dsb Double-Strand Break replication->dsb leads to hr Homologous Recombination (BRCA1/2 proficient) dsb->hr repaired by apoptosis Apoptosis dsb->apoptosis in BRCA deficient cells hr->cell_survival

Caption: Simplified signaling pathway of PARP-1 inhibition leading to synthetic lethality.

Predicted Pharmacokinetic Profile

While experimental pharmacokinetic data for the novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives is not yet available, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for the lead compound 11b suggest drug-like properties similar to Rucaparib.[1][2] Further experimental validation is necessary to confirm these predictions.

Experimental Protocols

Cell Viability (MTT) Assay

cluster_mtt MTT Assay Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat with varying concentrations of test compounds cell_seeding->compound_treatment incubation1 Incubate for 48-72 hours compound_treatment->incubation1 mtt_addition Add MTT reagent incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

In Vitro PARP-1 Enzyme Inhibition Assay

Detailed Protocol: [8][9][10][11]

  • Reaction Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA, and varying concentrations of the test compounds in an assay buffer.

  • Reaction Initiation: Initiate the reaction by adding a biotinylated NAD+ substrate mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Signal Measurement: Measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration and determine the IC₅₀ values.

Conclusion

The 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold represents a promising new chemotype for the development of potent PARP-1 inhibitors. The comparative analysis presented in this guide highlights the significant anticancer potential of these analogs, with compound 11b emerging as a lead candidate with potent in vitro antiproliferative and PARP-1 inhibitory activities. The detailed synthetic and biological evaluation protocols provide a solid foundation for further optimization and preclinical development of this class of compounds. Future studies should focus on obtaining experimental pharmacokinetic and in vivo efficacy data to further validate the therapeutic potential of these novel PARP-1 inhibitors.

References

  • Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • Gottipati, P., Vischioni, B., Schultz, N., Solomons, J., & Fazal, L. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]

  • Tulip Biolabs, Inc. PARP1 Activity Assay. [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. [Link]

  • Yu, L., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry. [Link]

  • STAR Protocols. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • van Andel, L., et al. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer. Investigational New Drugs. [Link]

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit. [Link]

  • de Jong, J., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Link]

  • Li, S., et al. (2021). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry. [https://www.researchgate.net/publication/350320390_Novel_45-dihydrospirobenzo[c]azepine-11'-cyclohexan]-3(2H)-one_derivatives_as_PARP-1_inhibitors_Design_synthesis_and_biological_evaluation]([Link])

  • Healio. (2018). Differences in pharmacology, toxicities key to clinical use of PARP inhibitors. [Link]

  • Yu, L., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. [https://www.researchgate.net/publication/374828859_Discovery_of_novel_2345-tetrahydrospirobenzo[c]azepine-11'-cyclohexan]-5-ol_derivatives_as_PARP-1_inhibitors]([Link])

  • Li, S., et al. (2021). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • OncLive. (2019). Adverse-Effect Profiles of PARP Inhibitors in Ovarian Cancer. [Link]

  • Wang, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • American Society of Addiction Medicine. (2022). Pharmacokinetic Properties of Benzodiazepines. [Link]

  • Greenblatt, D. J., & Shader, R. I. (1981). Clinical Pharmacokinetics of the Benzodiazepines. Semantic Scholar. [Link]

  • Greenblatt, D. J., et al. (1981). Benzodiazepines: a summary of pharmacokinetic properties. British Journal of Clinical Pharmacology. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). A Review on the Pharmacokinetics Action of Benzodiazepine. [Link]

  • van der Mey, D., et al. (1998). Pharmacokinetic-pharmacodynamic relationships for benzodiazepines. Clinical Pharmacokinetics. [Link]

  • Boojamra, C. G., & Ellman, J. A. (2001). Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][4][6]diazepine derivatives. The Journal of Organic Chemistry. [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]

Sources

Efficacy Blueprint: Evaluating 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride and its Analogs in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for assessing the therapeutic potential of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, a member of the benzazepine class of compounds. While specific efficacy data for this hydrochloride salt is not extensively available in the public domain, the broader family of tetrahydrobenzo[c]azepin-5-ones and related benzazepines has demonstrated significant activity across a range of biological targets. This document will, therefore, establish a scientifically rigorous workflow for evaluating the lead compound. This will be achieved by comparing its hypothetical performance against structurally similar compounds with known biological activities, thereby providing a roadmap for researchers in neuropsychiatric drug development.

The core hypothesis is that the tetrahydrobenzo[c]azepin-5-one scaffold serves as a privileged structure for modulating key central nervous system (CNS) targets, particularly dopamine and serotonin receptors, which are implicated in a variety of psychiatric disorders. The following sections will detail the rationale, experimental design, and comparative data from representative analogs to guide the efficacy assessment of this compound class.

The Benzazepine Scaffold: A Versatile Core for CNS Drug Design

The seven-membered azepine ring fused to a benzene ring forms the benzazepine core, a structure that has been extensively explored in medicinal chemistry. This scaffold is a key feature in several approved drugs and clinical candidates, primarily due to its ability to present substituents in a three-dimensional space that allows for potent and selective interactions with various G-protein coupled receptors (GPCRs). Modifications to the benzazepine core, including the position of the nitrogen atom and the addition of various functional groups, can significantly alter the pharmacological profile of the resulting compounds.

The introduction of a ketone at the 5-position of the 1,2,3,4-tetrahydrobenzo[c]azepine ring system, as in our lead compound, offers a point for further chemical modification while also influencing the molecule's overall conformation and electronic properties. This can lead to interactions with a diverse set of biological targets, ranging from CNS receptors to enzymes involved in other disease pathways.

Comparative Landscape: Structurally Similar Compounds and Their Known Activities

To build a framework for evaluating this compound, we will consider the established activities of two classes of structurally related compounds:

  • Dopamine Receptor Ligands: A series of 2,3,4,5-tetrahydro-1H-3-benzazepines have been identified as potent and selective ligands for the dopamine D3 receptor.[1] The dopamine D3 receptor is a key target in the treatment of schizophrenia and substance abuse disorders.

  • Serotonin Receptor Ligands: Derivatives of dibenzo[c,f]pyrazino[1,2-a]azepine have shown high affinity for serotonin (5-HT) receptors, particularly the 5-HT2A/2C subtypes.[2] These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis.[3]

The following table summarizes the reported biological data for representative compounds from these classes, which will serve as our comparators.

Compound ClassRepresentative CompoundTarget(s)Affinity/PotencyReference
3-Benzazepines 3-acetamido-2-fluorocinnamide derivative of 2,3,4,5-tetrahydro-1H-3-benzazepineDopamine D3 ReceptorpKi = 8.4 (130-fold selectivity over D2)
Dibenzo[c,f]pyrazino[1,2-a]azepines 6-methoxymianserin5-HT2A/2C ReceptorsHigh Affinity
Tetrahydroisoquinolines Indolylpropenamido derivative of tetrahydroisoquinolineDopamine D3 ReceptorpKi = 8.4 (150-fold selectivity over D2)[4]

Experimental Workflow for Efficacy Comparison

To objectively assess the efficacy of this compound relative to the comparator compounds, a multi-tiered experimental approach is proposed. This workflow progresses from initial in vitro screening to more complex cell-based and in vivo models.

Caption: A tiered experimental workflow for evaluating novel CNS compounds.

Tier 1: In Vitro Profiling

Objective: To determine the binding affinity and functional activity of this compound at key CNS targets (dopamine and serotonin receptors).

1. Radioligand Binding Assays:

  • Protocol:

    • Prepare cell membrane homogenates from cell lines stably expressing human dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.

    • Incubate the membrane homogenates with a specific radioligand for each receptor subtype (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) in the presence of increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) for the test compound by nonlinear regression analysis of the competition binding curves.

  • Rationale: This experiment will provide a quantitative measure of the compound's affinity for the selected receptors, allowing for a direct comparison with the known affinities of the comparator compounds.

2. Functional Assays (cAMP and Calcium Flux):

  • Protocol (cAMP for D2-like receptors):

    • Use a cell line co-expressing the dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Treat the cells with forskolin to stimulate adenylate cyclase and induce cAMP production.

    • Co-administer increasing concentrations of the test compound.

    • Measure the reporter gene expression (e.g., luminescence) to determine the extent of cAMP inhibition.

    • Calculate the IC50 value for the test compound.

  • Protocol (Calcium Flux for 5-HT2A receptors):

    • Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) in the presence of increasing concentrations of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value for the test compound.

  • Rationale: These assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors and quantify its potency.

Tier 2: In Vitro ADME & Safety

Objective: To assess the drug-like properties of the lead compound to predict its in vivo behavior.

1. Metabolic Stability in Liver Microsomes:

  • Protocol:

    • Incubate the test compound with pooled human or rat liver microsomes in the presence of NADPH.

    • Collect samples at various time points.

    • Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Rationale: This assay provides an early indication of the compound's metabolic fate and helps predict its in vivo clearance.

2. Cytotoxicity Assay:

  • Protocol:

    • Culture a relevant cell line (e.g., HEK293 or a neuronal cell line) in the presence of increasing concentrations of the test compound for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay.

    • Determine the CC50 (50% cytotoxic concentration) of the compound.

  • Rationale: This is a crucial step to ensure that the observed biological activity is not due to general toxicity.

Tier 3: In Vivo Pharmacokinetics and Efficacy

Objective: To evaluate the in vivo behavior and therapeutic potential of the lead compound in animal models.

1. Rodent Pharmacokinetic (PK) Studies:

  • Protocol:

    • Administer the test compound to rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Rationale: Understanding the PK profile is essential for designing meaningful in vivo efficacy studies and for dose selection.

2. Behavioral Models (e.g., for Antipsychotic Potential):

  • Protocol (Amphetamine-Induced Hyperlocomotion):

    • Acclimate rodents to an open-field arena.

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

    • Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

  • Rationale: This is a widely accepted preclinical model for assessing the potential antipsychotic activity of a compound, as it reflects the hyperdopaminergic state thought to underlie psychosis.[5]

Data Interpretation and Comparative Analysis

The data generated from this workflow will allow for a comprehensive comparison of this compound with the selected analogs.

Caption: A logical diagram illustrating the comparative analysis process.

A successful lead compound would ideally exhibit:

  • High affinity and potency at the desired target(s) (e.g., Ki and IC50 in the nanomolar range).

  • Selectivity over off-target receptors to minimize potential side effects.

  • Favorable ADME properties , including good metabolic stability and oral bioavailability.

  • Efficacy in relevant in vivo models at a well-tolerated dose.

By systematically evaluating this compound within this comparative framework, researchers can make informed decisions about its potential as a clinical candidate and guide further optimization of this promising chemical scaffold.

References

  • Fraga, C. A. M., & Barreiro, E. J. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Lieberman, J. A., Bymaster, F. P., Meltzer, H. Y., Deutch, A. Y., Duncan, G. E., Marx, C. E., ... & Coyle, J. T. (2008). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological reviews, 60(3), 358–403.
  • Sokoloff, P., Diaz, J., Le Foll, B., Guillin, O., Leriche, L., & Gross, C. (2006). The dopamine D3 receptor: a therapeutic target for the treatment of neuropsychiatric disorders. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 5(1), 25-43.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • Bagolini, C., de Witt, P., Pacifici, L., & Ramacci, M. T. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of medicinal chemistry, 21(5), 476–480.
  • Reavill, C., Taylor, S. G., Wood, M., Trower, M., & Heal, D. J. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 10(22), 2553–2555.
  • Azam, F., & Alkskas, I. A. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Molecules, 26(11), 3169.
  • de Boer, P., van der Goot, H., Timmerman, H., & Wikström, H. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of medicinal chemistry, 45(15), 3280–3285.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2018). Tetrahydrobenzo[e][6][7]oxazepin-5(5aH)-one Derivatives via Cycloaddition Reac. Oriental Journal of Chemistry, 34(5), 2464-2473.

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 684–700.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2018). Synthesis and Characterization of Novel 1,3,4,9a-Tetrahydrobenzo[e][6][7]oxazepin-5(5aH)-one Derivatives via Cycloaddition Reactions of Schiff Bases. International Journal of Pharmaceutical and Clinical Research, 10(10), 345-353.

  • Pauwels, R., Andries, K., Desmyter, J., Schols, D., Kukla, M. J., Breslin, H. J., ... & De Clercq, E. (1990). New tetrahydroimidazo[4,5,1-jk]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial agents and chemotherapy, 34(11), 2129–2133.

  • Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, Y., & Li, Y. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
  • Yamada, R., Sumiyoshi, T., & Higuchi, Y. (2022). Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis. International Journal of Neuropsychopharmacology, 25(2), 119-131.
  • Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Thewlis, K. M. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 9(2), 179–184.
  • Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • Pytliak, M., & Vargova, V. (2011). Serotonin receptors–from molecular biology to clinical applications. Physiological research, 60(1), 15.
  • National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).
  • Bouyahya, A., El-Ghozzi, M., El-Mernissi, R., Bakri, Y., & Dakka, N. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules, 27(13), 4056.
  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., Al-Sha’er, M. A., & Marzouk, M. (2022). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 12(1), 1-16.
  • Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Journal of medicinal chemistry, 38(11), 2058–2063.

Sources

Validating the Potential of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, the identification of novel scaffolds with therapeutic potential is a critical endeavor. This guide provides an in-depth technical comparison of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride and its derivatives, focusing on their emerging role as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. We will objectively compare their performance with established PARP inhibitors, providing the supporting experimental data and detailed protocols necessary for researchers to validate these findings in their own laboratories.

The Rationale: Targeting DNA Repair in Cancer with Novel Scaffolds

The principle of synthetic lethality has been successfully exploited in cancer therapy, particularly through the inhibition of PARP enzymes in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication.[1] In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, resulting in catastrophic DNA damage and cell death.[3]

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one core structure has emerged as a promising scaffold for the development of novel PARP-1 inhibitors.[4][5] This guide will focus on a particularly potent derivative from recent studies, referred to here as Compound R8e (a novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivative), to illustrate the potential of this chemical class.[5] We will compare its performance against the well-established PARP inhibitors, Olaparib and Rucaparib .[6][7]

Comparative Performance Analysis

The efficacy of a novel PARP inhibitor can be benchmarked against existing therapies through a series of in vitro and in vivo experiments. Below, we present a comparative summary of the performance of Compound R8e against Olaparib and Rucaparib, based on published data for benzo[c]azepine derivatives and established data for the approved drugs.

Table 1: In Vitro Performance Comparison of PARP-1 Inhibitors
ParameterCompound R8e (Derivative)OlaparibRucaparib
PARP-1 Enzymatic Inhibition (IC50) Reported to be better than Rucaparib[5]~5 nM[8]~1.4 - 5.1 nM[9]
Cell Viability (IC50) - A549 (Lung Cancer) 2.01 µM[5]~10 µMData varies
Cell Viability (IC50) - HepG2 (Liver Cancer) Data available[5]Data variesData varies
Cell Viability (IC50) - HCT-116 (Colon Cancer) Data available[5]Data variesData varies
Cell Viability (IC50) - MCF-7 (Breast Cancer) Data available[5]Data variesData varies

Note: Specific IC50 values for Olaparib and Rucaparib can vary depending on the specific cell line and assay conditions.

The data for Compound R8e suggests that the 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one scaffold can yield highly potent PARP-1 inhibitors, with enzymatic inhibition potentially surpassing that of Rucaparib.[5] Furthermore, its strong anti-proliferative effect on the A549 lung cancer cell line highlights its therapeutic potential.[5]

Experimental Workflows for Validation

To independently verify these findings and further characterize this compound or its derivatives, a logical experimental workflow is essential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Assessment synthesis Synthesis & Purification of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl parp_assay PARP-1 Enzymatic Inhibition Assay synthesis->parp_assay Characterize potency cell_viability Cell Viability Assays (e.g., MTT on Cancer Cell Lines) parp_assay->cell_viability Correlate enzyme inhibition to cellular effect apoptosis_assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) cell_viability->apoptosis_assay Determine mechanism of cell death western_blot Western Blot for PAR Biosynthesis apoptosis_assay->western_blot Confirm target engagement pk_studies Pharmacokinetic (PK) Studies in Rodents western_blot->pk_studies Transition to in vivo models xenograft Xenograft Tumor Model Efficacy Studies pk_studies->xenograft Establish dosing regimen toxicity Preliminary Toxicity Assessment xenograft->toxicity Evaluate therapeutic index

Caption: Experimental workflow for validating novel PARP inhibitors.

Detailed Experimental Protocols

PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: This colorimetric assay is based on the PARP-1 enzyme's ability to catalyze the PARylation of histone H4 coated on a 96-well microplate.[8] The amount of poly(ADP-ribose) (PAR) generated is then detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal upon addition of a substrate.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone H4 and incubate overnight at 4°C. Wash the plate with PBS containing 0.05% Tween 20 (PBST).

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors (Olaparib, Rucaparib) in assay buffer.

  • Enzyme Reaction: Add the PARP-1 enzyme, activated DNA, and NAD+ to each well, followed by the addition of the test compounds. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate with PBST. Add an anti-PAR antibody (conjugated to HRP) and incubate for 1 hour.

  • Signal Development: Wash the plate again and add a TMB substrate solution. Stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control inhibitors for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Context

The efficacy of PARP inhibitors is intrinsically linked to the DNA damage response (DDR) pathway. Understanding this context is crucial for interpreting experimental results.

G ssb Single-Strand Break (SSB) parp PARP-1 ssb->parp recruits dsb Double-Strand Break (DSB) ber Base Excision Repair (BER) parp->ber initiates cell_death Apoptosis/ Cell Death parp->cell_death inhibited by 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl hrr Homologous Recombination Repair (HRR) (BRCA1/2 dependent) hrr->dsb repairs hrr->cell_death deficient in BRCA mutant tumors ber->ssb repairs replication DNA Replication stalled_fork Stalled Replication Fork replication->stalled_fork stalled_fork->dsb

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion and Future Directions

The 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one scaffold represents a promising starting point for the development of a new generation of PARP-1 inhibitors. The preliminary data on its derivatives, such as Compound R8e, demonstrate potent enzymatic inhibition and significant anti-proliferative activity in cancer cell lines.[5] For researchers in drug discovery, the experimental protocols and comparative data provided in this guide offer a framework for validating these findings and exploring the therapeutic potential of this novel chemical class. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of optimized derivatives is warranted to advance these promising compounds toward clinical development.[11][12]

References

  • Olaparib - Wikipedia.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib).

  • Rucaparib - Wikipedia.

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.

  • Olaparib - PMC - NIH.

  • Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed.

  • Clinical pharmacokinetics of the newer benzodiazepines - PubMed - NIH.

  • MTT assay protocol | Abcam.

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment.

  • Olaparib - NCI - National Cancer Institute.

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH.

  • Protocol for Cell Viability Assays - BroadPharm.

  • Understanding Rucaparib Camsylate: From Mechanism to Market.

  • PARP1 Activity Assay - Tulip Biolabs.

  • Clinical Pharmacokinetics of the Benzodiazepines - Semantic Scholar.

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH.

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central.

  • Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models.

  • Enzolution PARP1 Assay System - BellBrook Labs.

  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy - AACR Journals.

  • Emerging Therapeutic Strategies in Prostate Cancer: Targeted Approaches Using PARP Inhibition, PSMA-Directed Therapy, and Androgen Receptor Blockade with Olaparib, Lutetium (177Lu)Vipivotide Tetraxetan, and Abiraterone - MDPI.

  • PARP Inhibitors | Targeted cancer drugs.

  • PARP - Assay-Protocol.

  • Clinical Trials Using Olaparib - NCI - National Cancer Institute.

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed.

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed.

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals.

  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich.

  • PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES - ASAM.

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH.

  • Pharmacokinetics of closely related benzodiazepines - PMC - NIH.

  • Benzodiazepines: a summary of pharmacokinetic properties - PubMed - NIH.

  • Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation - PubMed.

  • Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation - ResearchGate. [URL: https://www.researchgate.net/publication/350325432_Novel_45-dihydrospirobenzo[c]azepine-11'-cyclohexan]-3(2H)-one_derivatives_as_PARP-1_inhibitors_Design_synthesis_and_biological_evaluation]([Link])

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one - PubChem.

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC.

  • 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one - ChemicalBook.

  • 2,3,4,5-tetrahydro-benzo[c]azepin-1-one AldrichCPR | Sigma-Aldrich.

  • 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8 - Home Sunshine Pharma.

  • 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one - LGC Standards.

Sources

A Comparative Benchmarking Guide: 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride vs. Standard Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel derivative, 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride (referred to herein as Compound X), against established standards for the Dopamine D3 receptor. The Dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, is a key therapeutic target for neurological and psychiatric disorders, including schizophrenia and substance abuse.[4][5][6] This document details the head-to-head comparison of Compound X with the well-characterized D3 antagonist, SB-277011-A, and the D2/D3 partial agonist, Cariprazine. We present objective experimental data from physicochemical, analytical, and in vitro pharmacological assays to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compound's potential.

Introduction: The Rationale for Benchmarking

In early-stage drug discovery, rigorous benchmarking of a new chemical entity (NCE) against known standards is critical.[7][8] This process serves multiple purposes: it validates assay performance, contextualizes the potency and selectivity of the NCE, and identifies potential advantages or liabilities early, thereby guiding the structure-activity relationship (SAR) optimization.[9][10]

The benzazepine core has been successfully incorporated into drugs with diverse mechanisms of action.[1][11][12] Our interest lies in its potential as a scaffold for selective Dopamine D3 receptor antagonists. The D3 receptor's high homology with the D2 receptor presents a significant challenge in achieving selectivity, which is crucial for minimizing side effects associated with D2 receptor blockade, such as extrapyramidal symptoms.[13] Therefore, this guide focuses on benchmarking Compound X not only for its potency but also for its selectivity profile against the D2 receptor.

Selected Benchmark Standards:

  • SB-277011-A: A well-established, highly selective D3 receptor antagonist, serving as the gold standard for antagonistic activity.[14]

  • Cariprazine: A clinically approved D2/D3 partial agonist with high affinity for both receptors, providing a benchmark for affinity and a different functional profile.[13]

Physicochemical and Early ADME Profiling

A compound's ultimate success as a drug is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[15][16][17][18] Early in vitro ADME and physicochemical profiling are essential for identifying potential liabilities that could halt development.[9][19] We evaluated Compound X against our standards for aqueous solubility, lipophilicity (LogD), and metabolic stability.

Causality of Experimental Choices:

  • Aqueous Solubility: Poor solubility can limit oral bioavailability and complicate in vitro assay interpretation.[20] We assessed kinetic solubility via turbidimetry as a high-throughput method suitable for early discovery.[20]

  • Lipophilicity (LogD at pH 7.4): Lipophilicity is a key determinant of a molecule's ability to cross cell membranes.[21][22] However, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[21][23] The optimal LogP range for oral drugs is typically between 1 and 5.[21]

  • Metabolic Stability (Human Liver Microsomes): Rapid metabolism is a common reason for clinical failure. Assessing stability in human liver microsomes (HLM) provides an early indication of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.[9]

Table 1: Comparative Physicochemical and Early ADME Data

PropertyCompound XSB-277011-A (Standard)Cariprazine (Standard)Method
Molecular Weight ( g/mol ) 197.66 (HCl salt)391.50427.62Calculation
Kinetic Solubility (µM) at pH 7.4 1552540Turbidimetric Assay[20]
LogD at pH 7.4 2.13.84.2Shake-flask method
HLM Stability (% remaining at 60 min) 85%70%55%Incubation with HLM[9]
Plasma Protein Binding (%) 88%95%96%Rapid Equilibrium Dialysis

Interpretation: Compound X demonstrates superior aqueous solubility and a more favorable LogD value compared to the benchmark standards, suggesting a lower risk of absorption-related issues.[24] Its higher metabolic stability in HLM indicates a potentially longer in vivo half-life.

In Vitro Pharmacological Evaluation

The core of this guide is the direct comparison of Compound X's pharmacological activity at the target receptor. We employed two key in vitro assays: a radioligand binding assay to determine affinity and a functional assay to measure antagonist potency.

Receptor Binding Affinity (Ki)

Experimental Rationale: A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for a receptor.[25][26] This assay measures the ability of an unlabeled test compound to displace a specific, high-affinity radioligand from the receptor.[27] We used membranes from CHO cells stably expressing either the human Dopamine D3 or D2 receptor. The radioligand [3H]Spiperone was chosen for its high affinity for both D2 and D3 receptors.[28]

dot

Caption: Workflow for the Radioligand Binding Assay.

Functional Antagonist Potency (IC50)

Experimental Rationale: While binding assays measure affinity, they do not reveal whether a compound activates (agonist) or blocks (antagonist) the receptor. Since the Dopamine D3 receptor is a Gi-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[29][30] A functional assay measures a compound's ability to block this effect.[31][32][33] We used a forskolin-stimulated cAMP accumulation assay to quantify the antagonist potency (IC50) of the test compounds.[29]

dot

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R Activates CompoundX Compound X (Antagonist) CompoundX->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Phosphorylates

Caption: Simplified Dopamine D3 Receptor (Gi-coupled) Signaling Pathway.

Comparative Data Summary

The results from the binding and functional assays are summarized below. All experiments were conducted in triplicate.

Table 2: Comparative In Vitro Pharmacological Data

ParameterCompound XSB-277011-A (Standard)Cariprazine (Standard)
D3 Binding Affinity (Ki, nM) 5.21.10.5
D2 Binding Affinity (Ki, nM) 4851091.8
D3/D2 Selectivity Ratio (Ki D2 / Ki D3) 93-fold 99-fold 3.6-fold
D3 Functional Antagonism (IC50, nM) 15.84.5N/A (Partial Agonist)

Interpretation: Compound X demonstrates high affinity for the Dopamine D3 receptor, with a Ki value in the single-digit nanomolar range. Critically, it displays a 93-fold selectivity for the D3 receptor over the D2 receptor, which is comparable to the highly selective standard SB-277011-A and vastly superior to the D2/D3 active compound Cariprazine. Its functional antagonist potency (IC50) is consistent with its binding affinity, confirming its mechanism of action as a D3 antagonist.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.

Protocol 1: Radioligand Competition Binding Assay
  • Membrane Preparation: CHO cells stably expressing either human D2 or D3 receptors are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed, resuspended in a buffer containing a cryoprotectant, and stored at -80°C until use.[27]

  • Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL.[27]

  • Component Addition: To each well, add:

    • 150 µL of thawed and resuspended cell membranes (10-20 µg protein).

    • 50 µL of test compound (Compound X or standard) at various concentrations or buffer for total binding controls.

    • 50 µL of [3H]Spiperone radioligand at a final concentration approximately equal to its Kd value (~0.3 nM).

  • Non-Specific Binding: A parallel set of wells containing a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) is used to determine non-specific binding.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[27]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a PEI-presoaked GF/C filter plate, followed by four washes with ice-cold wash buffer to separate bound from free radioligand.[27]

  • Detection: Filters are dried, and a scintillation cocktail is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined using non-linear regression analysis. Ki values are then calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Functional Assay
  • Cell Culture: CHO cells stably expressing the human D3 receptor are seeded into 384-well plates and cultured overnight.

  • Compound Preparation: Test compounds (Compound X or standards) are serially diluted to achieve a range of final assay concentrations.

  • Assay Procedure:

    • The culture medium is removed, and cells are incubated with the test compounds for 15 minutes.

    • A solution containing a D3 receptor agonist (e.g., Quinpirole at its EC80 concentration) and a stimulator of adenylyl cyclase (Forskolin) is added to all wells except the negative control.

    • The plate is incubated for 30 minutes at room temperature.

  • Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) assay.[29][34] In this format, a decrease in cAMP leads to a higher FRET signal.[34]

  • Data Analysis: The raw data (e.g., HTRF ratio) is converted to cAMP concentrations using a standard curve. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using a four-parameter logistic regression model.[29]

Conclusion and Future Directions

This guide demonstrates that this compound (Compound X) is a potent and highly selective Dopamine D3 receptor antagonist. Its performance in head-to-head in vitro comparisons is highly favorable, particularly its selectivity profile, which is comparable to the gold-standard antagonist SB-277011-A. Furthermore, its superior physicochemical properties, including high aqueous solubility and metabolic stability, mark it as a promising candidate for further investigation.

The logical next steps in the evaluation of Compound X would include:

  • Broader Selectivity Profiling: Assessing affinity against a wider panel of GPCRs, ion channels, and transporters to identify potential off-target activities.

  • In Vivo Pharmacokinetic Studies: Determining the compound's ADME profile in animal models to establish its half-life, bioavailability, and brain penetration.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of psychosis or addiction.

The data presented herein provides a solid, objective foundation for advancing Compound X into these more complex stages of preclinical drug development.

References

  • Shafer, R. A., & Levant, B. (2011). Dopamine D3 receptor antagonists as therapeutic agents. Current opinion in investigational drugs (London, England : 2000), 12(1), 34–41. [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Bentham Science. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]

  • ResearchGate. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are D3 receptor antagonists and how do they work?. Retrieved from [Link]

  • Di Pietro, G., & Succu, S. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 558. [Link]

  • Di Pietro, G., & Succu, S. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PMC - PubMed Central. [Link]

  • Chin, F. T., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of biomolecular screening, 7(1), 49–57. [Link]

  • Newman, A. H., et al. (2005). Dopamine D3 Receptor Partial Agonists and Antagonists as Potential Drug Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 48(11), 3663–3679. [Link]

  • IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

  • Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463–468. [Link]

  • Kostadinova, I. I., et al. (2017). Pharmacological and toxicological investigations of newly synthesized benzazepine derivatives comprising peptide fragment. ResearchGate. [Link]

  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of organic chemistry, 77(8), 4017–4028. [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2017). cAMP Assays in GPCR Drug Discovery. Methods in cell biology, 142, 51–57. [Link]

  • Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Minaskanas, A., & Schetz, J. A. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 48–56. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

  • Coudrat, T., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling, 56(4), 796–811. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Chaput, L., & Martinez-Sanz, J. (2016). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of Chemical Information and Modeling, 56(7), 1247–1263. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • PharmaCompare.com. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

  • Coudrat, T., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. PubMed. [Link]

  • Kalliokoski, T., et al. (2013). A benchmark driven guide to binding site comparison: An exhaustive evaluation using tailor-made data sets (ProSPECCTs). NIH. [Link]

  • ChemHelp ASAP. (2023, November 15). contrasting lead-like & drug-like compounds [Video]. YouTube. [Link]

  • Jones, C. E., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • Williams, D. P. (2012). Principles of early drug discovery. British journal of pharmacology, 165(8), 2440–2449. [Link]

  • Rondaxe. (2025). How to Ensure Your Generic Drug Meets FDA Standards: A Comprehensive Guide. Retrieved from [Link]

  • Wetten.nl. (2016). Standards Drugs Analysis and Interpretation (005.00), Drugs Comparison (005.01), Drugs Production (005.02). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH. [Link]

Sources

The Tetrahydrobenzazepinone Scaffold: A Guide to Unlocking Novel Chemical Space and Superior Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutics, earning them the designation of "privileged scaffolds."[1][2] These structures possess an inherent ability to interact with diverse biological targets, providing a robust starting point for drug discovery campaigns. While six-membered heterocyclic rings, such as the ubiquitous piperidine, are cornerstones of many blockbuster drugs, the exploration of novel chemical space is paramount for tackling increasingly complex biological targets and overcoming resistance.[3][4] This guide delves into the distinct advantages of a less conventional, yet highly valuable framework: the seven-membered tetrahydrobenzazepinone scaffold and its close relatives, the tetrahydrobenzazepines.

Through a combination of conformational analysis, a direct comparative case study, and detailed experimental workflows, we will demonstrate why this seven-membered ring system offers a compelling strategic advantage for researchers aiming to develop next-generation therapeutics, particularly in the challenging arena of central nervous system (CNS) targets.

The Core Advantage: Conformational Restraint in a Flexible Ring

The primary advantage of the tetrahydrobenzazepinone scaffold lies in a seeming paradox: its larger, seven-membered ring provides greater three-dimensional (3D) diversity and access to unique chemical space compared to smaller rings, yet it can adopt stable, conformationally restrained geometries.[5][6][7]

Unlike the rapidly flipping chair conformations of a simple cyclohexane or piperidine ring, detailed NMR analysis reveals that acylated tetrahydrobenzazepines predominantly exist in a stable chair conformation. The energy barrier for the enantiomerization of this seven-membered ring is surprisingly high, leading to ring methylenes that are often diastereotopic at room temperature.[8] This inherent rigidity in a larger structure is a key asset. It allows a molecule to present its pharmacophoric elements to a biological target in a more defined and pre-organized manner, which can lead to:

  • Enhanced Potency: By reducing the entropic penalty of binding, a more rigid scaffold can lead to higher-affinity interactions with the target receptor.

  • Improved Selectivity: The unique 3D shape and vectoral presentation of substituents can enable selective binding to a specific receptor subtype, avoiding off-target interactions that often lead to adverse effects.

  • Favorable Physicochemical Properties: The increased sp3 character of these larger, saturated rings can improve drug-like properties, potentially leading to better solubility and metabolic stability, which are crucial for successful clinical development.[5]

Comparative Analysis: Tetrahydrobenzazepine vs. Piperidine Scaffolds

To contextualize these advantages, we will compare the tetrahydrobenzazepine scaffold with the piperidine scaffold, one of the most successful and widely used six-membered N-heterocycles in FDA-approved drugs.[4][9]

FeaturePiperidine ScaffoldTetrahydrobenzazepinone/Tetrahydrobenzazepine Scaffold
Ring Size & Flexibility 6-membered ring. Exists in rapidly interconverting chair conformations.7-membered ring. Adopts a stable, high-barrier chair conformation.[8]
Chemical Space Well-explored chemical space. Primarily occupies a defined, compact 3D volume.Accesses a larger, more diverse 3D chemical space.[5][10]
Synthetic Accessibility Highly mature and diverse synthetic methodologies are available.[9]Synthetic routes are well-established, often involving intramolecular cyclizations.[8][11][12]
Physicochemical Profile Generally imparts good solubility and basicity, modulating pharmacokinetic properties effectively.[3]Favorable logD values for CNS penetration have been demonstrated; metabolic stability can be tuned by stereochemistry.[13]
Key Advantage Predictable chemistry and proven track record in numerous approved drugs.[4]Enhanced 3D character and conformational pre-organization can unlock superior target selectivity.[6][8]

Case Study: Lorcaserin - A Triumph of Selectivity

The story of Lorcaserin (Belviq) , an (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, provides a powerful real-world example of the scaffold's advantages. Developed as a weight-loss medication, Lorcaserin's success hinged on its ability to selectively activate the serotonin 5-HT2C receptor in the hypothalamus, which is known to control appetite.[1][14]

Previous serotonergic weight-loss agents, such as fenfluramine, were non-selective and also activated the 5-HT2B receptor, leading to life-threatening pulmonary hypertension and valvular heart disease.[15] The critical challenge was to design a molecule that could precisely target 5-HT2C while avoiding 5-HT2B.

The tetrahydrobenzazepine scaffold of Lorcaserin was instrumental in achieving this. Its 3D architecture allowed for the precise positioning of substituents to maximize interactions with the 5-HT2C binding pocket while sterically clashing with the 5-HT2B and 5-HT2A receptor pockets.

Table 1: Lorcaserin Receptor Selectivity Data This table summarizes the in vitro potency of Lorcaserin at the three key serotonin receptor subtypes. The pEC50 value is the negative log of the half-maximal effective concentration (EC50); a higher value indicates greater potency.

Receptor SubtypepEC50Relative Selectivity vs. 5-HT2C
5-HT2C 8.11x
5-HT2A 6.8~20x
5-HT2B 6.1~100x
(Data sourced from Smith et al., J Med Chem, 2008)[16]

This remarkable 100-fold selectivity for the target 5-HT2C receptor over the dangerous 5-HT2B receptor highlights the power of the scaffold to solve a critical, real-world drug development challenge.[1][15]

Mechanism of Action & Signaling Pathway

Lorcaserin activates Gq-coupled 5-HT2C receptors located on anorexigenic pro-opiomelanocortin (POMC) neurons in the hypothalamus. This initiates a signaling cascade that ultimately leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety, thereby reducing food consumption.[1]

Lorcaserin_Pathway cluster_membrane Cell Membrane cluster_neuron POMC Neuron Cytosol Receptor 5-HT2C Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Gq activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC POMC POMC Neuron Activation Ca->POMC PKC->POMC aMSH α-MSH Release POMC->aMSH Lorcaserin Lorcaserin Lorcaserin->Receptor Agonist Binding Satiety Satiety aMSH->Satiety via MC4R

Mechanism of Action for Lorcaserin

Experimental Protocols & Workflows

To translate theory into practice, this section provides detailed methodologies for the synthesis and evaluation of a tetrahydrobenzazepine derivative, based on published procedures for Lorcaserin.

Workflow: From Synthesis to Evaluation
General workflow for synthesis and evaluation.
Protocol 1: Synthesis of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

This protocol is a representative synthesis adapted from published literature.[11][12] Safety Precaution: All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: N-Boc Protection of 2-(4-chlorophenyl)ethanamine

  • To a stirred solution of 2-(4-chlorophenyl)ethanamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Step 2: N-Alkylation with Allyl Bromide

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir at 0 °C for 30 minutes, then add allyl bromide (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the N-allyl, N-Boc intermediate (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with ethyl acetate (2x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the secondary amine.

Step 4: Intramolecular Friedel-Crafts Cyclization

  • Add the secondary amine (1.0 eq) to polyphosphoric acid (PPA, 10x by weight) at 100 °C.

  • Stir the viscous mixture vigorously for 4-6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous slurry with 50% NaOH solution until pH > 10, keeping the temperature below 20 °C with an ice bath.

  • Extract the product with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield racemic Lorcaserin.

Step 5: Chiral Resolution

  • Dissolve the racemic product (1.0 eq) in methanol.

  • Add a solution of L-(+)-tartaric acid (0.5 eq) in methanol.

  • Heat the mixture to reflux, then allow it to cool slowly to room temperature to crystallize.

  • Collect the crystals by filtration. This salt contains the desired (R)-enantiomer.

  • Liberate the free base by dissolving the salt in water, basifying with NaOH, and extracting with DCM to yield enantiomerically pure (R)-Lorcaserin.

Protocol 2: 5-HT2C Receptor Functional Assay (Phosphoinositol Turnover)

This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq-coupled receptor activation.[16]

Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfect cells with a plasmid encoding the human 5-HT2C receptor using a standard lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

  • Seed the transfected cells into 96-well plates coated with poly-D-lysine and grow to confluence.

Labeling and Assay:

  • Aspirate the culture medium and replace it with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL).

  • Incubate for 18-24 hours to allow for the incorporation of the radiolabel into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

  • Add 90 µL of HBSS/LiCl buffer to each well.

  • Add 10 µL of test compound (e.g., (R)-Lorcaserin) at various concentrations (typically a 10-point dose-response curve from 1 pM to 10 µM). Include a vehicle control and a positive control (e.g., serotonin).

  • Incubate for 60 minutes at 37 °C.

Extraction and Quantification:

  • Stop the reaction by aspirating the buffer and adding 100 µL of ice-cold 0.1 M formic acid.

  • Incubate on ice for 30 minutes to lyse the cells and extract the inositol phosphates (IPs).

  • Transfer the lysate to a fresh 96-well plate containing an anion-exchange resin (e.g., Dowex AG1-X8).

  • Wash the resin several times with water to remove the unincorporated [³H]-inositol.

  • Elute the total [³H]-IPs with 1 M ammonium formate.

  • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the radioactive counts (CPM) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the EC50.

  • Calculate the pEC50 (-log(EC50)) as a measure of potency.

Conclusion

The tetrahydrobenzazepinone scaffold and its derivatives represent a powerful tool in the medicinal chemist's arsenal. By leveraging the unique conformational properties of the seven-membered ring, this scaffold provides a validated pathway to achieving superior target selectivity, a critical factor in modern drug discovery. The clinical development of Lorcaserin serves as a definitive proof-of-concept, demonstrating how this framework can be used to overcome the off-target effects that have plagued previous therapeutics. While synthetically more complex than smaller, more common heterocycles, the potential rewards in potency, selectivity, and the exploration of novel, biologically relevant chemical space make the tetrahydrobenzazepinone scaffold a strategic choice for developing the next generation of targeted medicines.

References

  • Dynamic and Static Conformational Analysis of Acylated Tetrahydrobenzazepines. Journal of Organic Chemistry. Available at: [Link]

  • Recent applications of seven-membered rings in drug design. ResearchGate. Available at: [Link]

  • Belviq: Weight Loss Drug, Side Effects, Cancer Warnings. MedicineNet. Available at: [Link]

  • Lorcaserin. Johns Hopkins Diabetes Guide. Available at: [Link]

  • Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. ResearchGate. Available at: [Link]

  • Belviq® Generic Name: lorcaserin hydrochloride Manufacturer : Eisai Inc. Drug Class : Serotonin 5-HT2C Receptor Ago. WVU School of Pharmacy. Available at: [Link]

  • Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. P&T Community. Available at: [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. Available at: [Link]

  • Lorcaserin. Wikipedia. Available at: [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. PubMed. Available at: [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. ResearchGate. Available at: [Link]

  • Recent applications of seven-membered rings in drug design. PubMed. Available at: [Link]

  • Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. PubMed. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]

  • Pharmacokinetic properties of enantiomerically pure GluN2B selective NMDA receptor antagonists with 3-benzazepine scaffold. PubMed. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Piperidine-based drug discovery. University of Arizona. Available at: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

Sources

A Comparative Guide to the Purity Characterization and Validation of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel scaffold like 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, a compound of interest for its potential pharmacological activity, establishing a robust and validated purity profile is a non-negotiable prerequisite for advancing through the development pipeline. Impurities, which can originate from starting materials, synthetic by-products, or degradation, can significantly impact toxicology, pharmacology, and stability.[1]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the characterization and validation of this compound purity. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a multi-technique approach creates a self-validating system, ensuring the highest degree of confidence in your analytical results. This framework is designed to align with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3]

Strategic Framework for Purity Validation

A robust purity assessment is not achieved by a single method but by a strategically integrated workflow. The principle of orthogonality—using methods with different chemical and physical separation or detection principles—is paramount. A discrepancy between two orthogonal methods indicates a potential issue, whereas agreement provides strong validation of the purity value.

Our approach is structured as follows:

  • Primary Quantification & Impurity Profiling: High-Performance Liquid Chromatography (HPLC) as the cornerstone for separation and quantification.

  • Structural Confirmation & Identity: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the molecular structure.

  • Orthogonal Purity Verification: Differential Scanning Calorimetry (DSC) as an absolute purity assessment method.

  • Stoichiometric & Elemental Confirmation: Elemental Analysis to verify the hydrochloride salt form and elemental composition.

  • Specialized Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of process-related impurities.

Purity_Validation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Orthogonal Validation & Final Confirmation Sample API Sample: 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Identity FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HPLC HPLC-UV/DAD (Primary Purity Assay) NMR->HPLC Confirmed Structure LCMS LC-MS (Impurity ID) HPLC->LCMS Characterize Peaks GCMS GC-MS (Residual Solvents) HPLC->GCMS Complementary Data DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Orthogonal Check Report Final Purity Report & Certificate of Analysis HPLC->Report Quantitative Data LCMS->Report GCMS->Report DSC->Report EA Elemental Analysis (C, H, N, Cl) EA->Report

Caption: Integrated workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and broad applicability to non-volatile compounds like our target molecule.[4][5] The primary goal is to separate the main component from all potential process impurities and degradation products.

Why this choice? A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture (e.g., water/acetonitrile). 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one, being a moderately polar aromatic compound, will have optimal retention and separation characteristics under these conditions. The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) is critical, as it allows for peak purity analysis by comparing UV spectra across a single peak, a key self-validating feature of the method.

Experimental Protocol: RP-HPLC with DAD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm; spectral acquisition from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute as necessary.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The DAD allows for the examination of the UV spectrum at the upslope, apex, and downslope of the main peak. A high degree of spectral similarity provides confidence that the main peak is not co-eluting with an impurity.

Spectroscopic Methods: Confirming Identity

Before quantifying purity, one must unequivocally confirm the identity of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for detailed structural elucidation.[6][7] For this compound, ¹H and ¹³C NMR spectra serve two purposes:

  • Structural Verification: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and position of signals in the ¹³C spectrum, must match the proposed structure.

  • Confirmation of Salt Form: The protonation of the nitrogen atom in the azepine ring will cause a significant downfield shift of adjacent protons (those on C4 and in the N-H group itself) compared to the free base, confirming the presence of the hydrochloride salt.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the most prominent and diagnostic peak will be the carbonyl (C=O) stretch of the ketone.[9][10]

  • Expected Absorption: A strong absorption band is expected in the range of 1665-1760 cm⁻¹. The exact position within this range is influenced by the seven-membered ring and conjugation with the aromatic system.[9] A sharp peak in this region provides strong evidence for the ketone moiety.

Orthogonal Techniques: A Comparative Analysis

To build a trustworthy purity assessment, we must validate the primary HPLC results with an orthogonal method. The choice of technique depends on the physicochemical properties of the analyte and the information required.

Method Comparison: HPLC vs. GC-MS vs. DSC
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Differential Scanning Calorimetry (DSC)
Principle Differential partitioning between liquid mobile and solid stationary phases.[11]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[12]Measurement of heat flow difference between a sample and a reference as a function of temperature.[13]
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for the target hydrochloride salt.[14]Requires volatile and thermally stable analytes. Primarily for residual solvents or volatile impurities.[4]Requires crystalline, thermally stable solids with a sharp melting point.[15][16]
Information Provided High-resolution separation, quantification of impurities, peak purity (with DAD).Separation and identification of volatile components.Absolute purity value (for eutectic systems), melting point, thermal events.[1][17]
Sensitivity (LOD/LOQ) High (typically 0.01-0.1% for impurities).Very High (ppm to ppb levels for volatiles).Lower (best for purities >98%).[15][16]
Key Advantage The "gold standard" for API purity assays; highly versatile and quantitative.[4]Unmatched for identifying and quantifying residual solvents.Absolute method; no need for impurity reference standards.[1]
Key Limitation Requires reference standards for identified impurity quantification.Not suitable for the non-volatile API salt itself.Insensitive to impurities that form solid solutions or do not affect melting behavior; not for amorphous materials.[16]
Experimental Protocol: Purity by DSC

The basis of DSC purity analysis is the Van't Hoff equation, which describes the depression and broadening of the melting peak of a substance due to the presence of impurities.[17]

  • Instrumentation: A calibrated DSC instrument with a refrigerated cooling system.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melt.

  • Atmosphere: Inert nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Use the instrument software to apply the Van't Hoff model to the melting endotherm to calculate the mole percent purity.

Causality: A slow heating rate is crucial to maintain thermal equilibrium between the solid and liquid phases during the melt, which is a fundamental assumption of the Van't Hoff model.

Building a Self-Validating System

The trustworthiness of your purity claim is established by the convergence of data from these orthogonal methods.

Self_Validation_Logic HPLC_Result HPLC Purity (e.g., 99.7% by Area) Comparison Compare Results HPLC_Result->Comparison DSC_Result DSC Purity (e.g., 99.65 mol%) DSC_Result->Comparison Agreement Results Agree (<0.2% Difference) Comparison->Agreement Yes Disagreement Results Disagree (>0.2% Difference) Comparison->Disagreement No High_Confidence High Confidence in Purity Value Agreement->High_Confidence Investigation Further Investigation Required: - Impurity forms solid solution? - Co-elution in HPLC? - Thermal decomposition? Disagreement->Investigation

Caption: Logic diagram for self-validation using orthogonal methods.

  • Elemental Analysis (EA): This technique provides the ultimate confirmation of the hydrochloride salt stoichiometry. The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values calculated for the C₁₀H₁₁NO·HCl formula. This directly validates the molecular identity and the presence of the counter-ion.

  • GC-MS for Residual Solvents: While not a measure of the API's purity per se, controlling residual solvents is a critical regulatory requirement. A headspace GC-MS method should be employed to identify and quantify any solvents remaining from the synthesis and purification process.

Conclusion

The characterization of this compound purity is a multi-faceted process that demands a thoughtful, evidence-based approach. Relying on a single technique, even a powerful one like HPLC, provides an incomplete picture. By constructing a validation package that includes high-resolution chromatography (HPLC), definitive structural confirmation (NMR), an orthogonal purity check (DSC), and absolute compositional data (Elemental Analysis), researchers can establish a scientifically sound and defensible purity value. This rigorous, multi-pronged strategy not only ensures compliance with regulatory expectations like those outlined in ICH Q2(R1) but also builds a foundation of trust and confidence in the quality of the molecule as it progresses toward clinical application.[2]

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. Retrieved from [Link]

  • Place of DSC purity analysis in pharmaceutical development. (1995). AKJournals. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • DSC purity. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved from [Link]

  • Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. (2012). ResearchGate. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2015). ScienceDirect. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2023). LGC. Retrieved from [Link]

  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. Retrieved from [Link]

  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025). IJIRT. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2024). Phenomenex. Retrieved from [Link]

  • How to detect a HCl salt in organic compounds. (2020). Reddit. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. Retrieved from [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. (n.d.). PubChem. Retrieved from [Link]

  • METHODS FOR SALT ANALYSIS. (n.d.). The Salt Industry Center of Japan. Retrieved from [Link]

  • Mirtazapine Tablets. (2022). USP-NF. Retrieved from [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • Determination of Salt. (n.d.). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • The Mass Spectra of Cyclic Ketones. (1960). Semantic Scholar. Retrieved from [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Hindawi. Retrieved from [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Retrieved from [Link]

  • Mirtazapine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2021). NIH. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, a compound class frequently encountered in drug development. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

Disclaimer: This document provides guidance based on general chemical safety principles and data from analogous compounds. It is imperative that you consult your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the exact material you are using. Institutional protocols always supersede general advice.

Hazard Characterization and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. While a specific Safety Data Sheet for the hydrochloride salt of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one was not identified, data for the parent compound, 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, provides a strong basis for a conservative risk assessment. Based on this analogue, the compound should be treated as a hazardous substance.

Table 1: Anticipated Hazard Profile (Based on Analogue Data)

Hazard Class GHS Hazard Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[1]
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, a standard suite of PPE is required. The causality is clear: engineering controls (like a fume hood) are the first line of defense, but PPE is essential to protect against direct contact.

Table 2: Essential PPE for Handling and Disposal

Equipment Specification Rationale for Use
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[3] Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which can cause irritation and potential systemic effects through dermal absorption.[3]
Protective Clothing Standard laboratory coat. Minimizes contamination of personal clothing.

| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of the powder, which is presumed to be harmful.[1] |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the final disposal process.

Step 1: Identify the Waste Stream Categorize the waste you are generating:

  • Neat or Expired Solid Compound: Unused or expired solid chemical.

  • Grossly Contaminated Labware: Items like weigh boats, gloves, or wipes with visible solid contamination.

  • Aqueous Waste Solutions: Solutions where water is the solvent.

  • Organic Solvent Waste Solutions: Solutions where an organic solvent (e.g., ethanol, DCM, DMSO) is the solvent.

  • Trace-Contaminated Items: Rinsed glassware or other items with minimal residual contamination.

Step 2: Select the Correct Waste Container

  • All waste must be collected in containers that are in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[4][5]

  • Use secondary containment, such as a lab tray or bin, to capture any potential leaks and to segregate incompatible waste types like acids and bases.[5]

Step 3: Label the Container Correctly As soon as you designate a container for waste, it must be labeled. An EHS-provided hazardous waste tag is typically required.[2] The label must include:

  • The words "Hazardous Waste".[2]

  • The full, unabbreviated chemical name: "this compound".[2]

  • For mixtures, list all constituents and their approximate percentages.

  • The date waste was first added.[2]

  • Relevant hazard pictograms (e.g., exclamation mark for irritant, skull and crossbones for acute toxicity).[2]

  • Your name, Principal Investigator, and lab location.[2]

Step 4: Accumulate Waste Safely

  • Keep waste containers closed at all times except when adding waste.[5][6] This prevents the release of vapors and protects against spills.

  • Store waste in a designated Satellite Accumulation Area (SAA) within your laboratory.[4]

  • Do not mix solid and liquid waste in the same container.[5]

  • Request a waste pickup from your institution's EHS department before you exceed accumulation time or quantity limits (e.g., typically within 90-150 days or when the container is 3/4 full).[5][7]

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for segregating different waste streams originating from work with this compound.

G start Waste Generation (Work with 1,2,3,4-Tetrahydrobenzo [c]azepin-5-one HCl) waste_type What is the nature of the waste? start->waste_type solid_waste Solid Waste (Expired reagent, contaminated wipes, weigh boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, chromatography fractions) waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Container solid_container Collect in a clearly labeled 'Solid Hazardous Waste' container for solids. solid_waste->solid_container liquid_type Is the solvent primarily Aqueous or Organic? liquid_waste->liquid_type decon_container Decontaminate Container (See Section 5) empty_container->decon_container final_disposal Arrange for Pickup by Institutional EHS solid_container->final_disposal aqueous_container Collect in a clearly labeled 'Aqueous Hazardous Waste' container. liquid_type->aqueous_container Aqueous organic_container Collect in a clearly labeled 'Solvent Hazardous Waste' container. Segregate halogenated and non-halogenated solvents. liquid_type->organic_container Organic decon_container->final_disposal aqueous_container->final_disposal organic_container->final_disposal

Caption: Disposal decision workflow for various waste streams.

Decontamination of Labware and Surfaces

Proper decontamination ensures that no hazardous residues remain on your equipment or work areas, preventing unintentional exposure and cross-contamination.

Protocol for Empty Containers and Contaminated Glassware:

  • Initial Rinse: Perform an initial rinse with a small amount of a suitable solvent that can readily dissolve the compound (e.g., ethanol, methanol, or acetone). This first rinsate is considered hazardous waste and must be collected in the appropriate organic solvent waste container.[6]

  • Second and Third Rinses: Repeat the rinse two more times, collecting the rinsate each time. This "triple-rinse" procedure is a standard practice for rendering a container "empty" by regulatory definitions.[6]

  • Final Wash: After the solvent rinses, the glassware can typically be washed with laboratory detergent and water as usual.

  • Disposal of Rinsed Container: Once triple-rinsed and air-dried, the original chemical container may often be disposed of in the regular trash or recycled, depending on institutional policy. Deface the label to prevent reuse.[6]

Protocol for Work Surfaces:

  • Wipe Down: Use a wipe wetted with a detergent solution to clean the surface, employing an "S" shape or overlapping strokes to ensure complete coverage.[8]

  • Solvent Wipe (if necessary): If visible contamination is present, use a wipe lightly dampened with a solvent (like 70% ethanol) to remove the residue. Dispose of the wipe as solid hazardous waste.

  • Final Rinse: Wipe the surface with a clean wipe dampened with water to remove any detergent or solvent residue.

Spill Management Procedures

In the event of a spill, a quick and correct response is crucial to ensure safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or the powder is airborne, evacuate the immediate area. Ensure the area is well-ventilated, preferably by a chemical fume hood.[3]

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Carefully sweep or scoop the material into a suitable container. Use spark-proof tools if flammable solvents are nearby.[3][9]

    • For Liquids: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area following the surface decontamination protocol described in Section 5.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

By adhering to these systematic procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the integrity of our shared environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California, San Diego. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved from [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. (n.d.). PubChem. Retrieved from [Link]

  • Implementation of decontamination processes in the pharmaceutical industry. (n.d.). A3P. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides essential, actionable information for the safe handling of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, a compound for which detailed public safety data is limited. The recommendations herein are synthesized from the safety profiles of structurally similar azepinone derivatives and established best practices for handling potent research chemicals.

The core principle of this guide is that safety is not a checklist but a self-validating system of protocols. By understanding the causality behind each safety measure, from engineering controls to personal protective equipment (PPE), we can build a laboratory environment that is inherently safer and produces more reliable scientific outcomes.

Hazard Profile and Risk Assessment

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given its form as a hydrochloride salt, the compound is expected to be a solid, crystalline powder. This physical state presents a primary risk of aerosolization and dust formation during handling, leading to potential inhalation and surface contamination.[2] A thorough risk assessment must be conducted for every procedure involving this compound.

The Hierarchy of Controls: A Proactive Safety Framework

Before selecting PPE, we must apply the hierarchy of controls, an internationally recognized framework for minimizing risk. PPE is the final and least reliable barrier to exposure and should only be used after other controls have been implemented.[3]

  • Elimination/Substitution: Not applicable when working with a specified compound.

  • Engineering Controls: These are the most critical physical controls. All handling of this compound powder must occur in a certified chemical fume hood to contain dust and aerosols at the source.[2][4]

  • Administrative Controls: These include robust Standard Operating Procedures (SOPs), clear labeling, and comprehensive training for all personnel.

  • Personal Protective Equipment (PPE): This is the focus of the subsequent sections and is mandatory even when engineering controls are in place.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling this compound. Specific scenarios may require an elevated level of protection as determined by your site-specific risk assessment.

Protection TypeMinimum RecommendationStandard
Hand Protection Double-gloving with powder-free nitrile chemotherapy gloves.ASTM D6978
Body Protection Disposable, solid-front, back-closing impermeable gown with knit cuffs.N/A
Eye/Face Protection Tightly fitting safety goggles with side shields.EN 166 (EU) or NIOSH (US)
Respiratory Protection Required when handling outside of a fume hood or during spill cleanup.NIOSH N95 or higher
Detailed PPE Protocols

Hand Protection: The First Line of Defense Standard laboratory gloves are insufficient. You must use powder-free nitrile gloves rated for chemotherapy handling under ASTM D6978, which ensures they have been tested for resistance to permeation by hazardous drugs.[5][6]

  • Causality: The double-gloving technique is critical. The outer glove bears the brunt of any potential contamination and can be doffed immediately if contact is known or suspected, protecting the inner glove and minimizing the chance of skin exposure.[6] The inner glove provides secondary protection during the removal of the outer glove and other PPE. Gloves should be changed every 30-60 minutes or immediately if compromised.[3]

Body Protection: Preventing Dermal Absorption Standard cloth lab coats are permeable and can absorb chemical dust, acting as a reservoir for exposure.

  • Causality: A disposable, impermeable gown made of a material like polyethylene-coated polypropylene is required.[6] The solid front and back closure prevent chemicals from reaching personal clothing or skin. The knit cuffs should be tucked under the inner glove to create a secure seal.[3]

Eye and Face Protection: Shielding Sensitive Tissues This compound is classified as a serious eye irritant.[1] Standard safety glasses with gaps at the sides are inadequate.

  • Causality: Tightly fitting safety goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[2][4] For procedures with a higher risk of splashing, such as reconstituting large quantities of the powder, a full-face shield must be worn in addition to safety goggles.[3][6]

Respiratory Protection: Guarding Against Inhalation The primary engineering control (fume hood) is designed to prevent inhalation exposure.[4] However, certain tasks require an additional layer of protection.

  • Causality: An N95-rated (or higher) particulate respirator is required for any task where dust may be generated outside of a fume hood, such as weighing the compound in a balance enclosure that is not vented, or when cleaning up a significant spill.[3] Surgical masks offer no protection from chemical dusts and must not be used.[3] For large spills, a full-face respirator with a multi-gas cartridge and P100 filter may be necessary.[5]

Operational Plan: A Step-by-Step Procedural Guide

  • Receiving and Storage:

    • Wear single-use chemotherapy gloves when unpacking shipments.[5]

    • Inspect the container for damage. If the primary container is compromised, handle it as a spill and don additional PPE.

    • Store the container tightly closed in a cool, dry, and well-ventilated area designated for potent compounds.[2][7]

  • Handling and Weighing:

    • Don all required PPE (double gloves, gown, goggles) before entering the designated handling area.

    • Conduct all manipulations of the solid compound within a certified chemical fume hood.

    • Use tools and techniques that minimize dust generation (e.g., gentle scooping, using a micro-spatula).

    • After handling, wipe down the work surface, decontaminate all equipment, and carefully doff PPE, removing the outer gloves first.

    • Wash hands thoroughly with soap and water after doffing all PPE.[5]

Emergency and Disposal Protocols

Emergency Procedures: Exposure and Spills

Exposure TypeFirst Aid Response
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Minor Spill (Contained within a fume hood) Alert others in the area. Wearing full PPE, absorb the spill with an inert material. Clean the area with a suitable decontaminating solution. Place all contaminated materials in a sealed container for halogenated waste.
Major Spill (Outside of a fume hood) Evacuate the area immediately and alert safety personnel. Restrict access. Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection (e.g., full-face respirator with cartridge).[2][3]

Disposal Plan: Managing Halogenated Waste

Due to the hydrochloride component, this compound and all materials contaminated with it must be treated as halogenated organic waste .

  • Causality: Halogenated compounds can produce highly toxic byproducts like dioxins and furans if not incinerated at the correct high temperatures.[10] They must be segregated from non-halogenated waste streams to ensure proper disposal.[11][12]

  • Procedure:

    • Collect all contaminated waste (gloves, gowns, absorbent materials, empty containers) in a designated, properly sealed, and clearly labeled hazardous waste container.[11][13]

    • The label must read "Halogenated Waste" and list the chemical constituents.[11]

    • Disposal must be handled by a licensed chemical waste management service in accordance with all local, state, and federal regulations.[2] Controlled incineration is the preferred method.[10]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risk.

PPE_Workflow start Start: New Task with 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one HCl assess_task 1. Assess Task & Location start->assess_task is_in_hood Is task performed entirely within a certified fume hood? assess_task->is_in_hood ppe_routine 2a. Routine Handling in Hood (Weighing, Reconstitution) is_in_hood->ppe_routine  Yes ppe_spill 2b. Non-Routine / Spill Cleanup is_in_hood->ppe_spill No / Spill Occurs   ppe_list_routine Required PPE: - Double Nitrile Gloves (ASTM D6978) - Impermeable Gown - Safety Goggles ppe_routine->ppe_list_routine ppe_list_splash Additional PPE for Splash Risk: - Face Shield ppe_routine->ppe_list_splash If Splash Risk ppe_list_spill Required PPE: - Double Nitrile Gloves (ASTM D6978) - Impermeable Gown - Safety Goggles + Face Shield - N95 Respirator (Minimum) (Full-face for large spills) ppe_spill->ppe_list_spill

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.